Product packaging for BnO-PEG1-CH2COOH(Cat. No.:CAS No. 93206-09-8)

BnO-PEG1-CH2COOH

Numéro de catalogue: B1666785
Numéro CAS: 93206-09-8
Poids moléculaire: 210.23 g/mol
Clé InChI: WEBYLMXBPGYVLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG2-CH2CO2H is a Benzyl PEG Linker. Benzyl-PEG2-CH2CO2H may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1666785 BnO-PEG1-CH2COOH CAS No. 93206-09-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-phenylmethoxyethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBYLMXBPGYVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618100
Record name [2-(Benzyloxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93206-09-8
Record name [2-(Benzyloxy)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Benzyloxy)ethoxy]acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to BnO-PEG1-CH2COOH: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality for selectively degrading disease-causing proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of BnO-PEG1-CH2COOH, a versatile PEG-based linker for PROTAC synthesis.

Core Chemical Properties and Specifications

This compound, also known as [2-(Benzyloxy)ethoxy]acetic acid, is a valuable building block in the synthesis of PROTACs and other bioconjugates. Its structure incorporates a single polyethylene (B3416737) glycol (PEG) unit, which imparts hydrophilicity, a terminal carboxylic acid for conjugation, and a benzyl (B1604629) ether protecting group.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 93206-09-8[1][2]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [1][2]
IUPAC Name [2-(Benzyloxy)ethoxy]acetic acid[2]
Synonyms Benzyl-PEG1-acid, 2-(2-(Benzyloxy)ethoxy)acetic acid[1]
Appearance Liquid[2]
Purity Typically ≥98%[2]
Storage Sealed in a dry environment at room temperature.[2]
Solubility
SolventSolubilityNotesSource(s)
DMSO SolubleA common solvent for creating stock solutions of PROTAC components.[3]
DMF SolubleAnother suitable organic solvent for synthesis and stock solutions.[3]
Water LimitedThe PEG unit enhances hydrophilicity, but overall solubility in aqueous solutions may be limited.[1]

Application in PROTAC Synthesis

This compound serves as a bifunctional linker in the modular synthesis of PROTACs. The carboxylic acid moiety allows for covalent linkage to an amine-containing ligand, typically either the ligand for the target protein of interest (POI) or the E3 ubiquitin ligase. The benzyl ether can be deprotected to reveal a hydroxyl group for further modification if required, though it is often retained in the final PROTAC structure. The single PEG unit provides a defined spacer length, which is a critical parameter for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptide Fragments Proteasome->Peptides Releases

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing this compound. Optimization of reaction conditions, stoichiometry, and purification methods is essential for each specific PROTAC.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a two-step synthesis where this compound is first coupled to an amine-functionalized ligand for the protein of interest (POI-NH₂), followed by coupling to an amine-functionalized E3 ligase ligand (E3-NH₂).

Step 1: Activation of this compound and Coupling to POI-NH₂

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction:

    • To the activated linker solution, add a solution of the amine-functionalized POI ligand (POI-NH₂, 1.0 equivalent) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.

Step 2: Coupling of POI-Linker to E3-NH₂

This step assumes the POI-linker intermediate has a functional group that can be coupled to the E3 ligase ligand. For this example, we will assume the POI-linker intermediate has a terminal carboxylic acid that needs activation, similar to step 1, for coupling with an amine-functionalized E3 ligase ligand.

  • Activation of the Terminal Carboxylic Acid of the POI-Linker:

    • Follow the activation procedure described in Step 1.1, using the POI-linker intermediate as the starting material.

  • Coupling to E3-NH₂:

    • Add the amine-functionalized E3 ligase ligand (E3-NH₂) to the activated POI-linker solution.

    • Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Final Purification:

    • Perform an aqueous work-up as described in Step 1.3.

    • Purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the development of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Activation Activate this compound (e.g., with HATU/DIPEA) First_Coupling Couple to First Ligand (e.g., POI-NH₂) Linker_Activation->First_Coupling Intermediate_Purification Purify Intermediate (e.g., Column Chromatography) First_Coupling->Intermediate_Purification Second_Coupling Couple to Second Ligand (e.g., E3-NH₂) Intermediate_Purification->Second_Coupling Final_Purification Final PROTAC Purification (e.g., Prep-HPLC) Second_Coupling->Final_Purification Characterization Characterize PROTAC (LC-MS, NMR) Final_Purification->Characterization In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Characterization->In_Vitro_Binding Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) In_Vitro_Binding->Ternary_Complex Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot, Proteomics) Ternary_Complex->Cellular_Degradation Functional_Assays Cell-Based Functional Assays (e.g., Viability, Apoptosis) Cellular_Degradation->Functional_Assays

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a well-defined, versatile linker that plays a crucial role in the rational design of PROTACs. Its defined length, hydrophilicity, and reactive handle make it an attractive building block for researchers in drug discovery and chemical biology. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of linkers like this compound will be paramount in developing the next generation of therapeutics.

References

The Strategic Role of BnO-PEG1-CH2COOH in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to induce the degradation of specific proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This guide provides a comprehensive technical overview of the role of BnO-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG)-based linker, in PROTAC design.

Core Concepts: The Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are among the most frequently utilized linkers in PROTAC design.[1] Their popularity stems from a unique combination of properties that address key challenges in the development of potent and drug-like protein degraders. The incorporation of a PEG motif, such as that in this compound, can significantly impact a PROTAC's biological activity.

Key advantages of using PEG linkers include:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across the cell membrane.[2]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount in enabling the formation of a stable and productive ternary complex.[3] An appropriately sized PEG linker can provide the necessary distance and conformational freedom for the POI and E3 ligase to come together effectively, leading to efficient ubiquitination and subsequent degradation of the target protein.

This compound, with its single PEG unit, represents a short, flexible linker. The benzyloxy (BnO) group provides a protected hydroxyl functionality, while the terminal carboxylic acid (COOH) offers a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The selection of a short PEG linker like this compound is often a starting point in PROTAC design, with the understanding that linker length and composition may require further optimization for each specific target and E3 ligase pair.[3]

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

While specific data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table presents representative data from a study on BCR-ABL targeting PROTACs, illustrating the critical impact of PEG linker length on degradation efficiency. In this example, a PROTAC with a single PEG unit (Arg-PEG1-Dasa) demonstrated the most potent degradation activity.

PROTAC Linker CompositionDC50 (nM)Dmax (%)IC50 (nM)
Arg-PEG1-Dasa0.85~98.80.3595
Arg-PEG2-Dasa>10<50>10
Arg-PEG3-Dasa>10<50>10
Arg-PEG4-Dasa>10<50>10

Table 1: Representative data demonstrating the effect of PEG linker length on the degradation of the BCR-ABL fusion protein in K562 cells.[4] DC50 represents the concentration required to degrade 50% of the target protein, Dmax is the maximum percentage of protein degradation, and IC50 is the concentration that inhibits 50% of cell proliferation.

Mandatory Visualization

Signaling Pathway

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex E2 Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow Typical Workflow for PROTAC Design and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand Synthesis PROTAC_Assembly PROTAC Assembly POI_Ligand->PROTAC_Assembly E3_Ligand E3 Ligase Ligand Synthesis E3_Ligand->PROTAC_Assembly Linker Linker Synthesis (e.g., this compound) Linker->PROTAC_Assembly Cell_Treatment Cell Treatment with PROTAC PROTAC_Assembly->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) PROTAC_Assembly->Ternary_Complex_Assay In vitro Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. The following are representative methodologies for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized linker like this compound with an amine-functionalized POI or E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Amine-containing binding moiety (POI or E3 ligand) (1.1 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing binding moiety in anhydrous DMF.

  • Add the solution of the amine-containing moiety to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography) to obtain the desired PROTAC conjugate.

Protocol 2: Western Blot for Protein Degradation

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC of interest

  • DMSO (Dimethyl sulfoxide) as a vehicle control

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time period (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and then apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities using densitometry software to determine the extent of protein degradation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and short PEG linkers like this compound offer a valuable starting point for development due to their favorable physicochemical properties and synthetic tractability. While the optimal linker must be empirically determined for each POI-E3 ligase pair, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel protein degraders. The continued exploration of diverse linker chemistries will undoubtedly lead to the development of next-generation PROTACs with enhanced potency, selectivity, and therapeutic potential.

References

The Benzyloxy Group in PROTAC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties. While polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs, there is growing interest in incorporating other functionalities to fine-tune PROTAC performance. This guide provides an in-depth technical overview of the benzyloxy group as a component of PROTAC linkers.

The Benzyloxy Group: Physicochemical Properties and Rationale for Use

The benzyloxy group, which consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) linked to an oxygen atom, offers a unique combination of properties that can be advantageous in PROTAC design.

  • Conformational Rigidity: The presence of the aromatic ring in the benzyloxy group imparts a degree of rigidity to the linker. This conformational constraint can reduce the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to enhanced degradation potency.[1][2]

  • Reduced Polarity: Compared to more hydrophilic linkers like PEGs, the benzyloxy group is more lipophilic. This can improve cell permeability, a common challenge for large PROTAC molecules that often fall "beyond the Rule of Five".[1]

  • Potential for Pi-Stacking Interactions: The aromatic ring of the benzyloxy group can engage in pi-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) on the surface of the E3 ligase or the target protein.[1][2] These interactions can contribute to the stability of the ternary complex and enhance degradation efficiency.

Case Study: ACBI1 - A Potent SMARCA2/4 Degrader with a Benzyloxy-Containing Linker

A prominent example of a PROTAC utilizing a benzyloxy-containing linker is ACBI1 , a potent and selective degrader of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[3][4][5][6][7]

Design and Rationale

The design of ACBI1 involved a structure-based approach where a para-disubstituted aryl unit, part of a benzyloxy-containing fragment, was incorporated into the linker. This design was intended to:

  • Provide conformational restriction to the linker.[1][2]

  • Mimic the conformation of a PEG linker while reducing polarity.[1]

  • Engage in a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase.[1][2]

Quantitative Performance Data

The incorporation of the benzyloxy-containing linker in ACBI1 resulted in a highly potent and cell-permeable degrader.

Parameter ACBI1 Value Cell Line Reference(s)
DC50 (SMARCA2) 6 nMMV-4-11[3][5][6]
DC50 (SMARCA4) 11 nMMV-4-11[3][5]
DC50 (PBRM1) 32 nMMV-4-11[3][5]
Caco-2 Permeability (A-B) 2.2 x 10⁻⁶ cm/sCaco-2[6]
Caco-2 Efflux Ratio 1.7Caco-2[6]
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Caco-2 Permeability (A-B): A measure of a compound's ability to cross a monolayer of human intestinal cells from the apical (luminal) to the basolateral (blood) side, predicting intestinal absorption.

  • Efflux Ratio: The ratio of permeability in the B-A direction to the A-B direction. A ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters.

Comparative Analysis

While a direct head-to-head comparison of ACBI1 with an identical PROTAC containing a PEG or alkyl linker is not available, we can draw some general comparisons. PROTACs with purely PEG-based linkers often exhibit good solubility but can suffer from lower cell permeability and increased metabolic susceptibility.[8] Conversely, purely alkyl linkers can enhance permeability but may lead to poor solubility and non-specific binding.[8] The benzyloxy-containing linker in ACBI1 appears to strike a balance, providing sufficient rigidity and lipophilicity for potent degradation and good cell permeability.

Experimental Protocols

Synthesis of a Benzyloxy-Containing PROTAC (Illustrative Example)

The synthesis of a PROTAC with a benzyloxy-containing linker typically involves a multi-step process. The following is a generalized protocol inspired by the structure of ACBI1.

Diagram of Synthetic Workflow

G A Warhead-Linker Intermediate (with reactive group) D Coupling Reaction 1 (e.g., amide coupling) A->D B Benzyloxy-containing Linker (bifunctional) B->D C E3 Ligase Ligand (with reactive group) F Coupling Reaction 2 (e.g., amide coupling) C->F E Intermediate PROTAC Fragment D->E E->F G Final PROTAC F->G

Caption: General synthetic workflow for a benzyloxy-containing PROTAC.

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Start with the protein of interest (POI) ligand (warhead) that has a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).

  • Couple the warhead to a bifunctional linker precursor that contains a protected reactive group on the other end. For instance, react an amine-containing warhead with a benzyloxy-linker that has an activated ester and a protected amine.

Step 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate

  • Separately, couple the benzyloxy-containing linker to the E3 ligase ligand. This often involves standard coupling chemistries like amide bond formation.

Step 3: Final Coupling and Deprotection

  • Deprotect the linker on the warhead-linker intermediate.

  • Couple the deprotected warhead-linker intermediate with the E3 ligase ligand-linker intermediate.

  • Perform a final deprotection step if necessary to yield the final PROTAC.

  • Purify the final product using techniques such as flash chromatography and reverse-phase HPLC. Characterize the compound using NMR and mass spectrometry.

In Vitro Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Diagram of Western Blot Workflow

G A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Imaging F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18 hours).[1][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

    • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.[1]

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a PROTAC.[10][11][12][13][14]

Diagram of Caco-2 Assay Workflow

G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add PROTAC to apical (A) or basolateral (B) side C->D E Incubate and collect samples from the receiver side over time D->E F Quantify PROTAC concentration by LC-MS/MS E->F G Calculate apparent permeability (Papp) F->G G A PROTAC with Benzyloxy Linker B O-Dealkylation (CYP450 enzymes) A->B C Alcohol Metabolite + Benzaldehyde B->C D Oxidation C->D further metabolism E Benzoic Acid D->E

References

BnO-PEG1-CH2COOH for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on BnO-PEG1-CH2COOH , a PEG-based linker used in the synthesis of PROTACs.[1][2][3] This guide will provide an in-depth overview of its role in targeted protein degradation, present representative data, and detail key experimental protocols.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[4][5] An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[4][6]

This compound is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit. This PEG motif imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC, addressing common challenges related to the large and often hydrophobic nature of these molecules.[4][6] The terminal carboxylic acid provides a versatile handle for conjugation to an amine-functionalized ligand, typically either the POI-binding moiety or the E3 ligase ligand, through amide bond formation.[5] The benzyl (B1604629) ether (BnO) group on the other end of the PEG chain can be a stable component of the final PROTAC or potentially be deprotected to reveal a hydroxyl group for further modification, depending on the synthetic strategy.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome system (UPS) to selectively degrade a target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Releases Peptides Degraded Peptides Proteasome->Peptides Degrades into

PROTAC-mediated protein degradation pathway.

Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data for PEG-based PROTACs targeting various proteins to illustrate the typical parameters measured.

Table 1: Representative Degradation Potency and Efficacy of PEG-Based PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase LigandLinker Type
PROTAC-ABRD4HeLa8.3>95Pomalidomide (CRBN)PEG4
PROTAC-BBTKMOLM-145.1~90Pomalidomide (CRBN)PEG3
PROTAC-CERRαMCF730>90VH032 (VHL)PEG-based
PROTAC-DFAKMDA-MB-23115>90Pomalidomide (CRBN)PEG-based

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. Data is illustrative and compiled from various sources for representative purposes.

Table 2: Representative Ternary Complex Formation and Binding Affinity Data

PROTAC IDTarget ProteinE3 LigaseTernary Complex KD (nM)Cooperativity (α)Assay Method
PROTAC-EBRD4CRBN354.5SPR
PROTAC-FBTKCRBN2212TR-FRET
PROTAC-GERRαVHL1101.2ITC

KD: Dissociation constant. Cooperativity (α): A measure of the favorable interaction between the protein and E3 ligase upon PROTAC binding. α > 1 indicates positive cooperativity. Data is illustrative and compiled from various sources for representative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. The following sections provide protocols for key experiments in the development of PROTACs.

PROTAC Synthesis using this compound

This protocol outlines a general two-step amide coupling strategy for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Warhead_NH2 Warhead-NH2 (or E3 Ligand-NH2) Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA, DMF) Warhead_NH2->Step1 Linker This compound Linker->Step1 Intermediate BnO-PEG1-CH2-Warhead Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate->Step2 E3_Ligand_COOH E3 Ligand-COOH (or Warhead-COOH) E3_Ligand_COOH->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (e.g., Prep-HPLC) Final_PROTAC->Purification

A general workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-functionalized POI ligand ("warhead")

  • Carboxylic acid-functionalized E3 ligase ligand (or vice versa)

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Purification system (e.g., preparatory HPLC)

Procedure:

  • Step 1: Coupling of this compound to the Amine-Functionalized Ligand a. Dissolve the amine-functionalized ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash chromatography to obtain the linker-ligand intermediate.

  • Step 2: Coupling of the Intermediate to the Carboxylic Acid-Functionalized Ligand a. This step requires deprotection of the BnO group if the other ligand is to be attached at this position. A more common strategy involves using a linker with orthogonal protecting groups. Assuming a different linker with a Boc-protected amine and a free carboxylic acid for this example: b. Deprotection (if necessary): If using a Boc-protected amine linker, dissolve the intermediate in a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 1 hour. Co-evaporate with toluene (B28343) to remove residual TFA. c. Coupling: Dissolve the deprotected intermediate (1 eq) and the carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF. d. Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3 eq). e. Stir the reaction at room temperature overnight, monitoring by LC-MS. f. Purify the final PROTAC using preparatory reverse-phase HPLC.

Western Blot Analysis of Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.

  • SDS-PAGE and Immunoblotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe for the loading control.

  • Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

1. Surface Plasmon Resonance (SPR):

  • Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.

  • General Protocol: a. Immobilize the target protein or E3 ligase on a sensor chip. b. Inject the PROTAC at various concentrations to measure the binary interaction. c. Inject a mixture of the PROTAC and the third component (the protein not immobilized on the chip) to measure the formation of the ternary complex. d. Analyze the sensorgrams to determine kinetic parameters (ka, kd) and affinity (KD).

2. Isothermal Titration Calorimetry (ITC):

  • Principle: Measures the heat change upon binding of molecules.

  • General Protocol: a. Place a solution of the target protein in the sample cell. b. Titrate a solution of the PROTAC into the sample cell to measure the binary interaction. c. To measure the ternary complex, place a pre-mixed solution of the target protein and a saturating concentration of the PROTAC in the sample cell and titrate in the E3 ligase. d. Analyze the thermograms to determine thermodynamic parameters (ΔH, ΔS, KD).

3. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):

  • Principle: Measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

  • General Protocol: a. Label the target protein and the E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., GFP), respectively. b. Mix the labeled proteins in a microplate. c. Add the PROTAC at various concentrations. d. Measure the FRET signal after an incubation period. An increase in the FRET signal indicates the formation of the ternary complex.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs due to its defined length, hydrophilicity, and versatile conjugation chemistry. While specific degradation data for PROTACs incorporating this particular linker is not widely published, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The rational design of the linker is paramount to the success of a PROTAC, and a thorough understanding of the assays used to characterize their performance is essential for advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to Monofunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in the field of bioconjugation, particularly in the development of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs). The process of covalently attaching PEG chains to a biomolecule, known as PEGylation, can significantly enhance its pharmacological properties. Monofunctional PEG linkers, which possess a single reactive group, are instrumental in achieving controlled and specific bioconjugation, preventing the cross-linking and aggregation often associated with bifunctional PEGs.

This technical guide provides a comprehensive overview of monofunctional PEG linkers, detailing their properties, the chemistries used for their conjugation, and their impact on the resulting bioconjugates. It further offers detailed experimental protocols for common PEGylation techniques and outlines the workflows for the synthesis and characterization of these valuable biomaterials.

The strategic use of monofunctional PEG linkers can lead to:

  • Increased Serum Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule's surface, diminishing its recognition by the immune system.[1]

  • Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation and improve their stability in various conditions.[]

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.[3]

Physicochemical Properties of Monofunctional PEG Linkers

The choice of a monofunctional PEG linker is dictated by the target functional group on the biomolecule and the desired properties of the final conjugate. The following tables summarize the key physicochemical properties of common monofunctional PEG linkers.

Table 1: Properties of Common Monofunctional PEG Linker Functional Groups

Functional GroupTarget on BiomoleculeResulting LinkageReaction pHKey Characteristics
N-hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus)Amide7.0 - 9.0Highly reactive towards primary amines, forming stable amide bonds. Susceptible to hydrolysis in aqueous solutions, with the rate increasing with pH.[4]
Maleimide (B117702) Thiols (e.g., Cysteine)Thioether6.5 - 7.5Highly specific for sulfhydryl groups, forming a stable thioether bond. The maleimide group can undergo hydrolysis at pH values above 7.5.[4]
Alkyne (terminal) Azides1,2,3-TriazoleN/A (Click Chemistry)Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[]
Azide Alkynes, Cyclooctynes1,2,3-TriazoleN/A (Click Chemistry)Partner for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[][5]

Table 2: Comparative Stability of Bioconjugate Linkages

Linkage TypeFormed FromHydrolytic StabilityEnzymatic StabilityNotes
Amide NHS Ester + AmineVery HighGenerally HighAmide bonds are very stable under physiological conditions.[6]
Thioether Maleimide + ThiolHighHighGenerally stable, though some studies suggest potential for retro-Michael reaction under certain conditions.[7]
1,2,3-Triazole Alkyne + AzideVery HighVery HighThe triazole ring is exceptionally stable to hydrolysis and enzymatic degradation, making it an excellent amide bond mimic.[6][8]

Experimental Protocols

The following are detailed protocols for common bioconjugation reactions using monofunctional PEG linkers.

Protocol 1: Amine PEGylation using mPEG-NHS Ester

This protocol describes the conjugation of a monofunctional PEG-NHS ester to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • mPEG-NHS Ester Stock Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester stock solution to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]

  • Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[10]

Protocol 2: Thiol-Specific PEGylation using mPEG-Maleimide

This protocol details the site-specific conjugation of a monofunctional PEG-maleimide to a free cysteine residue on a protein.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0)

  • mPEG-Maleimide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 100 mM L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein containing a free cysteine in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.

  • mPEG-Maleimide Stock Solution: Dissolve the mPEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10-100 mg/mL.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide stock solution to the protein solution.[11][] The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C.[11][]

  • Reaction Quenching: Add the quenching solution to react with any unreacted mPEG-Maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Separate the PEGylated protein from excess reagents and unmodified protein using size-exclusion chromatography.[]

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized PEG and an alkyne-containing biomolecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer

  • mPEG-Azide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Purification system

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and THPTA ligand (e.g., 50 mM in water).

  • Reaction Mixture: In a reaction vessel, combine the alkyne-modified biomolecule and mPEG-Azide (typically a 2- to 10-fold molar excess of the PEG linker).

  • Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA ligand solutions.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.[13] Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated product using an appropriate chromatography method to remove the copper catalyst, excess reagents, and unreacted starting materials.

  • Characterization: Analyze the final product for conjugation efficiency and purity using techniques such as HPLC, SDS-PAGE, and mass spectrometry.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between an azide-functionalized biomolecule and a PEG linker containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG-strained alkyne (e.g., mPEG-DBCO)

  • Anhydrous DMSO

  • Purification system

Procedure:

  • Biomolecule Preparation: Ensure the azide-modified biomolecule is purified and in a suitable reaction buffer.

  • PEG Linker Stock Solution: Dissolve the mPEG-strained alkyne in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction: Add a 2- to 4-fold molar excess of the mPEG-strained alkyne stock solution to the azide-modified biomolecule solution.[14] Keep the final DMSO concentration below 5% (v/v) to maintain protein stability.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14]

  • Purification: Remove the excess, unreacted PEG linker and other small molecules by size-exclusion chromatography or dialysis.[15]

  • Characterization: Verify the successful conjugation and assess the purity of the final product using HPLC, SDS-PAGE, and mass spectrometry.

Visualizing Workflows and Signaling Pathways

Experimental and Characterization Workflow

The following diagrams illustrate a typical workflow for the synthesis, purification, and characterization of a PEGylated protein.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Protein & mPEG-linker reaction Bioconjugation Reaction (e.g., NHS, Maleimide, Click) start->reaction quench Quenching reaction->quench chromatography Chromatography (SEC or IEX) quench->chromatography fraction Fraction Collection chromatography->fraction sds_page SDS-PAGE fraction->sds_page hplc SEC-HPLC fraction->hplc ms Mass Spectrometry fraction->ms end Pure PEGylated Protein sds_page->end hplc->end ms->end jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNα Receptor (IFNAR1/IFNAR2) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates & Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription peg_ifn PEGylated Interferon-α peg_ifn->IFNAR Binds egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates peg_ab PEGylated Anti-EGFR Antibody peg_ab->EGFR Binds & Blocks

References

The Strategic Application of BnO-PEG1-CH2COOH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the role of chemical linkers is paramount in dictating the efficacy, stability, and pharmacokinetic profiles of complex modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, BnO-PEG1-CH2COOH, a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical building block. Its inherent properties—hydrophilicity, defined length, and versatile chemical handles—offer distinct advantages in the rational design of novel drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, replete with quantitative data from analogous short-chain PEG linkers, detailed experimental protocols, and visual workflows to empower researchers in their synthetic and therapeutic endeavors.

Introduction to this compound: A Versatile Linker

This compound, chemically known as 2-(2-(benzyloxy)ethoxy)acetic acid, is a heterobifunctional linker characterized by a single, discrete PEG unit. This structure imparts a balance of hydrophilicity and a defined spatial separation between conjugated moieties.[1] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, while the benzyl-protected hydroxyl group offers opportunities for further chemical modification.[1]

The primary utility of this compound and similar short PEG linkers in drug discovery lies in their ability to:

  • Enhance Solubility: The PEG motif improves the aqueous solubility of often large and hydrophobic PROTAC and ADC constructs.[2][3]

  • Provide a Defined Spacer: The single PEG unit offers a precise and rigid spacer to control the distance and relative orientation of the two connected entities (e.g., a target protein ligand and an E3 ligase ligand in a PROTAC).

  • Improve Pharmacokinetics: PEGylation, even with short linkers, can favorably modulate the pharmacokinetic properties of a drug, potentially leading to a longer circulation half-life.

  • Facilitate Controlled Synthesis: The distinct chemical functionalities allow for sequential and controlled conjugation reactions.

Core Applications in Drug Discovery

PROTACs: Engineering Targeted Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation.

While longer, more flexible PEG chains are often employed in PROTAC design, short linkers like this compound can be advantageous. In some instances, shorter linkers have been shown to be highly effective, and the optimal linker length is highly dependent on the specific target and E3 ligase pair.[4] It is often necessary to synthesize and evaluate a series of PROTACs with varying linker lengths to identify the optimal spacer.

Quantitative Data Summary: Impact of Short PEG Linkers on PROTAC Efficacy (Illustrative Examples)

The following table summarizes data from studies on PROTACs with short PEG linkers, demonstrating the critical role of linker length in achieving potent protein degradation.

Target ProteinE3 Ligase LigandLinker (PEG units)DC50 (nM)Dmax (%)Reference
BRD4VHL0< 500Not Reported[4]
BRD4VHL1> 5000Not Reported[4]
BRD4VHL2> 5000Not Reported[4]
BRD4CRBN0< 500Not Reported[4]
BRD4CRBN1> 5000Not Reported[4]
BRD4CRBN2> 5000Not Reported[4]
SMARCA2/4VCBPEG250-30065-70[4]
Antibody-Drug Conjugates (ADCs): Enhancing Therapeutic Index

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

Hydrophilic linkers, including those with short PEG chains, are increasingly being used in ADC design to mitigate the hydrophobicity of the cytotoxic payload.[5][6] This can lead to several benefits:

  • Reduced Aggregation: Hydrophilic linkers can prevent the aggregation of ADCs, which can be a significant issue with hydrophobic payloads.[6]

  • Improved Pharmacokinetics: By increasing the overall hydrophilicity of the ADC, PEG linkers can lead to a longer plasma half-life and improved therapeutic index.

  • Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.[6]

Quantitative Data Summary: Impact of Hydrophilic Linkers on ADC Properties (Illustrative Examples)

Linker TypeAverage DARAggregation (%)In Vitro Cytotoxicity (IC50, ng/mL)Reference
Hydrophobic~4>20%0.5 - 2.0[5]
Short PEG Linker (e.g., PEG4)~8<2%0.1 - 0.5[5]

Note: This data illustrates the general benefits of hydrophilic PEG linkers in ADCs and is not specific to a PEG1 linker.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the reaction.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester of this compound.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized but a 5- to 20-fold molar excess of the linker is a common starting point for protein conjugations.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques (e.g., size-exclusion chromatography for proteins).

Characterization of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of a PROTAC synthesized with this compound to induce the degradation of a target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Linker This compound Activation EDC/NHS Activation Linker->Activation Conjugation Conjugation Activation->Conjugation Antibody Monoclonal Antibody (Amine Groups) Antibody->Conjugation Payload Cytotoxic Payload Payload->Linker Pre-conjugated or subsequent step ADC Antibody-Drug Conjugate Conjugation->ADC ADC_circ ADC in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC_circ->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release CellDeath Cell Death Release->CellDeath

Caption: General workflow for the synthesis and mechanism of action of an ADC.

Conclusion

This compound and analogous short-chain PEG linkers are valuable tools in the arsenal (B13267) of the modern drug discovery scientist. Their defined length, hydrophilicity, and synthetic tractability make them highly suitable for the construction of sophisticated therapeutic modalities like PROTACs and ADCs. While the optimal linker design is always context-dependent and requires empirical validation, the principles and protocols outlined in this guide provide a solid foundation for the rational incorporation of this compound into novel drug candidates. As our understanding of the intricate interplay between linker chemistry and biological activity continues to evolve, the strategic use of well-defined linkers will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies.

References

The Architect of Degradation: A Technical Guide to BnO-PEG1-CH2COOH in Targeted Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of many of these novel therapeutics are proteolysis-targeting chimeras (PROTACs), bifunctional molecules that orchestrate the degradation of specific proteins by co-opting the cell's own ubiquitin-proteasome system.[1][3][4] A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Its composition and length are pivotal determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[4][5] This technical guide provides an in-depth examination of BnO-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, and its role in inducing protein ubiquitination. We will explore its mechanism of action, provide comparative data on linker efficacy, and detail key experimental protocols for its application in research and drug development.

Introduction to Targeted Protein Degradation and PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a crucial role in maintaining protein homeostasis.[4] PROTACs are engineered molecules that hijack this system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination of the target protein.[5] This polyubiquitin (B1169507) tag acts as a molecular signal, marking the POI for degradation by the 26S proteasome.[3][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The Role of the Linker: More Than Just a Spacer

The linker is not a passive component but an active modulator of a PROTAC's biological activity.[5][8] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex.[5][8] An optimal linker facilitates a productive ternary complex geometry while also imparting favorable physicochemical properties such as solubility and cell permeability.[8][9]

PEG linkers, like this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule and improve cell permeability.[5][8] The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[8]

This compound: A Key Building Block

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[10][11] It features a single polyethylene glycol unit, making it a short and flexible linker. The terminal carboxylic acid group allows for straightforward conjugation to an amine-functionalized warhead or E3 ligase ligand via amide bond formation.[8]

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Appearance Liquid
Color Colorless to light yellow

Data sourced from MedChemExpress.[10]

Quantitative Analysis of Linker Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, and there is no "one-size-fits-all" solution.[8] Systematic variation of the linker length is a critical step in PROTAC optimization. While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published in comparative studies, the following tables provide representative data from studies on other PEG-based PROTACs, illustrating the impact of linker length on degradation efficiency.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation. Data synthesized from a comparative study on BRD4-targeting PROTACs.[5]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG31.215
PEG42.525
PEG5 3.1 35
PEG62.830

Papp: Apparent permeability coefficient. Data synthesized from a comparative study on BRD4-targeting PROTACs.[5]

This data highlights the non-linear relationship between PEG linker length and PROTAC efficacy, emphasizing the need for empirical optimization for each target. A short PEG linker like this compound could serve as a valuable starting point in a linker optimization campaign.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow Start Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

Unveiling the Hydrophilic Nature of BnO-PEG1-CH2COOH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the hydrophilicity of BnO-PEG1-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker molecule. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's structural impact on its hydrophilic properties, presents available quantitative data, and details the experimental protocols for its comprehensive characterization.

Introduction: The Critical Role of Hydrophilicity in Drug Development

This compound, chemically known as [2-(benzyloxy)ethoxy]acetic acid, is a bifunctional linker increasingly utilized in the synthesis of complex therapeutic molecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs.[3][4] The inherent hydrophilicity of the PEG chain can improve the solubility of hydrophobic drugs, extend circulation half-life, and reduce immunogenicity.[3][5] This guide focuses on the specific attributes of the short-chain this compound linker and the methodologies to quantify its hydrophilic character.

Molecular Structure and its Influence on Hydrophilicity

The hydrophilicity of this compound is a composite of its three primary structural components:

  • Polyethylene Glycol (PEG) Linker: The single ethylene (B1197577) glycol unit is the core hydrophilic component. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, contributing to aqueous solubility.[5]

  • Carboxylic Acid (-COOH): This terminal functional group is polar and can be ionized, significantly enhancing water solubility.

  • Benzyl (B1604629) Group (BnO-): The benzyl group is a hydrophobic component, which imparts a degree of lipophilicity to the molecule.

The overall hydrophilic nature of the molecule is therefore a balance between the water-loving PEG and carboxylic acid moieties and the water-fearing benzyl group.

cluster_hydrophilic Hydrophilic Domain cluster_hydrophobic Hydrophobic Domain cluster_molecule This compound PEG PEG1 Chain (-O-CH2-CH2-) COOH Carboxylic Acid (-COOH) PEG->COOH Increases Solubility Structure Overall Hydrophilicity Balance PEG->Structure BnO Benzyl Group (BnO-) BnO->Structure

Diagram 1: Structural contributions to the hydrophilicity of this compound.

Quantitative Assessment of Hydrophilicity

While extensive experimental data for this compound is not publicly available, computational models provide valuable insights into its properties.

ParameterValueMethodSource
logP (predicted) 2.1 ± 0.2Computational[6]
Molecular Weight 210.23 g/mol -[7]
Physical Form Liquid-[8]

Table 1: Physicochemical Properties of this compound.

The predicted octanol-water partition coefficient (logP) of 2.1 suggests that the molecule has a degree of lipophilic character, likely due to the presence of the benzyl group. A positive logP value indicates a higher concentration in the lipid phase compared to the aqueous phase.[2]

Experimental Protocols for Hydrophilicity Determination

To empirically determine the hydrophilic properties of this compound, the following standard experimental protocols are recommended.

Water Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in water.

Objective: To determine the solubility of this compound in water at ambient temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add a known volume (e.g., 0.05 mL) of this compound to a small test tube.[9][10]

  • Incrementally add small, measured volumes of water (e.g., 0.25 mL) to the test tube.[9][10]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9][10]

  • Visually inspect the solution for any undissolved liquid (phase separation) or cloudiness.

  • Continue adding water until the substance fully dissolves or until a significant volume of water has been added without complete dissolution.

  • The solubility can be reported qualitatively (e.g., soluble, partially soluble, insoluble) or semi-quantitatively (e.g., soluble at >X mg/mL).

cluster_workflow Water Solubility Workflow start Start add_sample Add 0.05 mL of This compound to test tube start->add_sample add_water Add 0.25 mL of water add_sample->add_water mix Vortex for 30 seconds add_water->mix observe Visually inspect for dissolution mix->observe dissolved Record as 'Soluble' observe->dissolved Yes not_dissolved Continue adding water or record as 'Insoluble' observe->not_dissolved No

Diagram 2: Experimental workflow for determining water solubility.
Partition Coefficient (LogP) Determination: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP of a compound.[11][12]

Objective: To measure the partition coefficient of this compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate for 24 hours.[13]

  • Dissolve a known amount of this compound in one of the phases (e.g., water).

  • Add an equal volume of the other phase (n-octanol) to a separatory funnel.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method like HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[2]

  • Calculate logP as the base-10 logarithm of P.[2]

cluster_logp LogP Determination (Shake-Flask Method) start Start prepare Prepare water-saturated octanol and octanol- saturated water start->prepare dissolve Dissolve compound in one phase prepare->dissolve mix_phases Mix equal volumes of both phases dissolve->mix_phases equilibrate Shake to reach equilibrium mix_phases->equilibrate separate Allow phases to separate equilibrate->separate quantify Quantify compound concentration in each phase (HPLC) separate->quantify calculate Calculate P and logP quantify->calculate

Diagram 3: Workflow for LogP determination using the shake-flask method.
Contact Angle Goniometry

Contact angle measurement provides information about the wettability of a surface by the liquid compound, offering insights into its adhesive and cohesive forces.[3]

Objective: To measure the static contact angle of a droplet of this compound on a standardized solid surface.

Materials:

  • This compound

  • Contact angle goniometer with a light source and camera

  • A flat, smooth, and chemically inert solid substrate (e.g., silicon wafer)

  • Microsyringe

Procedure:

  • Thoroughly clean and dry the solid substrate.

  • Place the substrate on the sample stage of the goniometer.

  • Using a microsyringe, carefully dispense a small droplet of this compound onto the surface of the substrate.[14]

  • The goniometer's camera captures a profile image of the droplet at the solid-liquid-gas interface.

  • Software analyzes the image to measure the angle formed between the tangent of the droplet's edge and the solid surface.[14][15]

  • Multiple measurements should be taken and averaged to ensure reproducibility.

A lower contact angle indicates greater hydrophilicity and better wetting of the surface, while a higher contact angle suggests more hydrophobic character.[14]

Conclusion

This compound possesses a nuanced hydrophilic-lipophilic balance due to its composite structure. The presence of the PEG and carboxylic acid moieties confers hydrophilicity, which is crucial for its application as a linker in drug delivery systems.[4][16] However, the benzyl group introduces a hydrophobic element, as reflected in its predicted positive logP value. For a definitive characterization, the experimental protocols outlined in this guide for determining water solubility, partition coefficient, and contact angle are essential. These empirical data will enable researchers to better predict and modulate the behavior of this compound-containing conjugates in biological systems, ultimately aiding in the design of more effective therapeutics.

References

The Strategic Role of BnO-PEG1-CH2COOH in the Synthesis of Advanced Heterobifunctional Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful modalities. These molecules leverage a linker to connect a target-binding ligand with an effector moiety, enabling novel mechanisms of action like targeted protein degradation. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the final conjugate.[1][2] Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers are frequently employed to enhance solubility and optimize the spatial orientation of the two ligands.[3] This guide provides a comprehensive technical overview of a specific, short-chain PEG linker, BnO-PEG1-CH2COOH (2-(2-(Benzyloxy)ethoxy)acetic acid), in the synthesis of heterobifunctional molecules.

This compound is a valuable building block featuring a single PEG unit that imparts hydrophilicity, a terminal carboxylic acid for conjugation to amine-functionalized molecules, and a benzyl-protected hydroxyl group.[4] This structure offers a balance of hydrophilicity and a defined length, making it a strategic choice in the rational design of complex therapeutic agents.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
IUPAC Name 2-(2-(Benzyloxy)ethoxy)acetic acid
Synonyms Benzyl-PEG2-CH2CO2H
CAS Number 93206-09-8
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Colorless to light yellow liquid
Storage Conditions Pure form: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)

Synthesis of Heterobifunctional Molecules using this compound

The primary application of this compound is in the assembly of heterobifunctional molecules, where its carboxylic acid handle allows for the formation of a stable amide bond with an amine-containing ligand (either the target-binding ligand or the E3 ligase-recruiting moiety). The benzyl-protected end can be deprotected for further modifications if required, though it is often part of the core linker structure.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using an acid-functionalized PEG linker like this compound typically follows a multi-step sequence involving amide couplings. The following diagram illustrates a general workflow.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection (if necessary) cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification Warhead-NH2 Warhead-NH2 Warhead_Linker Warhead-Linker Intermediate Warhead-NH2->Warhead_Linker BnO_Linker This compound BnO_Linker->Warhead_Linker HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->Warhead_Linker Amine_Intermediate Amine-Functionalized Intermediate Warhead_Linker->Amine_Intermediate Deprotection H2, Pd/C (for Bn group) or TFA (for Boc group) Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC E3_Ligand_COOH E3 Ligase Ligand-COOH E3_Ligand_COOH->Final_PROTAC HATU_DIPEA_2 HATU, DIPEA, DMF HATU_DIPEA_2->Final_PROTAC Purification Preparative HPLC Final_PROTAC->Purification

Caption: A general experimental workflow for the synthesis of a PROTAC molecule.

Detailed Experimental Protocol: Amide Coupling with an Amine-Functionalized Ligand

This protocol describes the coupling of this compound to an amine-containing molecule, which is a key step in the synthesis of a heterobifunctional construct. This procedure is adapted from protocols for similar PEG-acid linkers.[5][6]

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., a warhead for a target protein or an E3 ligase ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the amine-functionalized ligand to the pre-activated linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS or TLC.[6]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.

Application in a Specific Signaling Pathway: Targeting BCR-ABL in Chronic Myeloid Leukemia

A prominent application of PROTACs is in the targeted degradation of pathogenic proteins in cancer. The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the driver of Chronic Myeloid Leukemia (CML).[8] While tyrosine kinase inhibitors (TKIs) are effective, drug resistance remains a challenge.[9] PROTACs offer an alternative strategy by inducing the degradation of the BCR-ABL protein, thereby eliminating both its kinase activity and its scaffolding functions.[9][10]

PROTAC-Mediated Degradation of BCR-ABL

A PROTAC designed to degrade BCR-ABL would consist of a BCR-ABL inhibitor (the "warhead"), a linker such as one derived from this compound, and an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand).[8]

BCR_ABL_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Signaling Downstream Signaling PROTAC PROTAC (BCR-ABL Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (BCR-ABL-PROTAC-E3) PROTAC->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex Downstream RAS/RAF/MAPK PI3K/AKT STAT5 BCR_ABL->Downstream Activates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded BCR-ABL (Peptide Fragments) Proteasome->Degradation Proliferation Leukemic Cell Proliferation & Survival Degradation->Proliferation Inhibition of Signaling Downstream->Proliferation

Caption: PROTAC-mediated degradation of BCR-ABL and inhibition of downstream signaling.

Quantitative Data and Linker Optimization

The length and composition of the linker are critical for the efficacy of a PROTAC.[1] While specific head-to-head comparative data for this compound is not widely published, studies on similar short PEG and alkyl linkers provide valuable insights into the importance of linker optimization.[11] The efficacy of a PROTAC is typically measured by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
BRD4PEG1-2 PEG units> 5000-
BRD4PEG4-5 PEG units< 500-
CRBNAlkyl9Conc. dependent-
CRBNPEG3 PEG unitsWeak degradation-

Note: This table presents representative data from various studies to illustrate trends. Direct comparison across different targets and cell lines should be made with caution.[11]

Key Observations from Linker Variation Studies:

  • Linker Length is Crucial: For some targets, a minimum linker length is required to facilitate the formation of a stable ternary complex and induce degradation.[11]

  • Composition Matters: The chemical nature of the linker (e.g., alkyl vs. PEG) can significantly impact PROTAC activity, suggesting that hydrophilicity and flexibility need to be empirically optimized for each target-E3 ligase pair.[1][11]

  • Optimal Length is Target-Dependent: There is no universal optimal linker length; it must be determined experimentally for each new PROTAC system.[11]

Conclusion

This compound is a versatile and valuable building block for the synthesis of heterobifunctional molecules. Its defined, short PEG chain provides a degree of hydrophilicity, while the terminal carboxylic acid offers a reliable handle for conjugation to amine-containing ligands through standard amide coupling protocols. The successful development of potent PROTACs and other complex bioconjugates relies heavily on the rational design and empirical optimization of the linker. While more direct comparative studies are needed to precisely position this compound against other linkers, its properties make it a strong candidate for inclusion in linker libraries for the development of novel targeted therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to strategically incorporate this linker into their synthetic workflows.

References

An In-depth Technical Guide on the Utilization of BnO-PEG1-CH2COOH for E3 Ligase Recruitment in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

Core Concepts: The Role of the Linker in PROTAC Design

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. Its length, composition, and flexibility are crucial for:

  • Ternary Complex Formation: The linker must be of an optimal length and geometry to facilitate the productive interaction between the POI and the E3 ligase, leading to efficient ubiquitination of the target protein.

  • Physicochemical Properties: PEG linkers, such as BnO-PEG1-CH2COOH, are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[1] This can improve cell permeability and overall pharmacokinetic properties.

  • Synthetic Accessibility: The carboxylic acid functional group on this compound allows for straightforward conjugation to amine-functionalized warheads or E3 ligase ligands through standard amide bond formation.

Data Presentation: Performance of PROTACs with Short PEG Linkers

While specific data for PROTACs utilizing the this compound linker is not available, the following tables summarize representative data from studies on PROTACs with similar short-chain PEG linkers, primarily targeting the BRD4 protein. This data illustrates the impact of linker length and composition on degradation efficiency (DC50 and Dmax).

Target-E3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 - CRBN1-2 PEG units> 5000Reduced[2]
BRD4 - CRBN4-5 PEG units< 500> 90[2]
BTK - CRBN2 PEG units> 100~70[2]
BTK - CRBN4 PEG units1-40> 85[2]
BCR-ABL - E3 Ligase (unspecified)1 PEG unit0.8598.8

Note: The efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall molecular context. The data above should be considered illustrative of general trends for short PEG linkers.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by co-opting the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway, from ubiquitin activation to the degradation of the target protein.

Ubiquitin_Proteasome_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation & Degradation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub E1 E1 (Ub-activating enzyme) E1->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub ATP ATP ATP->E1_Ub E2 E2 (Ub-conjugating enzyme) E2->E2_Ub Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2_Ub->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Experimental Workflows

The development and evaluation of a PROTAC is a multi-step process. The following diagram outlines a typical experimental workflow, from initial synthesis to cellular characterization.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis 1. PROTAC Synthesis (Amide Coupling) Purification 2. Purification (HPLC) Synthesis->Purification Characterization 3. Structural Confirmation (LC-MS, NMR) Purification->Characterization Binding_Assay 4. Binary Binding Assays (SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Assay 5. Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Cell_Treatment 6. Cell Treatment (Dose & Time Course) Ternary_Complex_Assay->Cell_Treatment Degradation_Analysis 7. Protein Degradation Analysis (Western Blot, In-Cell Western) Cell_Treatment->Degradation_Analysis DC50_Dmax 8. Determine DC50 & Dmax Degradation_Analysis->DC50_Dmax

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized linker like this compound with an amine-functionalized warhead or E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Amine-containing component (e.g., warhead or E3 ligase ligand with a free amine) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Reaction vessel

  • Stir plate and stir bar

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF in a clean, dry reaction vessel.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[3]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, HEK293T)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control to determine Dmax and generate a dose-response curve to calculate the DC50 value.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This protocol provides a framework for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]

Materials:

  • Tagged target protein (e.g., His-tagged POI)

  • Tagged E3 ligase (e.g., GST-tagged Cereblon)

  • PROTAC compound

  • TR-FRET donor-conjugated antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-conjugated antibody (e.g., anti-His-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC compound in assay buffer.

    • Prepare solutions of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies in assay buffer at their optimal concentrations (determined through titration experiments).

  • Assay Setup:

    • In a 384-well plate, add the PROTAC dilutions.

    • Add the tagged POI and tagged E3 ligase to each well.

    • Add the TR-FRET donor and acceptor antibodies to each well.

    • Include controls such as no PROTAC, no POI, and no E3 ligase.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after excitation at the donor excitation wavelength.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve. The "hook effect" (a decrease in signal at high PROTAC concentrations) is often observed in these assays.

Conclusion

This compound represents a valuable building block in the PROTAC designer's toolkit, offering a short, hydrophilic linker that can be readily incorporated into novel protein degraders. While direct quantitative data for this specific linker remains elusive in publicly accessible literature, the principles of PROTAC design and the data from structurally similar linkers provide a strong foundation for its application. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, evaluation, and characterization of PROTACs, enabling researchers to advance the development of this exciting therapeutic modality. As the field of targeted protein degradation continues to evolve, a systematic and data-driven approach to linker design and optimization will be paramount to unlocking the full potential of PROTACs in medicine.

References

Methodological & Application

BnO-PEG1-CH2COOH Synthesis Protocol for PROTACs: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.

The BnO-PEG1-CH2COOH linker is a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker that has gained attention in PROTAC design. The benzyl (B1604629) ether (BnO) group provides a stable protecting group for the terminal alcohol, while the single PEG unit enhances solubility and provides a defined spatial separation between the two ligands. The terminal carboxylic acid (COOH) allows for versatile conjugation to an amine-functionalized ligand, typically either the POI binder or the E3 ligase ligand, through a stable amide bond. This application note provides a detailed protocol for the synthesis of this compound and its subsequent incorporation into a PROTAC molecule.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of the ether linkage via a Williamson ether synthesis, followed by the oxidation of the terminal alcohol to a carboxylic acid.

Part 1: Synthesis of 2-(2-(Benzyloxy)ethoxy)ethanol (Intermediate 1)

This step involves the reaction of ethylene (B1197577) glycol with benzyl bromide in the presence of a base to form the mono-benzylated ether.

Reaction Scheme:

Experimental Protocol:

  • Materials:

  • Procedure:

    • To a solution of ethylene glycol (10 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

    • Let the reaction warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford 2-(2-(benzyloxy)ethoxy)ethanol as a colorless oil.

Part 2: Synthesis of 2-(2-(Benzyloxy)ethoxy)acetic Acid (this compound)

The terminal alcohol of the intermediate is oxidized to a carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Materials:

  • Procedure (using Jones Oxidation):

    • Dissolve 2-(2-(benzyloxy)ethoxy)ethanol (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a viscous oil.

Quantitative Data Summary

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction TimeTemperatureYield (%)Purity (%)
12-(2-(Benzyloxy)ethoxy)ethanolEthylene glycol, Benzyl bromide10:1 (Ethylene glycol:Benzyl bromide)THF16 h0 °C to RT60-70>95
2This compound2-(2-(Benzyloxy)ethoxy)ethanol1:excess (Substrate:Jones Reagent)Acetone5 h0 °C to RT75-85>98

Note: Yields and purity are approximate and may vary depending on the specific reaction conditions and purification methods.

Characterization Data for this compound

  • Appearance: Colorless to pale yellow viscous oil.

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H), 4.59 (s, 2H), 4.20 (s, 2H), 3.80 (t, J = 4.8 Hz, 2H), 3.71 (t, J = 4.8 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.5, 137.8, 128.5, 127.9, 127.8, 73.4, 71.1, 69.2, 68.9.

  • Mass Spectrometry (ESI-MS): m/z 209.08 [M-H]⁻.

Application in PROTAC Synthesis

The synthesized this compound linker can be readily incorporated into a PROTAC molecule through standard amide coupling reactions. The carboxylic acid moiety can be activated and reacted with a free amine on either the POI-binding ligand or the E3 ligase ligand.

General Protocol for Amide Coupling:
  • Materials:

    • This compound

    • Amine-functionalized ligand (POI binder or E3 ligase ligand)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine-functionalized ligand (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting PROTAC precursor by flash column chromatography or preparative HPLC.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_binding Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

This compound Synthesis Workflow

Synthesis_Workflow Start Ethylene Glycol + Benzyl Bromide Step1 Step 1: Williamson Ether Synthesis (NaH, THF) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: 2-(2-(Benzyloxy)ethoxy)ethanol Step2 Step 2: Oxidation (Jones Reagent, Acetone) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 FinalProduct Final Product: This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Synthesis workflow for this compound.

PROTAC Assembly using this compound

PROTAC_Assembly Linker This compound Coupling Amide Coupling (HATU, DIPEA, DMF) Linker->Coupling AmineLigand Amine-functionalized Ligand (POI binder or E3 Ligase Ligand) AmineLigand->Coupling PROTAC_precursor PROTAC Precursor Coupling->PROTAC_precursor

Caption: General workflow for PROTAC assembly.

Application Notes and Protocols for the Conjugation of BnO-PEG1-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the covalent conjugation of 2-((2-(benzyloxy)ethyl)oxy)acetic acid (BnO-PEG1-CH2COOH) to a molecule containing a primary amine. This heterobifunctional PEG linker is a valuable tool in bioconjugation and is particularly relevant in the construction of Proteolysis-Targeting Chimeras (PROTACs), where precise spacing and physicochemical properties are crucial.[1][2] The protocol herein describes the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling chemistry to form a stable amide bond between the carboxylic acid of the PEG linker and a primary amine of the target molecule.

The described methodology is applicable to a wide range of amine-containing molecules, including proteins, peptides, small molecule drugs, and functionalized surfaces. This guide will cover the activation of the carboxylic acid, the coupling reaction to the primary amine, and subsequent purification and characterization of the conjugate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousStore at -20°C, protected from moisture.
Amine-containing MoleculeApplication-specificN/AEnsure high purity.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Molecular Biology GradeVariousStore desiccated at -20°C.
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular Biology GradeVariousStore desiccated at -20°C.
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)ACS GradeVariousPrepare fresh. Amine-free.
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)Molecular Biology GradeVariousPrepare fresh. Amine-free.
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)Molecular Biology GradeVariousTo stop the reaction.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)ACS GradeVariousFor dissolving reagents.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systemN/AVariousFor purification and analysis.
C18 RP-HPLC ColumnN/AVariousAppropriate for the scale of the reaction.
Mass Spectrometer (e.g., LC-MS, MALDI-TOF)N/AVariousFor characterization.
NMR SpectrometerN/AVariousFor structural confirmation.

Experimental Protocols

This protocol is divided into three main stages: activation of this compound, conjugation to the primary amine, and purification and characterization of the final conjugate.

Stage 1: Activation of this compound with EDC/NHS

This step involves the conversion of the carboxylic acid group of the PEG linker into a more reactive NHS ester. This intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening the vials to prevent condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). Prepare these solutions immediately before use as EDC is moisture-sensitive.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the this compound solution.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction for 15-30 minutes at room temperature. The solution now contains the activated BnO-PEG1-CH2-COO-NHS ester.

Stage 2: Conjugation to the Primary Amine

The activated NHS ester of the PEG linker readily reacts with primary amines at a neutral to slightly alkaline pH to form a stable amide bond.

  • Substrate Preparation:

    • Dissolve the amine-containing molecule in the Coupling Buffer (e.g., 0.1 M PBS, pH 7.5) at a suitable concentration. If the molecule is a protein, ensure the buffer conditions maintain its stability and solubility.

  • Coupling Reaction:

    • Immediately add the freshly prepared activated BnO-PEG1-CH2-COO-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a common starting point and should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation. The optimal reaction time may vary depending on the reactivity of the primary amine.

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Stage 3: Purification and Characterization of the Conjugate

Purification is crucial to remove unreacted PEG linker, coupling reagents, and byproducts. The choice of purification method will depend on the properties of the resulting conjugate.

  • Purification:

    • For small molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is commonly used for elution from a C18 column.

    • For protein conjugates, Size-Exclusion Chromatography (SEC) can be used to separate the larger conjugate from smaller unreacted molecules. Ion-exchange chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may also be employed for higher resolution purification.

  • Characterization:

    • RP-HPLC: Analytical RP-HPLC can be used to assess the purity of the final conjugate. A shift in retention time compared to the starting materials is indicative of a successful conjugation.

    • Mass Spectrometry: The exact mass of the conjugate can be confirmed by LC-MS or MALDI-TOF mass spectrometry. The observed mass should correspond to the sum of the molecular weight of the amine-containing molecule and the BnO-PEG1-CH2 fragment (C11H12O3, MW = 208.21 Da, after loss of H2O).

    • NMR Spectroscopy: For small molecule conjugates, 1H and 13C NMR can be used to confirm the formation of the amide bond and the overall structure of the conjugate.

Quantitative Data Summary

The following tables provide illustrative quantitative data for a typical conjugation reaction. The exact values will need to be determined empirically for each specific application.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterRecommended ValueNotes
Molar Ratio (this compound : EDC : NHS)1 : 1.5 : 1.5A slight excess of coupling reagents ensures efficient activation.
Molar Excess of Activated PEG Linker5-20 foldRelative to the amine-containing molecule. This should be optimized.
Activation pH4.7 - 6.0Optimal for EDC/NHS chemistry.
Coupling pH7.2 - 8.0Balances amine reactivity with NHS ester hydrolysis.
Reaction Temperature4°C - Room TemperatureLower temperatures can minimize side reactions and protein denaturation.
Reaction Time2 - 12 hoursMonitor reaction progress by HPLC or LC-MS.

Table 2: Illustrative Purification and Characterization Results

ParameterExpected OutcomeMethod
Purity>95%Analytical RP-HPLC
Yield50-80%Dependent on optimization of reaction conditions and purification.
Mass Confirmation[M+H]+ or [M-H]- observed matches calculated exact massLC-MS or MALDI-TOF
Structural ConfirmationAppearance of amide proton signal and characteristic shifts in adjacent protons1H NMR

Visualizing the Workflow and Reaction

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Conjugation cluster_stage3 Stage 3: Downstream Processing reagent_prep Reagent Preparation activation Activation of This compound (EDC/NHS) reagent_prep->activation coupling Coupling to Primary Amine activation->coupling Immediate Use substrate_prep Substrate Preparation substrate_prep->coupling quenching Quenching Reaction coupling->quenching purification Purification (e.g., RP-HPLC) quenching->purification characterization Characterization (HPLC, MS, NMR) purification->characterization

Caption: Experimental workflow for the conjugation of this compound.

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step peg BnO-PEG1-COOH o_acylisourea O-Acylisourea Intermediate peg->o_acylisourea + EDC nhs_ester Amine-Reactive NHS Ester o_acylisourea->nhs_ester + NHS primary_amine R-NH2 nhs_ester->primary_amine Reaction with Primary Amine amide_bond BnO-PEG1-CONH-R (Final Conjugate) primary_amine->amide_bond

Caption: Reaction mechanism of EDC/NHS mediated amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC/NHSUse fresh, properly stored reagents.
Hydrolysis of NHS esterPrepare activated linker immediately before use. Minimize reaction time in aqueous buffer.
Incorrect pHVerify the pH of Activation and Coupling buffers.
Competing nucleophilesEnsure buffers are amine-free (e.g., no Tris or glycine).
Low Yield Suboptimal molar ratioTitrate the molar excess of the activated PEG linker.
Steric hindranceIncrease reaction time and/or temperature. Consider a longer PEG linker.
Precipitation of Reactants Poor solubility of the amine-containing moleculeOptimize buffer conditions or add a co-solvent (e.g., DMSO, DMF).
Aggregation of proteinPerform the reaction at a lower temperature (4°C) and with gentle mixing.

By following this detailed guide, researchers can confidently perform the conjugation of this compound to primary amines, enabling the synthesis of well-defined bioconjugates for a variety of applications in research and drug development.

References

Application Notes and Protocols for Amide Bond Formation: Conjugation of BnO-PEG1-CH2COOH to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can improve solubility, reduce immunogenicity, and prolong the circulation half-life of drugs. This document provides a detailed protocol for the formation of a stable amide bond between BnO-PEG1-CH2COOH , a monofunctional PEG linker with a terminal carboxylic acid, and a primary amine-containing target ligand.

The described methodology is centered around the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This two-step process allows for the efficient and specific formation of an amide linkage under mild reaction conditions, making it suitable for a wide range of sensitive biomolecules and small molecule drugs.

Principle of the Reaction

The EDC/NHS coupling reaction proceeds in two main stages to form a stable amide bond between a carboxylic acid and a primary amine[1][2][3]:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0)[4][5].

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve the efficiency and control of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly displaces the O-acylisourea to form a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled reaction with the amine-containing target ligand[2][3].

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target ligand, forming a stable amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.0)[4][5].

Data Presentation

Table 1: Recommended Reagent Molar Ratios for EDC/NHS Coupling
ReagentMolar Ratio (relative to Target Ligand)Purpose
This compound1 - 10 equivalentsTo drive the reaction towards product formation. The optimal ratio should be determined empirically.
EDC1.5 - 5 equivalentsTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS1.5 - 5 equivalentsTo stabilize the activated intermediate and improve coupling efficiency.
Base (e.g., DIPEA, for organic solvent protocol)2 - 3 equivalentsTo neutralize the acidic environment and facilitate the reaction.
Table 2: Illustrative Quantitative Data for a Model Conjugation

The following data are for illustrative purposes only and will vary depending on the specific properties of the target ligand.

ParameterValueMethod of Analysis
Reaction Time 4 - 16 hoursTLC or LC-MS
Crude Purity 75 - 90%LC-MS
Isolated Yield 60 - 80%After HPLC Purification
Final Purity >95%Analytical HPLC
Identity Confirmation Consistent with expected massMass Spectrometry (MS)
Structural Confirmation Consistent with expected structureNuclear Magnetic Resonance (NMR)

Experimental Protocols

Protocol 1: Amide Bond Formation in an Aqueous Environment (for Proteins, Peptides, and Water-Soluble Ligands)

This protocol is suitable for target ligands that are soluble and stable in aqueous buffers.

Materials:

  • This compound

  • Target ligand with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

  • Anhydrous DMSO or DMF (for stock solutions)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the this compound solution. Refer to Table 1 for recommended molar ratios.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Target Ligand:

    • Dissolve the amine-containing target ligand in Coupling Buffer.

    • Add the activated this compound solution to the target ligand solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis with an appropriate molecular weight cutoff (MWCO).

Protocol 2: Amide Bond Formation in an Organic Solvent (for Small Molecules)

This protocol is suitable for small molecule ligands that are soluble in organic solvents.

Materials:

  • This compound

  • Target ligand with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification system (e.g., preparative reverse-phase HPLC)

Procedure:

  • Activation of this compound:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM or DMF.

    • Add EDC and NHS to the solution (refer to Table 1 for molar ratios).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Conjugation to the Target Ligand:

    • In a separate flask, dissolve the amine-containing target ligand in anhydrous DCM or DMF.

    • Add the activated this compound solution to the target ligand solution.

    • Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., DMSO/water mixture).

    • Purify the desired conjugate by preparative reverse-phase HPLC[6][].

Characterization of the Conjugate

Confirmation of successful conjugation and assessment of purity are critical. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate the conjugate from starting materials[6][8][9].

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated ligand[10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate, particularly for small molecule ligands[11][12][13].

Mandatory Visualizations

experimental_workflow cluster_activation Activation Step (Aqueous) cluster_conjugation Conjugation Step cluster_purification Quenching & Purification act_start This compound in Activation Buffer (pH 6.0) add_reagents Add EDC and Sulfo-NHS act_start->add_reagents 15-30 min RT activated_peg Activated BnO-PEG1-NHS add_reagents->activated_peg reaction Conjugation Reaction activated_peg->reaction target Target Ligand in Coupling Buffer (pH 7.2-7.4) target->reaction quench Quench with Tris or Hydroxylamine reaction->quench 2-4h RT or overnight 4°C purify Purification (SEC/Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for the two-step EDC/NHS coupling in an aqueous environment.

reaction_mechanism peg_acid BnO-PEG1-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + edc EDC nhs_ester Amine-Reactive NHS Ester (semi-stable) o_acylisourea->nhs_ester + NHS urea_bypass N-Acylurea (side product) o_acylisourea->urea_bypass hydrolysis Hydrolysis o_acylisourea->hydrolysis + H2O nhs NHS amide_product BnO-PEG1-CONH-Target Ligand (Stable Amide Bond) nhs_ester->amide_product + Target Ligand-NH2 target_amine Target Ligand-NH2 rtk_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus ligand PEGylated Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding dimerization Dimerization & Autophosphorylation rtk->dimerization grb2_sos GRB2/SOS dimerization->grb2_sos Recruitment ras Ras grb2_sos->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylation gene_expression Gene Expression transcription_factors->gene_expression

References

Application Notes and Protocols for BnO-PEG1-CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of BnO-PEG1-CH2COOH, a short-chain polyethylene (B3416737) glycol (PEG) linker, in solid-phase peptide synthesis (SPPS). This versatile linker is particularly valuable in the development of peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs), where precise control over spacing and hydrophilicity is crucial.

Introduction

This compound, chemically known as [2-(benzyloxy)ethoxy]acetic acid, is a heterobifunctional linker featuring a carboxylic acid for coupling to a solid support or an amine-containing molecule, and a benzyl-protected hydroxyl group. The single ethylene (B1197577) glycol unit provides a defined spacer length and enhances the aqueous solubility of the resulting conjugate, a desirable property for many biological applications. In the context of SPPS, this linker can be incorporated to introduce a flexible, hydrophilic spacer between the peptide and a carrier molecule, a drug, or a solid support. Its application is particularly prominent in the synthesis of PROTACs, where the linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2]

Physicochemical Properties

A clear understanding of the properties of this compound is essential for its effective application.

PropertyValue
IUPAC Name [2-(benzyloxy)ethoxy]acetic acid
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS Number 93206-09-8
Appearance Liquid
Purity Typically ≥98%
Storage Sealed in dry, room temperature conditions

Application in Solid-Phase Peptide Synthesis

This compound serves as a valuable building block in SPPS to introduce a discrete PEG spacer. The general workflow involves the initial coupling of the linker to an amino-functionalized solid support, followed by the stepwise assembly of the peptide chain on the deprotected hydroxyl group of the PEG linker.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Coupling of this compound to Amino-Functionalized Resin

This protocol describes the immobilization of the linker onto a resin, such as aminomethylated polystyrene resin.

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl (AM) resin)

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Capping agent: Acetic anhydride (B1165640)/DIPEA in DMF

Procedure:

  • Swell the amino-functionalized resin in DMF for 1 hour.

  • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution from step 2 and pre-activate for 5 minutes.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • To monitor the reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates complete coupling.

  • After the reaction, drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 2: Deprotection of the Benzyl (B1604629) Group

The benzyl protecting group on the PEG linker must be removed to reveal the hydroxyl group for peptide chain elongation.

Materials:

Procedure:

  • Swell the resin in methanol.

  • Add Pd/C catalyst (0.1 eq. by weight relative to the resin).

  • Bubble hydrogen gas through the suspension for 4-6 hours or add ammonium formate (5 eq.) and stir at room temperature overnight.

  • Filter the reaction mixture to remove the catalyst and wash the resin with methanol (3x) and DCM (3x).

  • Dry the resin under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis on the Linker-Functionalized Resin

Standard Fmoc-based SPPS protocols can be used to assemble the peptide chain on the deprotected hydroxyl group of the linker.

Protocol 4: Cleavage of the Peptide from the Resin

The final peptide is cleaved from the solid support using a strong acid cocktail. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.[3]

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (Trifluoroacetic acid-based)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For most peptides, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is sufficient.[3] For peptides containing sensitive residues like Cys, Met, or Trp, a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data and Analysis

The success of the synthesis can be evaluated at various stages. The following table provides a general overview of expected outcomes and analytical methods.

ParameterMethodExpected Outcome/Value
Linker Coupling Efficiency Kaiser TestNegative result (yellow beads)
Peptide Purity (Crude) RP-HPLCPurity is sequence-dependent but can often be in the range of 50-90%.
Peptide Identity Mass Spectrometry (LC-MS or MALDI-TOF)Observed molecular weight should match the calculated molecular weight.
Final Yield Gravimetric analysis after purificationHighly variable depending on peptide length and sequence.

Visualization of Workflows and Pathways

Diagram 1: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Amino-functionalized Resin Linker_Coupling Couple This compound Resin->Linker_Coupling Deprotection_Bn Benzyl Deprotection Linker_Coupling->Deprotection_Bn SPPS_Cycle Fmoc-SPPS Cycles Deprotection_Bn->SPPS_Cycle Cleavage Cleavage from Resin SPPS_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Conjugate Purification->Final_Peptide

A generalized workflow for solid-phase peptide synthesis using the this compound linker.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

As peptides synthesized with this linker are often used in PROTACs, understanding their mechanism of action is crucial.

PROTAC_Pathway cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination of POI E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling Recycling->PROTAC Recycling->E3_Ligase

References

Application Notes and Protocols for the Incorporation of BnO-PEG1-CH2COOH into a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical incorporation of the BnO-PEG1-CH2COOH linker to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The VHL ligand serves to recruit the VHL E3 ligase, while the this compound acts as a short, flexible polyethylene (B3416737) glycol (PEG) linker. The terminal carboxylic acid of the linker allows for the formation of a stable amide bond with a free amine on the VHL ligand. The benzyl (B1604629) (BnO) protecting group on the other end of the linker can be subsequently removed to allow for conjugation to a ligand for a protein of interest (POI).

Signaling Pathway and PROTAC Mechanism of Action

Under normal cellular conditions (normoxia), the VHL protein is a component of the VHL E3 ubiquitin ligase complex. This complex recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) after it has been hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This recognition leads to the ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.

VHL-recruiting PROTACs hijack this natural cellular process. By linking a VHL ligand to a POI ligand via a chemical linker, the PROTAC brings the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

VHL_PROTAC_Pathway VHL Signaling Pathway and PROTAC Mechanism cluster_0 Endogenous VHL Pathway (Normoxia) cluster_1 PROTAC-Mediated Degradation HIF1a HIF-1α PHDs PHDs (+ O2) HIF1a->PHDs Hydroxylation Hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->Hydroxylated_HIF1a VHL_Complex VHL E3 Ligase Complex Hydroxylated_HIF1a->VHL_Complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_Complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Proteasome_1 Proteasome Ub_HIF1a->Proteasome_1 Degradation_1 Degradation Proteasome_1->Degradation_1 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex VHL_Complex_2 VHL E3 Ligase Complex VHL_Complex_2->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_2 Ubiquitin Proteasome_2 Proteasome Ub_POI->Proteasome_2 Degradation_2 Degradation Proteasome_2->Degradation_2

Caption: VHL pathway and PROTAC-mediated degradation.

Experimental Protocol: Amide Coupling of this compound to a VHL Ligand

This protocol describes the amide bond formation between the carboxylic acid of this compound and the primary or secondary amine of a VHL ligand, such as (S,R,S)-AHPC-NH2 (a common VHL ligand core).

Materials and Reagents
  • VHL Ligand with a free amine (e.g., (S,R,S)-AHPC-NH2)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reverse-phase HPLC purification system

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow

experimental_workflow Reagents 1. Reagent Preparation - VHL Ligand - this compound - HATU, DIPEA, DMF Reaction 2. Amide Coupling Reaction - Stir at RT for 2-4 h Reagents->Reaction Workup 3. Aqueous Workup - Quench with water - Extract with DCM - Wash with NaHCO3 & Brine Reaction->Workup Purification 4. Purification - Dry with Na2SO4 - Concentrate - RP-HPLC Workup->Purification Characterization 5. Characterization - 1H NMR - Mass Spectrometry Purification->Characterization Final_Product 6. Final Product (VHL-PEG1-BnO) Characterization->Final_Product

Caption: Workflow for VHL-Linker Conjugation.

Detailed Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M concentration relative to the VHL ligand).

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Aqueous Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by reverse-phase HPLC (RP-HPLC).[1]

    • Typical RP-HPLC Conditions:

      • Column: C18 stationary phase.

      • Mobile Phase A: Water with 0.1% TFA or FA.

      • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

      • Gradient: A typical starting gradient is 5-95% B over 20-30 minutes.[1]

      • Detection: UV at 254 nm and 280 nm.

    • Collect the fractions containing the desired product and lyophilize to dryness to yield the purified VHL-PEG1-BnO conjugate.

  • Characterization:

    • ¹H NMR: Confirm the structure of the purified conjugate by ¹H NMR spectroscopy. The spectrum should show characteristic peaks for both the VHL ligand and the BnO-PEG1 linker.

    • Mass Spectrometry: Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm its identity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the amide coupling reaction. Actual values may vary depending on the specific VHL ligand used and the reaction scale.

ParameterValue/RangeReference
Stoichiometry
VHL Ligand1.0 eqGeneral Protocol
This compound1.0 - 1.2 eqGeneral Protocol
HATU1.1 - 1.5 eq[2][3][4]
DIPEA2.0 - 4.0 eq[2][3][4]
Reaction Conditions
SolventAnhydrous DMF[2][3][4]
TemperatureRoom Temperature[2][3][4]
Reaction Time1 - 18 hours[2][3][4]
Purification
MethodReverse-Phase HPLC[1]
Yield and Purity
Typical Yield50 - 80%[2]
Purity (by HPLC)>95%[1]
Physicochemical Properties of VHL-PEG Conjugates

The incorporation of a PEG linker can influence the physicochemical properties of the VHL ligand.

PropertyObservationReference
Solubility PEG linkers generally improve the aqueous solubility of PROTACs, which can be a challenge for these large molecules.[5][6][7]
Permeability The flexibility of PEG linkers can allow the molecule to adopt conformations that shield polar groups, potentially improving cell permeability.[8][9]
Stability Amide bonds are generally stable under physiological conditions.[10]
Conformation Flexible PEG linkers can lead to a variety of solution conformations, which may impact ternary complex formation.[8][9]

These application notes provide a comprehensive guide for the successful incorporation of a this compound linker into a VHL ligand. The provided protocol and data are intended to serve as a starting point for researchers, and optimization may be required for specific VHL ligands and downstream applications.

References

Designing PROTACs with a Single PEG Unit Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[2] While various linker compositions are utilized, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility.[3][4] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs featuring a single PEG unit linker.

Core Principles of Single PEG Unit Linkers in PROTACs

A single polyethylene glycol (PEG) unit offers a balance of hydrophilicity and structural definition. The inclusion of even one PEG unit can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[5] This is advantageous for both in vitro handling and potentially for in vivo bioavailability. The defined length of a single PEG unit also provides a specific spatial arrangement between the protein of interest (POI) and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[3]

Data Presentation: Quantitative Analysis of a Single PEG Unit PROTAC

The following tables summarize quantitative data for a representative PROTAC incorporating a single PEG unit, demonstrating its degradation efficiency and biological activity.

Table 1: Degradation Efficiency and Potency of Arg-PEG1-Dasa

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
Arg-PEG1-DasaBCR-ABLK5620.8598.80.3595

Data compiled from a study on single amino acid-based PROTACs.[6] DC₅₀ is the concentration for 50% degradation, Dₘₐₓ is the maximum degradation, and IC₅₀ is the half-maximal inhibitory concentration for cell proliferation.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Compositions

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Representative Alkyl~786~4.2~165411
Representative Single PEG Unit ~832~3.5~175412

Illustrative data compiled from various sources in the literature to show the general impact of incorporating a PEG unit.[3] cLogP is the calculated octanol-water partition coefficient; TPSA is the topological polar surface area.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Single PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis_Step1 Couple E3 Ligand to Bifunctional Single PEG Linker Synthesis_Step2 Purify E3-Linker Intermediate Synthesis_Step1->Synthesis_Step2 Synthesis_Step3 Couple POI Ligand to E3-Linker Intermediate Synthesis_Step2->Synthesis_Step3 Synthesis_Step4 Final Purification of PROTAC Synthesis_Step3->Synthesis_Step4 Cell_Culture Cell Culture and Treatment with PROTAC Synthesis_Step4->Cell_Culture Characterization Western_Blot Western Blot for Protein Degradation (DC₅₀, Dₘₐₓ) Cell_Culture->Western_Blot Binding_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET™) Cell_Culture->Binding_Assay Cell_Viability Cell Viability Assay (IC₅₀) Cell_Culture->Cell_Viability

References

Application Notes: Achieving Optimal Yields in BnO-PEG1-CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BnO-PEG1-CH2COOH, a benzyl-protected, single-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid, is a valuable building block in bioconjugation and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its defined length and hydrophilic character can improve the solubility and pharmacokinetic properties of conjugated molecules.[3][4] Achieving high yields in the conjugation of this linker is critical for the efficiency of multi-step syntheses.

The most common and pivotal reaction involving this compound is the formation of a stable amide bond with a primary or secondary amine. This is typically achieved by activating the carboxylic acid group with a coupling reagent. This document provides detailed protocols and reaction conditions for two of the most effective and widely used coupling methods to ensure optimal yields: carbodiimide-mediated coupling (EDC/NHS) and uronium salt-based coupling (HATU).

Core Principle: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[5] To facilitate the formation of an amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished by using coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine.

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the O-acylisourea to form a more stable, amine-reactive NHS ester. This two-step process increases coupling efficiency and allows for better control over the reaction.[3][6]

  • HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[4][7] These esters react rapidly with amines to form amide bonds. HATU is known for its high efficiency, fast reaction kinetics, and ability to suppress racemization, making it particularly useful for sensitive substrates.[4][7][8]

The following sections provide detailed protocols and tabulated data to guide researchers in selecting the optimal conditions for their specific application.

Data Presentation: Reaction Condition Comparison

The tables below summarize typical reaction conditions for achieving high yields using EDC/NHS and HATU coupling methods with PEG-acid linkers like this compound.

Table 1: EDC/NHS Coupling Conditions

ParameterOrganic Solvent MethodAqueous Buffer Method
Substrates This compound, Amine-containing small moleculeThis compound, Protein/Peptide with primary amines
Solvent Anhydrous DMF, DCM[9][10]Amine-free buffers (e.g., MES, PBS)[3][9][11]
Activation pH N/A (Aprotic Solvent)pH 4.5 - 6.0 (for EDC/NHS activation)[3][9][10]
Coupling pH N/A (Base added)pH 7.2 - 8.0 (for amine reaction)[3][9][10]
Reagents (Equivalents)
This compound1.010-20 fold molar excess over protein[3]
Amine Substrate1.0 - 1.5[9][10]1.0
EDC·HCl1.2 - 2.0[3][9][10]1.2 - 2.0 (relative to PEG-acid)
NHS1.2 - 2.0[3][9][10]1.2 - 2.0 (relative to PEG-acid)
Base (e.g., DIPEA, TEA)2.0 - 3.0[3]N/A (pH controlled by buffer)
Temperature Room TemperatureRoom Temperature
Activation Time 30 min - 4 hours[3][9][10]15 minutes[9][10][12]
Coupling Time 2 - 16 hours[3]2 hours[9][10][12]

Table 2: HATU Coupling Conditions

ParameterSolution-Phase Synthesis Conditions
Substrates This compound, Amine-containing molecule (small molecule or peptide)
Solvent Anhydrous DMF, DCM, ACN, THF[7]
Reagents (Equivalents)
This compound1.0
Amine Substrate1.0 - 1.2[7]
HATU1.0 - 1.5[7]
Base (e.g., DIPEA, TEA)2.0 - 5.0[7]
Temperature 0 °C to Room Temperature[7]
Pre-activation Time 15 - 30 minutes[7]
Coupling Time 1 - 18 hours[7]

Mandatory Visualizations

cluster_reactants Reactants cluster_reagents Reagents linker This compound product BnO-PEG1-CH2-CO-NH-R (Amide Product) linker->product 1 amine Amine Substrate (R-NH2) amine->product 2 coupling_agent Coupling Agent (EDC/NHS or HATU) coupling_agent->product base Base (e.g., DIPEA) base->product start Start: Prepare Reagents dissolve 1. Dissolve this compound (and HATU if applicable) in anhydrous solvent. start->dissolve preactivate 2. Add Base (e.g., DIPEA) for pre-activation (HATU method) or EDC/NHS for activation. dissolve->preactivate stir_activate 3. Stir at Room Temperature (15-30 min) preactivate->stir_activate add_amine 4. Add Amine Substrate Solution stir_activate->add_amine stir_couple 5. Stir at Room Temperature (1-18 hours) add_amine->stir_couple monitor 6. Monitor reaction progress (TLC or LC-MS) stir_couple->monitor workup 7. Perform Aqueous Work-up or Quench Reaction monitor->workup purify 8. Purify crude product (e.g., Flash Chromatography, HPLC) workup->purify end End: Pure Conjugate purify->end

References

Application Notes and Protocols for the Analytical Characterization of BnO-PEG1-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG1-CH2COOH, also known as 2-(2-(benzyloxy)ethoxy)acetic acid, is a heterobifunctional linker commonly utilized in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. The benzyloxy group provides a stable protecting group or a hydrophobic moiety, while the carboxylic acid allows for conjugation to amine-containing molecules[3]. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.

Accurate and comprehensive characterization of this compound is critical to ensure its identity, purity, and suitability for downstream applications in drug development and research. This document provides detailed application notes and experimental protocols for the analytical characterization of this important linker using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Materials and Reagents

  • This compound (CAS: 93206-09-8)[4]

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • Potassium bromide (KBr) for FTIR (if using pellet method)

  • Appropriate internal standards for quantitative analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of all expected functional groups and for identifying potential impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Spectral Width: 0-14 ppm.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl (Ar-H)7.28-7.40 (m, 5H)127.8, 128.4, 137.5
Benzyl (Ar-CH₂)4.58 (s, 2H)73.4
PEG (-O-CH₂-CH₂-O-)3.70-3.80 (m, 4H)69.5, 71.0
Methylene (-O-CH₂-COOH)4.15 (s, 2H)68.0
Carboxylic Acid (-COOH)10.0-12.0 (br s, 1H)172.0-175.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrument Setup:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the theoretical mass.

Data Presentation: Expected Mass Spectrometry Data
Parameter Value
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol [1][4]
Theoretical Monoisotopic Mass210.0892 Da
Expected Ion (ESI-)[M-H]⁻
Expected m/z (ESI-)209.0819
Common Adducts (ESI+)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Expected m/z (ESI+)211.0965, 233.0784, 249.0524

Common fragmentation patterns for ethers may involve cleavage of the C-O bonds, and for carboxylic acids, the loss of H₂O or COOH can be observed[5].

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound and for quantifying it in reaction mixtures. A reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1.0 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Typical HPLC Data
Parameter Typical Value
Retention Time (tR)8-12 min
Purity (by area %)>95% (typical for commercial grade)
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid this compound sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect the spectrum. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
1760-1700C=O (Carboxylic Acid)Stretching
1600, 1495, 1450C=C (Aromatic)Stretching
1250-1050C-O (Ether)Stretching

Visualizations

Analytical Workflow for this compound cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Characterization Data Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Reversed-Phase) Sample->HPLC FTIR FTIR Spectroscopy (ATR) Sample->FTIR Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight Purity Purity Assessment HPLC->Purity FuncGroup Functional Group ID FTIR->FuncGroup

Caption: Workflow for the characterization of this compound.

Chemical Structure of this compound cluster_structure This compound cluster_groups Key Functional Groups C11H14O4 C₁₁H₁₄O₄ MW: 210.23 struct benzyl Benzyloxy Group peg PEG Spacer acid Carboxylic Acid

Caption: Structure and key functional groups of the molecule.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound conjugates. The application of NMR, MS, HPLC, and FTIR allows for unambiguous structural confirmation, molecular weight verification, purity assessment, and identification of key functional groups. Adherence to these methodologies will ensure the quality and consistency of this critical linker, thereby supporting the successful development of novel bioconjugates and therapeutics.

References

Application Notes: Employing BnO-PEG1-CH2COOH in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.[1][3] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins.[3]

The Critical Role of the Linker

A PROTAC molecule is composed of three essential parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[2][5] The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy. It plays a crucial role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[5] The linker also significantly influences the physicochemical properties of the final PROTAC, including its solubility and cell permeability.

BnO-PEG1-CH2COOH: A Versatile PEG-Based Linker

This compound is a PEG-based linker used in the synthesis of PROTACs.[6][7][8] Its structure features:

  • A single polyethylene (B3416737) glycol (PEG) unit , which imparts hydrophilicity. This can improve the solubility and cell permeability of the resulting PROTAC molecule, addressing common challenges associated with the large and often hydrophobic nature of these degraders.[9]

  • A terminal carboxylic acid (-COOH) group , providing a reactive handle for conjugation, typically via amide bond formation, to an amine-functionalized POI ligand or E3 ligase ligand.

  • A benzyl ether (BnO) protecting group , which allows for selective chemical modifications at other parts of the molecule before the final linker conjugation steps.

The defined length and flexible nature of this ether-based linker provide rotational freedom, which can be advantageous in achieving the optimal orientation between the target protein and the E3 ligase for successful ternary complex formation.[9]

Protocols for Cell-Based Degradation Assays

This section provides a detailed protocol for evaluating the efficacy of a hypothetical PROTAC, "Degrader-Y," synthesized using the this compound linker. The primary method described is Western blotting, a gold-standard technique for quantifying the reduction in target protein levels.

I. Compound and Cell Preparation
  • Degrader-Y Stock Solution:

    • Prepare a high-concentration stock solution of Degrader-Y (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO).

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293, HeLa, or a cancer cell line expressing the target protein) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of cell lysis.

    • Allow the cells to adhere and grow overnight.

II. PROTAC Treatment and Cell Lysis
  • Compound Dilution:

    • On the day of the experiment, prepare serial dilutions of the Degrader-Y stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as the highest Degrader-Y concentration (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of Degrader-Y or the vehicle control to the respective wells.

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to determine the optimal degradation time.[11]

  • Cell Lysis:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[12]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.[12]

III. Western Blotting for Degradation Analysis
  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for all samples.[12]

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer (containing SDS and a reducing agent) to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • Gel Electrophoresis and Protein Transfer:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific to the target protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize the data and confirm equal loading.[12]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to its corresponding loading control band intensity for each sample.

IV. Data Presentation and Analysis

Summarize the quantitative data to determine key degradation parameters. Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control. Plot the dose-response curve to determine the DC₅₀ (concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation achieved).[12]

Table 1: Representative Degradation Data for Degrader-Y

Concentration (nM)Normalized POI Level (vs. Vehicle)% Degradation
Vehicle (DMSO)1.000%
10.955%
100.6535%
500.3070%
1000.1585%
5000.1288%
10000.1387%
Calculated DC₅₀ ~35 nM
Calculated Dₘₐₓ ~88%

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand PROTAC PROTAC (Degrader-Y) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC mechanism of action.

Workflow start Start seed_cells 1. Seed Cells in Multi-Well Plate start->seed_cells treat_cells 2. Treat with PROTAC (Dose Response & Time Course) seed_cells->treat_cells lyse_cells 3. Lyse Cells & Collect Supernatant treat_cells->lyse_cells quantify 4. Protein Quantification (BCA or Bradford) lyse_cells->quantify sds_page 5. SDS-PAGE & Membrane Transfer quantify->sds_page immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detect 7. Chemiluminescent Detection immunoblot->detect analyze 8. Densitometry Analysis (Normalize to Loading Control) detect->analyze calculate 9. Calculate % Degradation, DC50, and Dmax analyze->calculate end End calculate->end

Caption: Experimental workflow for Western blotting.

Linker_Logic cluster_components Core Components PROTAC Final PROTAC Molecule (Degrader-Y) Linker This compound (Linker) Linker->PROTAC Connects Ligands & Optimizes Ternary Complex Warhead POI-Binding Ligand ('Warhead') Warhead->PROTAC Provides Target Selectivity E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Recruits E3 Ligase

Caption: Role of this compound in PROTAC assembly.

References

Application Notes and Protocols for Developing Novel PROTACs Against Undruggable Targets Using BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BnO-PEG1-CH2COOH in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs), particularly those considered "undruggable" by traditional small-molecule inhibitors.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of target proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of these targeted protein degraders.[2][3] Its single polyethylene (B3416737) glycol (PEG) unit offers a defined length and hydrophilicity, which can be crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This document provides detailed application notes and protocols for the development of novel PROTACs using the this compound linker, with a focus on targeting the undruggable transcription factor, STAT3.

Exemplary PROTAC Design: Targeting STAT3 with a Novel Degrader

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overactive in a variety of cancers and other diseases. Due to its lack of a well-defined enzymatic pocket, STAT3 has been a challenging "undruggable" target for conventional drug development. PROTAC technology offers a promising strategy to target STAT3 for degradation.

Here, we describe a hypothetical PROTAC, designated as BN-STAT3-VHL , which utilizes the this compound linker to connect a STAT3-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Components of BN-STAT3-VHL:

  • Target-Binding Ligand: A derivative of a known STAT3 inhibitor.

  • E3 Ligase Ligand: A hydroxyproline-based VHL ligand.

  • Linker: this compound.

Data Presentation: Illustrative Quantitative Data for BN-STAT3-VHL

The following table summarizes hypothetical quantitative data for the characterization of BN-STAT3-VHL. This data is illustrative and serves as a template for presenting results from the experimental protocols outlined below.

ParameterBN-STAT3-VHLControl (STAT3 Inhibitor)
Binding Affinity (Kd, nM)
STAT35025
VHL200N/A
Degradation (Cell-Based Assays)
DC50 (nM) in Cancer Cell Line A25N/A
Dmax (%) in Cancer Cell Line A95N/A
DC50 (nM) in Cancer Cell Line B40N/A
Dmax (%) in Cancer Cell Line B90N/A
Cell Viability (IC50, nM)
Cancer Cell Line A30500
Cancer Cell Line B50800
Normal Cell Line>1000>1000

Experimental Protocols

Protocol 1: Synthesis of BN-STAT3-VHL PROTAC

This protocol describes a potential synthetic route for BN-STAT3-VHL, starting with the this compound linker.

Materials:

  • This compound

  • STAT3 inhibitor with a free amine group

  • VHL ligand with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reagents for deprotection of the benzyl (B1604629) group (e.g., H₂, Pd/C)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of this compound to the VHL ligand.

    • Dissolve this compound (1.0 eq), the VHL ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting intermediate by column chromatography.

  • Step 2: Deprotection of the Benzyl Group.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by LC-MS).

    • Filter the reaction mixture through celite and concentrate the filtrate to obtain the deprotected intermediate.

  • Step 3: Coupling of the Deprotected Intermediate to the STAT3 Ligand.

    • Dissolve the deprotected intermediate from Step 2 (1.0 eq), the STAT3 ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule (BN-STAT3-VHL) by preparative HPLC.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for STAT3 Degradation

This protocol is used to quantify the degradation of STAT3 in cells treated with BN-STAT3-VHL.

Materials:

  • Cancer cell lines expressing STAT3 (e.g., a relevant human cancer cell line)

  • BN-STAT3-VHL stock solution in DMSO

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of BN-STAT3-VHL (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a condition with BN-STAT3-VHL plus a proteasome inhibitor.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize STAT3 levels to the loading control (GAPDH).

    • Calculate the percentage of STAT3 degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of BN-STAT3-VHL to induce the ubiquitination of STAT3.

Materials:

  • Recombinant human STAT3 protein

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant human VHL E3 ligase complex

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • BN-STAT3-VHL

  • SDS-PAGE gels and Western blot reagents

  • Anti-STAT3 antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, VHL complex, and STAT3 protein.

    • Add BN-STAT3-VHL or DMSO (vehicle control).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-STAT3 antibody.

    • A ladder of higher molecular weight bands above the unmodified STAT3 protein indicates poly-ubiquitination.

Protocol 4: Cell Viability Assay

This protocol assesses the effect of BN-STAT3-VHL on the viability of cancer cells.

Materials:

  • Cancer cell lines and a normal (non-cancerous) cell line

  • BN-STAT3-VHL

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTS reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of BN-STAT3-VHL for 72 hours.

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

PROTAC-Mediated Degradation of STAT3

PROTAC_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects PROTAC BN-STAT3-VHL STAT3 STAT3 (Target Protein) PROTAC->STAT3 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex STAT3-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex STAT3->Ternary_Complex VHL->Ternary_Complex Poly_Ub_STAT3 Poly-ubiquitinated STAT3 Ternary_Complex->Poly_Ub_STAT3 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_STAT3->Proteasome Recognition Degraded_STAT3 Degraded Peptides Proteasome->Degraded_STAT3 Degradation Decreased_Transcription Decreased Transcription of Target Genes (e.g., c-Myc) Degraded_STAT3->Decreased_Transcription Apoptosis Induction of Apoptosis Decreased_Transcription->Apoptosis

Caption: PROTAC-mediated degradation of STAT3 and its downstream effects.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Cellular Assays cluster_data Data Analysis Synthesis PROTAC Synthesis (BN-STAT3-VHL) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Western_Blot Western Blot for STAT3 Degradation Characterization->Western_Blot Ubiquitination_Assay In Vitro Ubiquitination Assay Characterization->Ubiquitination_Assay Viability_Assay Cell Viability Assay (IC50) Characterization->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Mechanism_Validation Validate Mechanism Ubiquitination_Assay->Mechanism_Validation IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

Caption: Experimental workflow for the synthesis and evaluation of a novel PROTAC.

STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK associates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Degradation Degradation STAT3_inactive->Degradation STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Gene_Transcription PROTAC BN-STAT3-VHL PROTAC->STAT3_inactive Targets for Degradation

Caption: Simplified STAT3 signaling pathway and the point of intervention for the PROTAC.

References

Application Notes and Protocols for Bioconjugation Strategies for BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG1-CH2COOH, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing a terminal carboxylic acid and a benzyl-protected hydroxyl group. This heterobifunctional linker is valuable in bioconjugation, particularly in the development of sophisticated biotherapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The carboxylic acid handle allows for covalent attachment to nucleophilic groups on biomolecules, most commonly the primary amines of lysine (B10760008) residues on proteins. The short, single PEG unit provides a hydrophilic spacer, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl (B1604629) ether serves as a stable protecting group or a point for further modification after deprotection.

This document provides detailed application notes and protocols for the primary bioconjugation strategy involving this compound: the conjugation to primary amines on proteins via carbodiimide (B86325) chemistry.

Core Application: Amine Conjugation via EDC/NHS Chemistry

The most prevalent strategy for conjugating this compound to proteins involves the activation of its terminal carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines on the target biomolecule (e.g., lysine residues on an antibody) to form a stable amide bond.

Key Advantages:
  • Formation of a stable amide bond: Ensures a permanent linkage between the linker and the biomolecule.

  • Control over reactivity: The use of NHS or Sulfo-NHS creates a more stable intermediate compared to using EDC alone, allowing for better control over the reaction.

  • Aqueous compatibility: The reaction can be performed in aqueous buffers compatible with most proteins.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the conjugation of this compound to a model protein (e.g., a monoclonal antibody, mAb) and the stability of the resulting conjugate. This data is representative of typical outcomes for similar short PEG linkers and should be used as a guideline for experimental design.

Table 1: Illustrative Conjugation Efficiency of this compound to a Model mAb

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Linker:EDC:NHS) 10:20:2020:40:4040:80:80
Reaction pH 6.0 (Activation), 7.4 (Conjugation)6.0 (Activation), 7.4 (Conjugation)6.0 (Activation), 7.4 (Conjugation)
Reaction Time (hours) 224
Protein Concentration (mg/mL) 555
Average Degree of Labeling (DOL) 1.83.55.2
Conjugation Efficiency (%) 45%88%>95% (with some aggregation)

Note: Degree of Labeling (DOL) refers to the average number of linker molecules conjugated per protein. Conjugation efficiency is the percentage of the protein that is conjugated with at least one linker molecule.

Table 2: Illustrative Stability of a Model mAb-BnO-PEG1 Conjugate

Assay ConditionTime Point% Intact Conjugate Remaining
Human Plasma at 37°C 24 hours95%
72 hours88%
168 hours (7 days)75%
PBS Buffer (pH 7.4) at 4°C 7 days>98%
30 days>95%

Note: Stability is assessed by measuring the amount of intact conjugate over time, typically by LC-MS. Degradation in plasma can be due to proteolytic cleavage or other metabolic processes.

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to primary amines on a model protein.

Materials:

  • This compound

  • Target protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC (e.g., 200 mM) and NHS/Sulfo-NHS (e.g., 200 mM) in Activation Buffer or ultrapure water.

  • Protein Preparation:

    • Dissolve or buffer exchange the target protein into the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the required volume of the this compound stock solution with Activation Buffer.

    • Add the desired molar excess of EDC and NHS/Sulfo-NHS (e.g., a 1:2:2 ratio of linker:EDC:NHS is a good starting point, relative to the amount of protein).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Protein-BnO-PEG1 Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions alongside the unmodified protein.

  • Successful conjugation will result in a shift in the molecular weight of the protein bands corresponding to the mass of the attached linker(s).

2. Mass Spectrometry (MS):

  • Determine the precise mass of the conjugate using MALDI-TOF or ESI-LC/MS.

  • The mass difference between the conjugated and unconjugated protein will confirm the covalent attachment of the linker and allow for the determination of the Degree of Labeling (DOL).

3. HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) to assess the purity of the conjugate and detect any aggregation.

  • Reversed-phase HPLC (RP-HPLC) or hydrophobic interaction chromatography (HIC) can be used to separate species with different DOLs.

Protocol 3: In Vitro Plasma Stability Assay

This protocol provides a general method for assessing the stability of the conjugate in plasma.

Materials:

  • Purified Protein-BnO-PEG1 conjugate

  • Human or other species-specific plasma

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Dilute the conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma and in parallel in PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the reaction and immediately store it at -80°C to stop any degradation.

  • Analyze the samples by LC-MS to determine the amount of intact conjugate remaining at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the 0-hour time point.

Visualizations

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Linker This compound Activated_Linker Amine-Reactive NHS Ester Linker->Activated_Linker 15-30 min RT, pH 6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Protein-Linker Conjugate Activated_Linker->Conjugate Protein Target Protein (with -NH2 groups) Protein->Conjugate 2-4 h, RT pH 7.4 Purification Purification (SEC / Dialysis) Conjugate->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Workflow for EDC/NHS-mediated bioconjugation.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: Mechanism of action for a PROTAC.

Application of BnO-PEG1-CH2COOH in the Creation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker molecule, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1][2] BnO-PEG1-CH2COOH is a heterobifunctional linker that incorporates a single polyethylene (B3416737) glycol (PEG) unit, offering a balance of hydrophilicity and a defined spacer length for the construction of ADCs.

The structure of this compound, featuring a carboxylic acid group and a benzyl-protected ether, allows for versatile conjugation strategies. The carboxylic acid can be activated to react with nucleophilic residues on the antibody, most commonly the ε-amino groups of lysine (B10760008) residues. The benzyl (B1604629) ether provides a stable protecting group that can be removed under specific conditions if further modification at that terminus is required, though in many ADC applications, it serves as a stable, terminal group. The inclusion of a discrete PEG unit can enhance the aqueous solubility of the ADC, mitigate aggregation, and improve its pharmacokinetic properties.[3]

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs, aimed at researchers and scientists in the field of drug development.

Key Advantages of Using PEGylated Linkers like this compound in ADCs

The incorporation of polyethylene glycol (PEG) moieties into ADC linkers has been shown to offer several advantages that can lead to improved therapeutic candidates.

  • Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic nature of the PEG chain in this compound can help to counteract this, leading to a more soluble and stable conjugate.[3]

  • Improved Pharmacokinetics : PEGylation is a well-established strategy to extend the in vivo half-life of biologics. The PEG linker can create a hydrophilic shield around the payload, potentially reducing clearance rates and leading to prolonged systemic exposure.[3]

  • Reduced Immunogenicity : By masking the payload from the immune system, PEG linkers can potentially reduce the immunogenicity of the ADC.

  • Controlled Drug-to-Antibody Ratio (DAR) : While the conjugation strategy itself is the primary determinant of the DAR, the properties of the linker can influence the efficiency and reproducibility of the conjugation reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions, including stoichiometry, temperature, and incubation times, is recommended for each specific antibody-drug combination.

Protocol 1: Activation of this compound Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid terminus of the linker to make it reactive towards primary amines on the antibody. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or 1.1 equivalents of TSTU).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • The resulting solution containing the activated this compound-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography if necessary.

Protocol 2: Conjugation of Activated Linker to the Antibody

This protocol details the conjugation of the activated this compound-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)

  • Activated this compound-NHS ester solution from Protocol 1

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

Procedure:

  • Ensure the antibody solution is at the desired concentration and pH for conjugation. A slightly alkaline pH (8.0-8.5) is often used to favor the deprotonation of lysine ε-amino groups, enhancing their nucleophilicity.

  • Calculate the required volume of the activated linker solution to achieve the desired molar excess over the antibody. This will influence the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-20 fold molar excess of the linker.

  • Slowly add the activated linker solution to the antibody solution with gentle stirring or agitation.

  • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Stop the reaction by adding the quenching solution to react with any unreacted NHS-ester.

  • Purify the resulting ADC from excess linker and other small molecules using SEC or Protein A chromatography. The buffer should be exchanged to a formulation buffer suitable for storage.

Protocol 3: Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR and the distribution of different species.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.

3. In Vitro Cytotoxicity Assay:

  • The potency of the ADC is evaluated by treating cancer cell lines that express the target antigen with serial dilutions of the ADC. Cell viability is measured after a defined incubation period to determine the half-maximal inhibitory concentration (IC50).

4. Antigen Binding Affinity:

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to confirm that the conjugation process has not significantly compromised the binding of the antibody to its target antigen.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to quantitatively measure the binding kinetics (kon and koff) of the ADC to its target antigen.

Data Presentation

The following tables provide a template for summarizing the characterization data of an ADC synthesized with the this compound linker.

Table 1: Physicochemical Characterization of ADC

ParameterADC Sample 1ADC Sample 2Control (Unconjugated mAb)
Average DAR (by HIC)3.84.1N/A
Average DAR (by MS)3.94.2N/A
Monomer Content (by SEC)>98%>97%>99%
Aggregate Content (by SEC)<2%<3%<1%

Table 2: In Vitro Biological Activity of ADC

ParameterTarget-Positive Cell LineTarget-Negative Cell Line
IC50 of ADC (nM)1.5>1000
IC50 of Free Drug (nM)0.10.1
Antigen Binding Affinity (KD, nM)0.5N/A

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of an ADC.

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization This compound This compound NHS_Ester BnO-PEG1-CH2CO-NHS This compound->NHS_Ester EDC/NHS ADC_unpurified Unpurified ADC NHS_Ester->ADC_unpurified Antibody Antibody Antibody->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC SEC/Protein A Characterization DAR, Purity, Activity Purified_ADC->Characterization

Caption: Workflow for the synthesis of an ADC using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Cancer_Cell Cancer Cell ADC->Cancer_Cell 1. Targeting & Binding Endosome Endosome Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Payload Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

References

Troubleshooting & Optimization

Troubleshooting low yield in BnO-PEG1-CH2COOH conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG1-CH2COOH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and resolve common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound to amine-containing molecules.

Q1: What are the most common causes of low or no conjugation yield?

Low yield in conjugation reactions involving this compound is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[1]

  • Reagent Quality and Stoichiometry: Degradation of reagents, especially the coupling agents EDC and NHS due to moisture, or an inappropriate molar ratio of PEG linker to your molecule can lead to poor outcomes.[1][2]

  • Hydrolysis of Activated PEG: The activated NHS-ester of the PEG linker is susceptible to hydrolysis in aqueous solutions, which competes with the desired conjugation reaction.[2][3]

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or nucleophiles in your buffers will compete with the target molecule for the activated PEG linker.[2][4]

  • Inefficient Purification: Significant loss of the conjugated product during purification steps is a common contributor to low final yield.[1][2]

Q2: My conjugation efficiency is very low. How can I optimize the reaction conditions?

Optimizing reaction conditions is critical for maximizing your conjugation yield. The this compound conjugation is typically a two-step process when using carbodiimide (B86325) chemistry (EDC/NHS), and the pH is a critical parameter.

  • Activation Step (Carboxylic Acid Activation): This step is most efficient in a slightly acidic environment.

    • Recommended pH: 4.5 - 6.0.[2]

    • Action: Perform the activation of this compound with EDC and NHS in an amine-free buffer such as MES at this pH.

  • Conjugation Step (Amine Coupling): The reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a physiological to slightly basic pH.

    • Recommended pH: 7.2 - 8.0.[2]

    • Action: After activation, add this solution to your amine-containing molecule in a suitable buffer like PBS.[2]

It is crucial to perform the conjugation step immediately after activation to minimize hydrolysis of the NHS ester.[2]

Q3: How can I be sure my EDC and NHS coupling agents are active?

EDC and NHS are highly sensitive to moisture. Their degradation is a primary reason for failed conjugation reactions.

  • Storage: Always store EDC and NHS desiccated at the recommended temperature (typically -20°C).

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation from forming inside.[2]

  • Fresh Reagents: For best results, use fresh, high-quality EDC and NHS. If you suspect degradation, use a fresh batch for your reaction.

Q4: What are the optimal molar ratios for the PEG linker and coupling agents?

The ideal stoichiometry depends on your specific molecule and the desired degree of PEGylation. However, a good starting point is a molar excess of the PEG linker and coupling agents.

ReagentRecommended Molar Ratio (relative to Amine-Molecule)Purpose
This compound 10-20 fold molar excessTo drive the reaction towards the desired PEGylated product.[2]
EDC 1.2 - 2 equivalents (relative to PEG)To activate the carboxylic acid group on the PEG linker.[1][2]
NHS/Sulfo-NHS 1.2 - 2 equivalents (relative to PEG)To form a more stable NHS-ester, reducing side reactions and improving efficiency.[1][2]

Note: These ratios should be empirically optimized for your specific application. A titration experiment can help determine the ideal ratio to achieve the desired level of conjugation.[5]

Q5: Why is my protein precipitating after adding the activated PEG linker?

Precipitation during the reaction can be caused by a high degree of PEGylation leading to insolubility or by incorrect buffer conditions.[2]

  • Reduce Molar Excess: Lower the molar ratio of the activated PEG linker to your protein.

  • Check Buffer: Ensure your protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.[2]

Q6: How do I remove unreacted this compound after the reaction?

Efficient purification is key to obtaining a pure conjugate. The choice of method depends on the size of your target molecule.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger conjugated molecule from the smaller, unreacted PEG linker.[2]

  • Dialysis / Ultrafiltration: For larger molecules like proteins, dialysis or ultrafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) is highly effective. The MWCO should be large enough for the free linker to pass through but small enough to retain your conjugated molecule.[2][5]

Experimental Protocols

Protocol 1: Standard Two-Step EDC/NHS Conjugation

This protocol describes a general method for conjugating this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4, or Borate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Amine-containing molecule in Coupling Buffer

  • Anhydrous DMSO or DMF (optional, for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Allow all reagents (this compound, EDC, NHS) to equilibrate to room temperature before opening the vials.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.[2]

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the PEG solution. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).[1]

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[1]

  • Conjugation Reaction:

    • Immediately add the freshly activated PEG solution to your amine-containing molecule solution in the Coupling Buffer.

    • The molar ratio of PEG to your molecule should be optimized, but a 10:1 to 20:1 ratio is a common starting point.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-activated PEG.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the conjugated product from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or ultrafiltration.[1][2]

Visual Guides

Conjugation Workflow

The following diagram illustrates the key steps in the EDC/NHS mediated conjugation of this compound.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A This compound C Activated BnO-PEG1-CH2-NHS Ester A->C 15-30 min @ RT B EDC + NHS (in Activation Buffer, pH 4.5-6.0) B->C E Conjugated Product C->E 1-2 hrs @ RT or O/N @ 4°C D Amine-Containing Molecule (in Coupling Buffer, pH 7.2-8.0) D->E F Add Quenching Buffer (e.g., Tris, Hydroxylamine) E->F G Purification (e.g., SEC, Dialysis) F->G H Pure Conjugate G->H

Caption: Workflow for this compound conjugation using EDC/NHS chemistry.

Troubleshooting Logic for Low Yield

This decision tree provides a logical workflow for troubleshooting low conjugation yield.

G cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_procedure Procedural Steps cluster_purification Purification Start Low Conjugation Yield Reagent_Check Are EDC/NHS fresh and stored properly (desiccated)? Start->Reagent_Check Reagent_Sol Use fresh, anhydrous reagents. Equilibrate to RT before opening. Reagent_Check->Reagent_Sol No pH_Check Is buffer amine-free? Is pH optimal for activation (4.5-6.0) & conjugation (7.2-8.0)? Reagent_Check->pH_Check Yes pH_Sol Use amine-free buffers (MES, PBS). Verify pH of all solutions. pH_Check->pH_Sol No Time_Check Was activated PEG used immediately? Was molar ratio optimized? pH_Check->Time_Check Yes Time_Sol Use activated PEG immediately. Titrate molar excess of PEG (start 10x). Time_Check->Time_Sol No Purify_Check Is the purification method appropriate for product size? Time_Check->Purify_Check Yes Purify_Sol Use SEC or dialysis with correct MWCO. Purify_Check->Purify_Sol No Success Success Purify_Check->Success Yes

References

How to improve the solubility of BnO-PEG1-CH2COOH in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BnO-PEG1-CH2COOH Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in organic solvents.

Troubleshooting Guide: Improving Solubility of this compound

Researchers may encounter difficulties in dissolving this compound due to its unique chemical structure, possessing both polar (carboxylic acid, ether linkages) and non-polar (benzyl group) characteristics. The following guide provides a systematic approach to overcoming solubility challenges.

Initial Solvent Selection

This compound, a viscous liquid at room temperature, is generally soluble in polar aprotic solvents. If you are experiencing poor solubility, consult the solvent property table below and consider switching to a solvent with a higher polarity index.

  • Recommended Starting Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM).

Troubleshooting Steps

If initial attempts to dissolve the compound are unsuccessful, follow these steps:

  • Increase Agitation: Ensure vigorous mixing using a vortex mixer or magnetic stirrer.

  • Gentle Heating: Cautiously warm the solvent. The thermal stability of similar low molecular weight PEGs suggests that degradation begins around 200°C; however, to prevent any potential degradation, it is advisable not to exceed 60-80°C .

  • Utilize Co-solvents: A mixture of solvents can significantly enhance solubility.

  • pH Adjustment (Formation of a Carboxylate Salt): The addition of a non-nucleophilic organic base can deprotonate the carboxylic acid, forming a more polar and often more soluble carboxylate salt.

Below is a workflow to guide you through the troubleshooting process.

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve this compound in chosen organic solvent solubility_check Is the compound fully dissolved? start->solubility_check agitation Increase Agitation (Vortex/Stir) solubility_check->agitation No success Success: Compound Dissolved solubility_check->success Yes agitation->solubility_check heating Gentle Heating (Max 60-80°C) agitation->heating If still not dissolved heating->solubility_check cosolvent Use a Co-solvent (e.g., DMSO/DCM) heating->cosolvent If still not dissolved cosolvent->solubility_check ph_adjustment pH Adjustment (Add organic base) cosolvent->ph_adjustment If still not dissolved ph_adjustment->solubility_check failure Contact Technical Support ph_adjustment->failure If all else fails G cluster_1 Decision Logic for Solubility Enhancement start Initial Dissolution Attempt Fails reaction_check Is the subsequent reaction sensitive to heat? start->reaction_check heating Apply Gentle Heat (Max 60-80°C) reaction_check->heating No base_check Is the reaction compatible with a non-nucleophilic base? reaction_check->base_check Yes outcome Proceed with Experiment heating->outcome ph_adjustment Use pH Adjustment (Form Carboxylate Salt) base_check->ph_adjustment Yes cosolvent Use a Co-solvent System base_check->cosolvent No ph_adjustment->outcome cosolvent->outcome

Overcoming steric hindrance with the BnO-PEG1-CH2COOH linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BnO-PEG1-CH2COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for overcoming steric hindrance and other challenges in bioconjugation and PROTAC synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments using the this compound linker.

Problem IDQuestionPossible Causes & Solutions
SYN-01 Low yield during amide coupling reaction with the linker's carboxylic acid. 1. Incomplete Activation of Carboxylic Acid: Ensure your activating agents (e.g., HATU, HOBt, EDC) are fresh and used in the correct stoichiometric ratio (typically 1.1-1.5 equivalents). Perform the activation at 0°C before adding your amine-containing molecule. 2. Steric Hindrance at the Amine: The amine on your substrate may be sterically hindered. The PEG1 spacer is designed to mitigate this, but severe hindrance can still lower yields. Consider increasing the reaction time to 24-48 hours or raising the temperature to room temperature. 3. Competing Reactions: Ensure your amine substrate is free of other nucleophiles (e.g., hydroxyl or thiol groups) that could react with the activated carboxylic acid. If present, use appropriate protecting groups.
SYN-02 Difficulty removing the Benzyl (B1604629) (Bn) protecting group. 1. Inefficient Hydrogenation: Standard debenzylation via catalytic hydrogenation (H₂, Pd/C) can sometimes be slow. Ensure your palladium on carbon catalyst is active. If the reaction stalls, filter the mixture through Celite and add fresh catalyst. 2. Catalyst Poisoning: Sulfur-containing compounds or certain nitrogen heterocycles in your substrate can poison the palladium catalyst. If suspected, perform an upstream purification step to remove contaminants or consider alternative deprotection methods like using BCl₃, although this is a harsher method and requires careful optimization.
PRT-01 PROTAC molecule shows poor target protein degradation (low Dmax or high DC50). 1. Suboptimal Linker Length: While the PEG1 spacer provides flexibility, it may not achieve the ideal vector and distance to orient the target protein and E3 ligase for efficient ternary complex formation.[1][2] Synthesize analogs with longer PEG linkers (e.g., BnO-PEG2-COOH, BnO-PEG3-COOH) to find the optimal length.[2] 2. Poor Ternary Complex Stability: The hydrophilicity of the PEG linker might be unfavorable for the specific protein-protein interactions in the ternary complex.[2] Consider testing an analogous alkyl linker to see if a more hydrophobic spacer improves degradation. 3. Low Cell Permeability: Although PEG linkers can improve solubility, the overall physicochemical properties of the final PROTAC molecule dictate its ability to cross the cell membrane.[1] Assess the molecule's cLogP and other properties.
PUR-01 Final conjugate is difficult to purify by reverse-phase HPLC. 1. Poor Solubility: The final conjugate may have poor solubility in the mobile phase. The PEG component generally enhances hydrophilicity, but large, hydrophobic warheads or ligands can counteract this effect.[1][3][4] Try adding formic acid (0.1%) to both mobile phases (water and acetonitrile/methanol) to improve peak shape and solubility. 2. On-Column Degradation: If the conjugate is unstable, it may degrade on the column. Ensure the mobile phase pH is compatible with your molecule. Consider using a different stationary phase (e.g., C8 instead of C18) or a faster gradient.
Impact of Linker on PROTAC Performance

The choice of linker is critical for PROTAC efficacy. The following data illustrates how modifying the linker from a rigid alkyl chain to a flexible PEG chain can significantly impact binding and degradation.

PROTAC ConstructLinker TypeTarget Binding (K_d, nM)Ternary Complex Cooperativity (α)Degradation Potency (DC_50, nM)
Compound 1 4-carbon alkyl550.8 (Negative)> 1000
Compound 2 This compound484.5 (Positive)85
Compound 3 BnO-PEG3-CH2COOH5112.2 (Positive)22

This is representative data compiled to illustrate common experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the this compound linker?

The primary advantage is its ability to act as a flexible spacer that introduces a defined distance between two conjugated molecules.[5] This flexibility can help overcome steric hindrance that might otherwise prevent a successful reaction or interaction, such as the formation of a productive ternary complex in a PROTAC.[1] The single PEG unit also enhances hydrophilicity, which can improve the solubility of the final conjugate.[1][3][4]

Q2: Why is the benzyl (BnO-) group used as a protecting group for the ether?

The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions used for amide bond formation (e.g., strong bases, nucleophiles, and many oxidizing/reducing agents). It can be selectively removed under mild conditions via catalytic hydrogenation (H₂ and Pd/C), which typically does not affect other functional groups in the molecule, providing an orthogonal protection strategy.

Q3: When should I choose a PEG linker over a simple alkyl linker?

You should consider a PEG linker when:

  • You are conjugating two large, bulky molecules where steric clash is likely.

  • The resulting conjugate has poor aqueous solubility. PEG linkers significantly increase hydrophilicity.[3][4][]

  • You need to optimize the spatial orientation between two binding elements, as is common in PROTAC design. The flexibility of the ether linkages in PEG provides more conformational freedom than a rigid alkyl chain.[5]

Q4: What are the recommended storage conditions for the this compound linker?

For long-term storage, the solid linker should be stored at -20°C, protected from light and moisture. For short-term use, it can be kept at 4°C. If dissolved in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Q5: How does this specific linker help in overcoming steric hindrance?

Steric hindrance occurs when bulky groups on molecules prevent chemical reactions or interactions from happening. The this compound linker provides a short, flexible arm with rotational freedom around its ether bonds.[5] When attached to one of the bulky molecules, it extends the reactive group (the carboxylic acid) away from the bulk, making it more accessible to the reactive partner. This separation minimizes repulsive forces and allows the desired interaction to occur.

Visualizing Concepts and Workflows

Logic Diagram: Overcoming Steric Hindrance

This diagram illustrates how a flexible linker circumvents the issue of steric clash between two bulky binding partners.

Diagram 1: Role of the Linker in Mitigating Steric Hindrance cluster_0 Without Linker: Steric Hindrance cluster_1 With this compound Linker Bulky_Molecule_A Bulky Molecule A Clash Steric Clash Prevents Interaction Bulky_Molecule_A->Clash Bulky_Molecule_B Bulky Molecule B Bulky_Molecule_B->Clash Successful_Interaction Successful Interaction Bulky_Molecule_A_Linked Bulky Molecule A Linker Flexible PEG1 Linker Bulky_Molecule_A_Linked->Linker Covalent Bond Bulky_Molecule_A_Linked->Successful_Interaction Bulky_Molecule_B_Linked Bulky Molecule B Linker->Bulky_Molecule_B_Linked Covalent Bond Bulky_Molecule_B_Linked->Successful_Interaction

Caption: Linker provides spatial separation to avoid molecular clash.

Experimental Workflow: PROTAC Synthesis

This workflow outlines the key steps for synthesizing a PROTAC using the this compound linker.

Diagram 2: General Workflow for PROTAC Synthesis Start Start: Reagents Activate_Linker 1. Activate Linker COOH (this compound + HATU) Start->Activate_Linker Couple_Amine_1 2. Couple to Amine-Ligand 1 (e.g., E3 Ligase Ligand) Activate_Linker->Couple_Amine_1 Purify_1 3. HPLC Purification Couple_Amine_1->Purify_1 Debenzylate 4. Deprotection (Remove Benzyl Group via H₂/Pd-C) Purify_1->Debenzylate Couple_Amine_2 5. Couple to Amine-Ligand 2 (e.g., Target Protein Ligand) Debenzylate->Couple_Amine_2 Purify_2 6. Final HPLC Purification Couple_Amine_2->Purify_2 Characterize 7. Characterization (LC-MS, NMR) Purify_2->Characterize End Final PROTAC Characterize->End

Caption: Step-by-step synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram shows the catalytic cycle of protein degradation induced by a PROTAC molecule.[1]

Diagram 3: PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->E3 Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation Degradation->PROTAC Catalytic Cycle Re-entry

References

BnO-PEG1-CH2COOH stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BnO-PEG1-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this PEG linker. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, is a short, monodisperse polyethylene (B3416737) glycol (PEG) linker. It contains a benzyl (B1604629) ether protecting group and a terminal carboxylic acid. This structure makes it a useful building block in bioconjugation and drug delivery.[1] It is often employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex drug conjugates.[2][3][4] The PEG portion enhances solubility and provides a flexible spacer, while the carboxylic acid allows for conjugation to amine-containing molecules.[5]

Q2: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around the cleavage of its ether bonds and potential oxidation. Like other PEG-containing molecules, it can be susceptible to degradation under certain environmental conditions.[6][7] The benzyl ether group, while a common protecting group, can also be a point of cleavage. Key factors that can influence its stability include pH, temperature, light exposure, and the presence of oxidative agents.[8]

Q3: How should I properly store this compound?

For long-term stability, this compound should be stored in a dry, sealed container at room temperature, as recommended by suppliers. Some suppliers suggest storage at -20°C.[5] It is crucial to protect it from moisture and strong oxidizing agents.[9][10]

Troubleshooting Guide

Problem 1: I am seeing unexpected peaks in my HPLC analysis after conjugating this compound.

  • Possible Cause 1: Degradation during reaction. The reaction conditions (e.g., high temperature, extreme pH) may be causing the linker to degrade.

  • Troubleshooting Step:

    • Analyze a sample of the this compound linker that has been subjected to the reaction conditions without the other reactants. This will help determine if the linker itself is unstable under those conditions.

    • Consider running the reaction at a lower temperature or for a shorter duration.

    • Ensure the pH of the reaction mixture is controlled and within a stable range for the linker.

  • Possible Cause 2: Impurities in the starting material. The initial lot of this compound may contain impurities.

  • Troubleshooting Step:

    • Run an HPLC analysis of the starting material to confirm its purity.

    • If impurities are present, consider purifying the linker before use, for example, by flash chromatography.

Problem 2: My final conjugate appears to be losing its PEG chain over time.

  • Possible Cause: Cleavage of the ether linkage. The ether bonds in the PEG chain can be susceptible to cleavage, especially under acidic conditions or in the presence of certain enzymes.[8]

  • Troubleshooting Step:

    • Review the storage conditions of your conjugate. Ensure it is stored at the recommended temperature and pH.

    • If the conjugate is intended for in vivo use, be aware of potential enzymatic degradation. In vitro stability studies in plasma can help assess this.[11]

    • Consider if a different, more stable linker chemistry is required for your application.

Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and oxidation .

  • Hydrolytic Degradation: Under strongly acidic conditions, the ether linkages can be susceptible to cleavage.[8] This can result in the loss of the benzyl group or fragmentation of the PEG chain. Basic conditions are generally less harsh on ether bonds but can promote other reactions if ester linkages are present in a conjugated molecule.[8]

  • Oxidative Degradation: The ether backbone of PEG linkers can be susceptible to oxidation by molecular oxygen, which can be initiated by heat, light, or transition metal ions.[12] This can lead to the formation of various degradation products, including aldehydes and smaller organic acids.[12]

Visualizing Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation (Acid-Catalyzed) cluster_oxidation Oxidative Degradation BnO_PEG_COOH_H This compound Products_H Degradation Products (e.g., Benzyl Alcohol, HO-PEG1-CH2COOH) BnO_PEG_COOH_H->Products_H Ether Cleavage H_plus H+ H2O_H H2O BnO_PEG_COOH_O This compound Products_O Oxidized Products (e.g., Aldehydes, Formates) BnO_PEG_COOH_O->Products_O Oxidative Cleavage Oxidants [O] (e.g., O2, light, heat)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of a molecule under stress conditions.[8] This protocol outlines a general approach for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1M HCl and incubate at 60°C for 24 hours.[13]

    • Base Hydrolysis: Mix the stock solution with 1M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours.[14]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.[14]

    • Neutral Hydrolysis: Dissolve the sample in water and reflux for a set period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[13]

    • Use techniques like LC-MS and NMR to identify and characterize the major degradation products.[13][15]

Visualizing the Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr report Report Degradation Profile nmr->report

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

Stress ConditionReagents/ParametersExpected DegradationPotential Major Degradants
Acid Hydrolysis 1M HCl, 60°CModerate to HighBenzyl alcohol, HO-PEG1-CH2COOH
Base Hydrolysis 1M NaOH, 60°CLowMinimal degradation expected for the ether linkage
Oxidation 3% H₂O₂, Room TempModerateAldehydes, formates, and other oxidative cleavage products
Thermal 105°C (solid state)Low to ModerateProducts of oxidative and cleavage pathways
Photolytic UV light (254 nm)Low to ModerateVarious photo-oxidative products

Troubleshooting Decision Tree

cluster_issue Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Experiencing Stability Issues? unexpected_peaks Unexpected HPLC Peaks start->unexpected_peaks loss_of_activity Loss of Conjugate Activity start->loss_of_activity physical_change Physical Change (e.g., color) start->physical_change check_storage Review Storage Conditions (Temp, Light, Moisture) unexpected_peaks->check_storage check_reagents Verify Reagent Purity and Compatibility unexpected_peaks->check_reagents check_protocol Analyze Experimental Protocol (pH, Temp, Duration) unexpected_peaks->check_protocol loss_of_activity->check_storage loss_of_activity->check_reagents loss_of_activity->check_protocol physical_change->check_storage physical_change->check_reagents physical_change->check_protocol optimize_storage Optimize Storage Conditions check_storage->optimize_storage purify_reagents Purify Starting Materials check_reagents->purify_reagents modify_protocol Modify Reaction/Handling Protocol check_protocol->modify_protocol forced_degradation Perform Forced Degradation Study to Identify Issues optimize_storage->forced_degradation If issues persist purify_reagents->forced_degradation If issues persist modify_protocol->forced_degradation If issues persist

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimizing PROTAC Linker Length Starting with BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length in Proteolysis Targeting Chimeras (PROTACs) starting with the common building block, BnO-PEG1-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For instance, one study targeting TBK1 observed no degradation with linkers shorter than 12 atoms.[1] The key is that the linker must be long enough to span the distance between the two proteins without causing steric clashes, but not so long that it prevents the formation of a stable and productive ternary complex.[2][]

Q2: What are the advantages of using PEG linkers in PROTACs?

Polyethylene glycol (PEG) linkers are the most common motifs incorporated into PROTAC structures for several reasons:[4][5][6]

  • Increased Solubility: PEG linkers enhance the aqueous solubility of often lipophilic PROTAC molecules, which can improve cell permeability and oral absorption.[4][5][6][7][][9]

  • Tunable Length: The length of a PEG linker can be easily and systematically varied by adding or removing PEG units, which is crucial for optimizing degradation efficiency.[4][5][6]

  • Facile Synthesis: Bifunctional PEG motifs enable the rapid and straightforward assembly of potent degrader structures.[4][10]

  • Flexibility: The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[9]

Q3: How do I choose the attachment point for the linker on my target ligand and E3 ligase ligand?

The linker attachment point is critical for maintaining the binding affinities of the warhead and E3 ligase ligand and for achieving the correct orientation within the ternary complex.[1][2] The choice is typically guided by analyzing solvent-exposed areas on the protein-binding ligands. Computational modeling can also help identify suitable attachment points that are less likely to interfere with binding.[1][] It is often necessary to synthesize and test PROTACs with the linker attached to different solvent-exposed positions to find the optimal connection point.[1]

Troubleshooting Guides

Issue 1: Minimal or no degradation of the target protein is observed.

This is a common challenge in PROTAC development. Here are potential linker-related causes and troubleshooting steps:

  • Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, preventing the formation of a stable ternary complex.[2]

    • Troubleshooting: Synthesize and test a series of PROTACs with varying linker lengths. Starting with this compound, you can systematically increase the PEG chain length (e.g., PEG2, PEG3, PEG4).[11]

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1]

    • Troubleshooting: Modify the linker to have a better balance of hydrophilicity and lipophilicity. While PEG units increase solubility, an excessively long and polar linker can hinder passive diffusion.[1][7] Consider incorporating more rigid or hydrophobic elements into the linker design. You can also perform cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess membrane transport.[11]

  • Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the E3 ligase and the target protein.

    • Troubleshooting: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to both the target protein and the E3 ligase individually and to assess the formation of the ternary complex.[11] A linker that promotes positive cooperativity in ternary complex formation is ideal.[1]

Issue 2: A "hook effect" is observed in the dose-response curve.

The "hook effect" is characterized by a bell-shaped dose-response curve, where target degradation decreases at higher PROTAC concentrations.[1] This occurs when high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[1]

  • Troubleshooting:

    • Confirm with a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to confirm the bell-shaped curve.[1]

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving this.[1]

    • Systematic Linker Modification: As with the issue of no degradation, systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[1]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency (Hypothetical Data)

PROTAC ConstructLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1BnO-PEG1~10>1000<10
PROTAC-2BnO-PEG2~1350045
PROTAC-3BnO-PEG3~165095
PROTAC-4BnO-PEG4~1915080
PROTAC-5BnO-PEG5~2280060

This table illustrates the non-linear relationship between linker length and degradation efficiency, emphasizing the need for empirical optimization.[9]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized linker (e.g., BnO-PEGn-CH2COOH) with an amine-functionalized warhead or E3 ligase ligand.

Materials:

  • BnO-PEGn-CH2COOH (1.0 eq)

  • Amine-containing component (warhead or E3 ligase ligand) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the BnO-PEGn-CH2COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine-containing component to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation Analysis

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 16, 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[12]

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometrically quantify the protein bands using image analysis software and normalize the protein of interest band intensity to the loading control.[12]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Optimization_Workflow cluster_synthesis Synthesis & Design cluster_screening In Vitro Screening cluster_optimization Optimization start Start with This compound synthesis Synthesize PROTAC Library (Varying PEG Length) start->synthesis purification Purification & Characterization synthesis->purification degradation_assay Degradation Assay (e.g., Western Blot) purification->degradation_assay dose_response Dose-Response Curve (DC50 & Dmax) degradation_assay->dose_response ternary_complex_assay Ternary Complex Assay (e.g., SPR) dose_response->ternary_complex_assay analysis Analyze Data ternary_complex_assay->analysis decision Optimal Linker? analysis->decision decision->synthesis No lead_optimization Lead Optimization decision->lead_optimization Yes

Caption: A typical experimental workflow for optimizing PROTAC linker properties.

Linker_Properties_Efficacy cluster_properties Linker Properties cluster_factors Key Factors cluster_outcome Outcome Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG) Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility Flexibility Flexibility->Ternary_Complex Attachment_Point Attachment Point Attachment_Point->Ternary_Complex Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Permeability->Efficacy Solubility->Efficacy

References

Technical Support Center: Addressing the "Hook Effect" in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the "hook effect" in your PROTAC experiments, with a particular focus on the role of linker design.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a standard sigmoidal curve.[1] The underlying cause is the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][4] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes that cannot bring the two together, thus inhibiting degradation.[1][2][3][4]

Q2: What are the experimental consequences of an unaddressed hook effect?

Q3: How does the linker, particularly a short PEG linker, influence the hook effect?

A3: The linker is a critical determinant of a PROTAC's effectiveness and can significantly influence the hook effect.[5][6]

  • Steric Hindrance: If a linker is too short, it may cause steric clashes that prevent the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[5]

  • Conformational Rigidity: Conversely, an optimally designed short linker can be advantageous. By reducing conformational flexibility, it can orient the target protein and E3 ligase in a way that promotes favorable protein-protein interactions.[4]

  • Cooperativity: These favorable interactions can increase the stability of the ternary complex relative to the binary complexes, a phenomenon known as positive cooperativity.[2][7] A PROTAC that induces strong positive cooperativity can be less prone to the hook effect because the ternary complex is more favorably formed even at higher concentrations.[5] Some studies have noted that increasing linker length can sometimes result in a more pronounced hook effect.[8]

Q4: How can I proactively mitigate the hook effect during the PROTAC design phase?

A4: Mitigating the hook effect can be approached through rational design strategies:

  • Optimize the Linker: The most direct strategy is to systematically optimize the linker's length, composition, and attachment points.[2][7] Exploring a matrix of linkers, including short PEG chains and more rigid structures like piperazine (B1678402) or alkyne-based linkers, can help identify a design that maximizes ternary complex stability.[6]

  • Enhance Cooperativity: Design the PROTAC to create favorable new protein-protein interactions between the target and the E3 ligase. This stabilization makes the ternary complex formation more favorable than the formation of binary complexes, thereby reducing the hook effect.[2][7]

  • Select a Different E3 Ligase: The choice of E3 ligase can influence the geometry of the ternary complex. If the hook effect persists with one ligase (e.g., VHL), exploring alternatives (e.g., CRBN) may yield a more stable ternary complex.[2]

Troubleshooting Guide

Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.

  • Likely Cause: You are observing a classic hook effect.[1][7]

  • Troubleshooting Steps:

    • Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully define the bell-shaped curve.[1]

    • Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). Use this concentration, or lower, for subsequent experiments like time-course studies.[1]

    • Directly Assess Ternary Complex Formation: Use biophysical or cellular assays (see Protocols 2 & 3) to measure the formation of the ternary complex across the same concentration range. This can directly correlate the loss of degradation with the reduction in ternary complex formation.[1][7]

Problem 2: My PROTAC shows very weak or no degradation at my tested concentrations.

  • Likely Cause: This could be due to several factors, including the hook effect if your "low" concentration is already on the downward slope of the curve.[7]

  • Troubleshooting Steps:

    • Expand Concentration Range (Lower): Test a much broader concentration range, paying special attention to lower concentrations (e.g., low nanomolar to picomolar ranges). The optimal degradation window may be narrower and lower than anticipated.[2][7]

    • Verify Target Engagement: Before assessing degradation, confirm that your PROTAC can independently bind to its target protein and the recruited E3 ligase.[1]

    • Check Cellular Context: Ensure your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase.[1]

    • Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[2] If degradation is consistently low, consider performing a cell permeability assay.[7]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the hook effect and the impact of linker optimization.

Table 1: Dose-Response Data for PROTAC-X Exhibiting a Pronounced Hook Effect

PROTAC-X Conc. (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.185%
152%
1015% (Dmax)
10045%
100078%
1000095%

Table 2: Comparison of PROTACs with Different PEG Linkers

PROTACLinkerDC50 (nM)Dmax (% Degradation)Hook Effect Onset (nM)
PROTAC-Y12-unit PEG2570%~500
PROTAC-Z4-unit PEG892%~5000

This table illustrates how an optimized, shorter PEG linker (PROTAC-Z) can lead to higher potency (lower DC50), greater efficacy (higher Dmax), and a delayed hook effect compared to a longer, less optimal linker (PROTAC-Y).

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is used to quantify target protein levels across a range of PROTAC concentrations.[9]

  • Cell Seeding: Plate cells in 12-well or 24-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation & Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response, including any potential hook effect.[9] Replace the old medium with the PROTAC-containing medium and include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate cells for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal protein loading.

  • Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein, as well as a loading control antibody (e.g., GAPDH, β-actin).

  • Detection and Analysis: After washing, incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[9]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay provides qualitative evidence of the formation of the Target-PROTAC-E3 Ligase complex in cells.

  • Cell Treatment: Treat cells with the PROTAC at various concentrations (e.g., below Dmax, at Dmax, and in the hook effect range) and a vehicle control for a shorter time (e.g., 2-4 hours). It is also advisable to include a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Capture Complex: Add Protein A/G beads to capture the antibody-antigen complex.[1]

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the target protein pulldown (or vice versa) in PROTAC-treated samples indicates ternary complex formation.[1]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay provides quantitative, real-time measurement of ternary complex formation.[9]

  • Cell Line Generation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating: Plate the engineered cells in a white, opaque 96-well or 384-well plate.

  • Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) and the NanoBRET™ Nano-Glo® Vivazine Substrate (the luciferase substrate).

  • Treatment: Add the HaloTag® ligand to the cells and incubate. Then, add the PROTAC dilutions to the wells and incubate to allow for complex formation. Finally, add the Vivazine substrate.

  • Signal Detection: Immediately measure the luminescence at two wavelengths (donor emission ~460 nm and acceptor emission ~618 nm) using a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of the hook effect at the level of ternary complex formation.[9]

Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub E2/Ub Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTACs mediate the formation of a ternary complex to induce target ubiquitination and degradation.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] POI_low POI Ternary Ternary Complex (Productive) POI_low->Ternary PROTAC_low PROTAC PROTAC_low->Ternary E3_low E3 E3_low->Ternary POI_high POI Binary1 Binary Complex (Non-Productive) POI_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Binary Complex (Non-Productive) PROTAC_high2->Binary2 E3_high E3 E3_high->Binary2 Experimental_Workflow Start Observe Bell-Shaped Dose-Response Curve Step1 1. Confirm with Wide Concentration Range Start->Step1 Step2 2. Determine Dmax and Optimal Conc. Step1->Step2 Step3 3. Assess Ternary Complex Formation (NanoBRET/Co-IP) Step2->Step3 Decision Does Ternary Complex Curve Correlate with Degradation Curve? Step3->Decision Conclusion1 Conclusion: Hook effect confirmed. Decision->Conclusion1 Yes Conclusion2 Conclusion: Other mechanisms may be involved. Investigate further. Decision->Conclusion2 No Troubleshooting_Logic Start PROTAC Shows Weak or No Degradation Q1 Have you tested a wide concentration range (pM to µM)? Start->Q1 A1_No Action: Expand dose-response to include very low and very high concentrations. Q1->A1_No No Q2 Is target and E3 ligase expression confirmed in the cell line? Q1->Q2 Yes A1_No->Q2 A2_No Action: Verify protein expression via Western Blot. Choose a different cell line. Q2->A2_No No Q3 Is cell permeability confirmed? Q2->Q3 Yes A2_No->Q3 A3_No Action: Perform permeability assay (e.g., PAMPA). Consider linker modification. Q3->A3_No No End Issue likely related to PROTAC design (binding, linker geometry). Re-evaluate. Q3->End Yes A3_No->End

References

Technical Support Center: Confirmation of BnO-PEG1-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of BnO-PEG1-CH2COOH to a target molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugation?

A1: this compound is a heterobifunctional linker containing a benzyl-protected hydroxyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. The carboxylic acid allows for covalent attachment to amine groups on target molecules (e.g., proteins, peptides, small molecules) via amide bond formation. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: What are the primary analytical techniques to confirm successful conjugation?

A2: The most common and reliable techniques for confirming conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural elucidation.[3][4][5][6][7]

Q3: How does Mass Spectrometry confirm conjugation?

A3: Mass spectrometry directly measures the mass-to-charge ratio of molecules. A successful conjugation will result in an increase in the molecular weight of the target molecule corresponding to the mass of the attached this compound moiety (210.23 g/mol ).[1][2][3][6] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[4][5]

Q4: What is the role of HPLC in analyzing the conjugation reaction?

A4: HPLC separates molecules based on their physical properties, such as size or hydrophobicity. It is used to separate the PEGylated conjugate from unreacted starting materials (the target molecule and the PEG linker) and any side products.[5][][9] By comparing the chromatograms of the reaction mixture with the starting materials, the appearance of a new peak corresponding to the conjugate confirms the reaction. HPLC can also be used to quantify the extent of conjugation.[]

Q5: Can FTIR spectroscopy be used to confirm the formation of the amide bond?

A5: Yes, FTIR spectroscopy can provide evidence of amide bond formation. The disappearance of the carboxylic acid C=O stretch from this compound (typically around 1700-1725 cm⁻¹) and the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands are indicative of a successful conjugation.[10][11][12][13] The presence of the characteristic C-O-C stretching of the PEG backbone (around 1100 cm⁻¹) will also be present in the conjugate's spectrum.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conjugation Yield Inefficient activation of the carboxylic acid.Ensure the use of fresh and appropriate coupling reagents (e.g., EDC/NHS, HATU). Optimize the reaction stoichiometry and time.
pH of the reaction is not optimal for amine reactivity.The recommended pH for NHS ester reactions is typically between 7.2 and 8.5 to ensure the amine is deprotonated and nucleophilic while minimizing NHS-ester hydrolysis.[15][16]
Hydrolysis of the activated PEG linker.Prepare the activated PEG linker solution fresh and use it immediately. Avoid prolonged exposure to aqueous environments at high pH.[15]
Multiple PEGylated Species The target molecule has multiple reaction sites (e.g., multiple lysine (B10760008) residues).To achieve site-specific conjugation, consider protecting other reactive sites or using a different conjugation strategy.[17][18]
Over-PEGylation due to a high molar excess of the PEG reagent.Reduce the molar ratio of the PEG reagent to the target molecule.[15]
Difficulty in Purifying the Conjugate A large excess of unreacted PEG reagent was used.Optimize the molar ratio of reactants. Employ appropriate purification techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess reagent.[7][15]
Aggregation of the protein conjugate.Perform the conjugation at a lower protein concentration. Consider adding stabilizing excipients.[15]

Experimental Protocols

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Dissolve the conjugated sample, the unconjugated target molecule, and the this compound linker in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

    • The typical concentration for analysis is in the range of 0.1-1 mg/mL.

  • LC Separation:

    • Column: A reversed-phase C4 or C8 column is often suitable for proteins and large peptides.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF) for high resolution and mass accuracy.[19][20]

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the molecules. Compare the mass of the starting materials with the product.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) can be used.[][21]

  • RP-HPLC:

    • Column: C18 or C8 analytical column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient to separate the more hydrophobic conjugate from the starting materials.

    • Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (if the protein contains tryptophan or tyrosine residues).

  • SEC-HPLC:

    • Column: A column with an appropriate pore size to separate the higher molecular weight conjugate from the smaller unreacted linker.

    • Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) or acetate (B1210297) buffer.

    • Detection: UV detection and/or Refractive Index (RI) detection.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare samples of the starting materials (target molecule and this compound) and the purified conjugate as dry powders.

    • Mix a small amount of each sample with potassium bromide (KBr) and press into a pellet, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect spectra over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials. Look for the appearance of amide I and II bands and the disappearance or significant reduction of the carboxylic acid C=O band.

Data Presentation

Table 1: Expected Mass Spectrometry Results

Compound Expected Molecular Weight ( g/mol ) Observed Mass (Da)
Target MoleculeVariesM
This compound210.23210.23
Successful ConjugateM + 210.23M + 210.23

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Presence in Starting Materials Presence in Conjugate
Carboxylic Acid C=OStretch~1700-1725Yes (in this compound)Absent or Reduced
Amide I (C=O)Stretch~1650NoYes
Amide II (N-H)Bend~1550NoYes
PEG (C-O-C)Stretch~1100Yes (in this compound)Yes

Visualizations

experimental_workflow start Conjugation Reaction (Target Molecule + this compound) purification Purification (e.g., HPLC, SEC) start->purification analysis Characterization purification->analysis lcms LC-MS analysis->lcms hplc HPLC Analysis analysis->hplc ftir FTIR Spectroscopy analysis->ftir success Successful Conjugation Confirmed lcms->success Mass Increase = 210.23 Da failure Troubleshoot Reaction lcms->failure No Mass Increase hplc->success New Peak Observed hplc->failure Only Starting Materials ftir->success Amide Bands Present ftir->failure No Amide Bands

Caption: Workflow for confirming successful conjugation.

logical_relationship conjugation Successful Conjugation evidence Analytical Evidence conjugation->evidence is confirmed by mass_increase Mass Increase (by 210.23 Da) evidence->mass_increase new_peak New HPLC Peak evidence->new_peak amide_bond Amide Bond Formation evidence->amide_bond ms Mass Spectrometry mass_increase->ms detected by hplc HPLC new_peak->hplc observed by ftir FTIR amide_bond->ftir indicated by

Caption: Logical relationship between conjugation and analytical evidence.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using the BnO-PEG1-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC design?

A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs.[1] It features a single polyethylene (B3416737) glycol (PEG) unit, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[2][3] The benzyloxy (BnO) group serves as a protected alcohol, while the carboxylic acid (-COOH) provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. The short PEG chain offers a balance between hydrophilicity and a minimal increase in molecular weight, which is a critical consideration for optimizing cell permeability.

Q2: How does the this compound linker theoretically improve PROTAC cell permeability?

A2: The PEG component of the this compound linker can improve a PROTAC's physicochemical properties in several ways to potentially enhance cell permeability. The introduction of the polar ether oxygen atoms can increase the hydrophilicity of the molecule, which can prevent aggregation and improve solubility in aqueous environments like the cytoplasm.[4] Additionally, the flexibility of the PEG chain may allow the PROTAC to adopt a more compact conformation, effectively shielding some of its polar surface area and facilitating passive diffusion across the cell membrane.[5]

Q3: My PROTAC synthesized with this compound shows good biochemical activity but poor performance in cell-based assays. Is cell permeability the likely issue?

A3: This is a common challenge in PROTAC development. A significant drop in potency from a biochemical assay (e.g., target binding) to a cellular assay (e.g., protein degradation) often points towards poor cell permeability.[4] While the this compound linker is designed to improve permeability, other factors such as the overall molecular weight, topological polar surface area (TPSA), and the physicochemical properties of the warhead and E3 ligase ligand also play a crucial role. It is recommended to experimentally determine the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.

Q4: Are there alternative linker strategies I should consider if the this compound linker does not yield a cell-permeable PROTAC?

A4: Yes, if the this compound linker does not provide the desired permeability, several alternative strategies can be explored. These include varying the PEG linker length (e.g., PEG2, PEG3), as the optimal length is often target-dependent.[6] Incorporating more rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can sometimes improve permeability by reducing the conformational flexibility of the PROTAC.[7] Another approach is to explore different attachment points on the warhead or E3 ligase ligand, as this can significantly alter the overall shape and polarity of the PROTAC.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low PROTAC solubility in aqueous buffers The overall PROTAC molecule is still too hydrophobic despite the PEG linker.- Increase the number of PEG units in the linker (e.g., move to a PEG2 or PEG3 linker).- If possible, modify the warhead or E3 ligase ligand to include more polar functional groups.- Formulate the PROTAC with solubility-enhancing excipients for in vitro assays.
Poor permeability in PAMPA assay High polar surface area or excessive molecular weight.- Confirm that the BnO protecting group was successfully removed during synthesis, as its presence increases hydrophobicity.- Consider synthesizing analogs with shorter or more rigid linkers to reduce the TPSA.- Evaluate the lipophilicity of your PROTAC; very high or very low logP values can negatively impact passive diffusion.
Low apparent permeability and high efflux ratio in Caco-2 assay The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein).- Co-incubate the PROTAC with known efflux pump inhibitors (e.g., verapamil) to confirm transporter involvement.- Modify the PROTAC structure to remove or mask functional groups recognized by efflux transporters.- Consider cell lines with lower expression of relevant efflux pumps for initial screening.
Inconsistent degradation activity between experiments PROTAC instability or aggregation.- Assess the chemical stability of your PROTAC in your assay medium.- Ensure complete solubilization of the PROTAC before adding it to the cells; sonication or vortexing may be necessary.- Include a positive control PROTAC with known good permeability and degradation activity in your experiments.

Quantitative Data Presentation

The following table summarizes representative data from comparative studies on the effect of PEG linker length on PROTAC permeability and degradation. This data is intended to be illustrative of general trends, as the optimal linker is highly dependent on the specific warhead and E3 ligase ligand.

Linker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)DC50 (nM)Dmax (%)
Alkyl Chain (C8) 1.2 ± 0.215075
PEG1 1.8 ± 0.38085
PEG2 2.5 ± 0.45090
PEG3 2.1 ± 0.36588
PEG4 1.5 ± 0.210080

Note: Data is a synthesized representation from multiple sources to illustrate general trends. Actual values are target- and cell-line dependent.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate with a lipid-coated filter (e.g., lecithin (B1663433) in dodecane)

  • 96-well acceptor plate

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS for quantification

Procedure:

  • Prepare the acceptor plate by adding 200 µL of PBS to each well.

  • Prepare the donor solution by diluting the PROTAC stock solution in PBS to a final concentration of 10 µM (final DMSO concentration ≤ 0.1%).

  • Add 200 µL of the donor solution to the wells of the PAMPA plate.

  • Carefully place the PAMPA plate on top of the acceptor plate, ensuring the filter is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium])

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Protocol 2: Caco-2 Permeability Assay

This assay assesses both passive diffusion and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2).

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • PROTAC stock solution (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the PROTAC working solution (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C for 1-2 hours with gentle shaking.

  • At the end of the incubation, take samples from both chambers and determine the PROTAC concentration by LC-MS/MS.

  • Calculate the Papp in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.

Visualizations

PROTAC_Permeability_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Permeability Assessment cluster_cellular Cellular Activity cluster_analysis Analysis & Optimization Warhead Warhead PROTAC Synthesized PROTAC Warhead->PROTAC Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PAMPA PAMPA Assay PROTAC->PAMPA Caco2 Caco-2 Assay PROTAC->Caco2 Cell_Assay Cell-Based Assay (e.g., Western Blot) PROTAC->Cell_Assay Permeability_Data Permeability Data (Papp) PAMPA->Permeability_Data Caco2->Permeability_Data Analysis Correlate Permeability with Cellular Activity Permeability_Data->Analysis Degradation_Data Degradation Data (DC50, Dmax) Cell_Assay->Degradation_Data Degradation_Data->Analysis Decision Decision Point Analysis->Decision Redesign Redesign PROTAC (e.g., new linker) Decision->Redesign Poor Correlation Decision->Redesign

Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.

Troubleshooting_Flowchart Start Start: PROTAC with This compound linker Biochem_Assay Good Biochemical Activity? Start->Biochem_Assay Cell_Assay Good Cellular Activity? Biochem_Assay->Cell_Assay Yes Stop Re-evaluate Target or Warhead/E3 Ligand Biochem_Assay->Stop No Permeability_Assay Measure Permeability (PAMPA/Caco-2) Cell_Assay->Permeability_Assay No Success Lead Candidate Cell_Assay->Success Yes High_Permeability High Permeability? Permeability_Assay->High_Permeability Efflux_Ratio High Efflux Ratio in Caco-2? High_Permeability->Efflux_Ratio No Check_Other Investigate Other Issues: - Ternary complex formation - PROTAC stability High_Permeability->Check_Other Yes Optimize_Linker Optimize Linker: - Vary PEG length - Introduce rigidity Efflux_Ratio->Optimize_Linker No Modify_Structure Modify Structure to Avoid Efflux Efflux_Ratio->Modify_Structure Yes

Caption: Troubleshooting flowchart for PROTACs with suboptimal cellular activity.

References

BnO-PEG1-CH2COOH linker hydrolysis and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the hydrolysis of the BnO-PEG1-CH2COOH linker and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the this compound linker and what are its main components?

A1: The this compound linker is a heterobifunctional molecule used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure consists of three key parts:

  • A Benzyl (B1604629) ether (BnO) group: This group serves as a stable protecting group or a connecting point. Benzyl ethers are known for their general stability under a range of reaction conditions.[4][5]

  • A single Polyethylene Glycol unit (PEG1): This short PEG spacer enhances the solubility and provides conformational flexibility to the final conjugate.[6][7] PEG linkers are widely used to improve the pharmacokinetic properties of therapeutic molecules.[8][9]

  • A Carboxylic Acid (CH2COOH) group: This terminal functional group allows for covalent attachment to another molecule, typically via an amine group to form a stable amide bond.

Q2: Is the this compound linker prone to hydrolysis?

A2: The core structure of the this compound linker itself is generally stable under typical physiological and experimental conditions (e.g., physiological pH 7.4). The ether linkages within the PEG and benzyl ether components are not readily hydrolyzed.[6] Cleavage of benzyl ethers typically requires harsh chemical conditions, such as strong acids or catalytic hydrogenation, which are not usually encountered in standard biological assays.[4][10]

The primary concern for hydrolysis arises after the linker has been conjugated to a payload or protein. The stability of the newly formed bond (e.g., an ester or amide bond) will be the determining factor for the overall stability of the conjugate.

Q3: What are the potential sites of hydrolysis in a conjugate containing the this compound linker?

A3: Once conjugated, the point of potential hydrolysis is the bond formed using the linker's carboxylic acid group. For instance:

  • Amide Bond: If the linker is conjugated to an amine-containing molecule, it forms an amide bond. Amide bonds are generally very stable to hydrolysis.

  • Ester Bond: If conjugated to a hydroxyl-containing molecule, it forms an ester bond. Ester bonds are more susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of esterase enzymes, compared to amide bonds.[8][11]

The stability of the conjugate is therefore dependent on the nature of this linkage.

Troubleshooting Guide: Unexpected Conjugate Cleavage

If you are observing unexpected cleavage or degradation of your molecule conjugated with the this compound linker, consider the following troubleshooting steps.

Problem: Loss of payload or conjugate degradation observed in stability studies.

Possible Cause 1: Hydrolysis of the Conjugation Bond

  • Troubleshooting Steps:

    • Verify the Conjugation Chemistry: Confirm the type of bond formed (amide, ester, etc.). If an ester bond was formed, its lability could be the source of instability.

    • Analyze Degradation Products: Use analytical techniques like LC-MS to identify the cleavage products.[12] This will help confirm if the cleavage is occurring at the conjugation site.

    • Control pH of Solutions: If using an ester linkage, ensure that the pH of your buffers is maintained within a stable range (typically neutral). Avoid highly acidic or basic conditions.

    • Assess Enzymatic Cleavage: If working in biological matrices (e.g., plasma, cell lysates), consider the possibility of enzymatic cleavage by esterases.[8]

Possible Cause 2: Cleavage of the Benzyl Ether Group

  • Troubleshooting Steps:

    • Review Experimental Conditions: The benzyl ether bond is stable under most conditions but can be cleaved by strong reducing agents (e.g., catalytic hydrogenation) or strong acids.[4][13] Ensure that your experimental protocol does not include such harsh reagents.

    • Light Exposure: Certain substituted benzyl ethers can be photolabile.[4] While the simple benzyl ether is relatively stable, assess whether high-intensity light exposure could be a contributing factor in the presence of photosensitizers.

Logical Flow for Troubleshooting Unexpected Cleavage

G start Unexpected Conjugate Cleavage Observed check_bond Identify Conjugation Bond Type start->check_bond ester Ester Bond check_bond->ester Ester? amide Amide Bond (Generally Stable) check_bond->amide Amide? analyze_products Analyze Degradation Products (LC-MS) ester->analyze_products ph_control Check and Control Buffer pH ester->ph_control enzyme_assay Assess for Enzymatic Cleavage (Esterases) ester->enzyme_assay review_reagents Review Experimental Reagents for Harsh Conditions (Strong Acids/Reductants) amide->review_reagents If cleavage still occurs conclusion Identify Root Cause of Hydrolysis analyze_products->conclusion ph_control->conclusion enzyme_assay->conclusion check_light Evaluate Light Exposure review_reagents->check_light check_light->conclusion

Caption: Troubleshooting workflow for identifying the cause of conjugate instability.

How to Prevent Unwanted Hydrolysis

1. Optimize Conjugation Chemistry:

  • Prefer Amide Bonds: When possible, conjugate the linker's carboxylic acid to a primary or secondary amine to form a highly stable amide bond.

  • Modify Ester Linkages: If an ester linkage is required, its stability can be increased by introducing steric hindrance near the ester carbonyl group.

2. Control Experimental and Storage Conditions:

  • pH Management: Maintain solutions at a neutral pH (6.5-7.5) to minimize acid- or base-catalyzed hydrolysis of ester bonds.

  • Temperature Control: Store conjugates at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation processes.[14]

  • Use of Enzyme Inhibitors: In prolonged experiments with biological matrices, consider adding broad-spectrum esterase inhibitors if ester bond stability is a concern.

3. Quantitative Stability Assessment:

  • Regularly assess the stability of your conjugate under relevant experimental conditions (e.g., in buffer, plasma, or cell culture media). This allows for the determination of the conjugate's half-life and can preemptively identify stability issues.

Experimental Protocols

Protocol 1: Assessing Conjugate Stability in Buffer

This protocol outlines a method to determine the hydrolytic stability of a conjugate in a buffered solution at a specific pH and temperature.

  • Materials:

    • Purified conjugate stock solution (e.g., in DMSO).

    • Phosphate-buffered saline (PBS) at desired pH values (e.g., pH 5.0, 7.4, and 8.5).

    • Quenching solution (e.g., 1% formic acid in acetonitrile).

    • Incubator or water bath.

    • LC-MS system for analysis.

  • Methodology:

    • Prepare working solutions of the conjugate by diluting the stock solution into the different pH buffers to a final concentration of 1-10 µM.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold quenching solution. This stops further degradation.

    • Analyze the samples by LC-MS to quantify the remaining intact conjugate and identify any degradation products.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life at each pH.

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of the conjugate in the presence of plasma enzymes and proteins.

  • Materials:

    • Purified conjugate stock solution.

    • Control plasma (e.g., human, mouse, rat), stored at -80°C.

    • Phosphate buffer (pH 7.4).

    • Acetonitrile (B52724) with an internal standard for protein precipitation and analysis.

    • Incubator at 37°C.

    • Centrifuge.

    • LC-MS system.

  • Methodology:

    • Thaw plasma on ice.

    • Prepare a working solution of the conjugate in the plasma at a final concentration of 1-10 µM.

    • Incubate the plasma sample at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Precipitate plasma proteins by adding the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard.

    • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

    • Quantify the amount of intact conjugate remaining at each time point relative to the internal standard.

    • Plot the percentage of intact conjugate versus time to determine the plasma stability.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis prep_stock Prepare Conjugate Stock (DMSO) prep_buffer Dilute in Buffer (pH 5, 7.4, 8.5) prep_stock->prep_buffer prep_plasma Dilute in Plasma (pH 7.4) prep_stock->prep_plasma incubate Incubate at 37°C prep_buffer->incubate prep_plasma->incubate sampling Withdraw Aliquots at T = 0, 1, 2, 4... hrs incubate->sampling quench_buffer Quench with ACN/Formic Acid sampling->quench_buffer quench_plasma Precipitate Proteins with ACN sampling->quench_plasma lcms LC-MS Analysis quench_buffer->lcms centrifuge Centrifuge Plasma Samples quench_plasma->centrifuge centrifuge->lcms data Quantify Intact Conjugate vs. Time lcms->data

Caption: General workflow for assessing conjugate stability in buffer and plasma.

Quantitative Data Summary

The stability of a conjugate is highly dependent on its specific structure and the experimental conditions. The table below provides a template for summarizing stability data obtained from the protocols described above.

Condition Linkage Type Temperature (°C) Half-Life (t½) in hours Notes
Buffer pH 5.0 Amide37> 100Amide bond is stable in acidic buffer.
Ester3725Ester hydrolysis is accelerated at lower pH.
Buffer pH 7.4 Amide37> 200Highly stable at physiological pH.
Ester3775Moderate stability at physiological pH.
Buffer pH 8.5 Amide37> 150Stable in slightly basic conditions.
Ester3710Base-catalyzed hydrolysis significantly reduces stability.
Human Plasma Amide37> 96No significant degradation observed.
Ester378Potential cleavage by plasma esterases.

Disclaimer: The data in this table are illustrative examples and not actual experimental results for the this compound linker. Actual stability will vary.

References

Technical Support Center: Optimizing Amide Bond Formation with BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction times for BnO-PEG1-CH2COOH amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in the synthesis of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for forming an amide bond with this compound?

A1: The most common and effective coupling reagents for activating the carboxylic acid of this compound are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] Another powerful class of reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[2][3][4]

Q2: What is the optimal pH for the EDC/NHS coupling reaction?

A2: A two-step pH adjustment is recommended for optimal results. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[1] Following activation, the coupling to the primary amine should be performed at a pH of 7.2 to 8.5 to deprotonate the amine, thereby increasing its nucleophilicity and promoting an efficient reaction.[1]

Q3: My reaction is slow or incomplete. What are the likely causes?

A3: Several factors can contribute to slow or incomplete reactions. These include:

  • Suboptimal pH: Incorrect pH for the activation or coupling step can significantly hinder the reaction.[1]

  • Hydrolysis of Reagents: EDC and NHS are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh, anhydrous reagents and solvents.[5]

  • Steric Hindrance: The amine substrate may be sterically hindered, impeding the approach of the activated PEG linker.

  • Low Reagent Concentration: Insufficient amounts of coupling reagents can lead to incomplete activation of the carboxylic acid.

  • Inadequate Mixing: Poor mixing can result in localized concentration gradients and incomplete reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired amide product.[6]

Q5: What are common side products in these reactions?

A5: A common side product in EDC-mediated couplings is the formation of an N-acylurea byproduct, which can be difficult to remove. This occurs when the O-acylisourea intermediate rearranges before reacting with the amine.[5] Using NHS helps to minimize this side reaction by converting the unstable O-acylisourea into a more stable NHS ester.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the amide bond formation with this compound.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Coupling Reagents Use fresh, high-purity EDC/NHS or HATU. Ensure reagents are stored in a desiccator and brought to room temperature before use to prevent moisture condensation.[5]
Incorrect pH For EDC/NHS couplings, verify that the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[1] Use non-amine containing buffers like MES for activation and PBS for coupling.[7]
Insufficient Reagent Equivalents Increase the molar ratio of the coupling reagents and the amine. A typical starting point is 1.2-1.5 equivalents of EDC/NHS and 1.1-1.2 equivalents of the amine relative to the carboxylic acid. For HATU, a 1:1:1.1 ratio of acid:HATU:amine is often effective.[8]
Poor Solubility of Starting Materials Ensure all reactants are fully dissolved in a suitable anhydrous solvent such as DMF or DMSO before initiating the reaction.[9][10]
Amine Protonation If the amine starting material is a salt (e.g., hydrochloride), add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize it. Typically, 2-3 equivalents of DIPEA are used.[1]
Issue 2: Slow Reaction Time
Possible Cause Suggested Solution
Low Reaction Temperature Most amide coupling reactions are performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the rate, but this should be done cautiously to avoid side reactions.
Steric Hindrance If steric hindrance is suspected, switch to a more powerful coupling reagent like HATU, which is known to be effective for hindered couplings.[2] Increasing the reaction time or performing a "double coupling" (adding a second portion of fresh reagents) may also be beneficial.
Insufficient Activation Time For two-step EDC/NHS couplings, ensure the carboxylic acid is allowed to fully activate with EDC/NHS (typically 15-60 minutes) before adding the amine.[6][7]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Formation of N-acylurea byproduct Use of NHS or Sulfo-NHS minimizes this side product. If formed, purification can be challenging. Reverse-phase HPLC is often the most effective method for separating the desired product from this impurity.[5]
Excess Reagents and Byproducts After the reaction, quench any remaining active esters with a primary amine like ethanolamine (B43304) or glycine.[7] Water-soluble byproducts from EDC and NHS can often be removed by aqueous workup or dialysis for larger molecules.[11]
Product Precipitation The PEGylated product may have different solubility properties than the starting materials. If the product precipitates during the reaction, try using a different solvent or a solvent mixture to maintain solubility.

Experimental Protocols

Below are detailed methodologies for common amide coupling reactions involving this compound.

Protocol 1: EDC/NHS Mediated Amide Coupling

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Diisopropylethylamine (DIPEA) (if amine is a salt)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing substrate (1.1-1.2 equivalents) in the appropriate coupling buffer. If the amine is a salt, add DIPEA (2-3 equivalents) and stir for 10 minutes.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in the activation buffer.

  • Activation of Carboxylic Acid:

    • Add the EDC and NHS solutions to the solution of this compound.

    • Stir the mixture at room temperature for 15-60 minutes.

  • Amide Bond Formation:

    • Add the activated this compound solution to the amine solution.

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Quenching:

    • Once the reaction is complete, add the quenching solution to a final concentration of 10-20 mM to deactivate any remaining NHS esters.

    • Stir for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final product using an appropriate method such as reverse-phase HPLC, column chromatography, or dialysis.

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing substrate (1.2 equivalents) in a separate portion of the same solvent.

  • Reaction Initiation:

    • Add DIPEA (2-3 equivalents) to the solution of this compound and HATU.

    • Immediately add the amine solution to the activated mixture.

  • Amide Bond Formation:

    • Stir the reaction mixture at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.[12]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

    • Dry the organic layer, concentrate, and purify the product by column chromatography or reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical reaction parameters for amide bond formation. Note that these are starting points and may require optimization for your specific substrate and desired outcome.

ParameterEDC/NHS CouplingHATU Coupling
This compound (Equivalents) 11
Amine (Equivalents) 1.1 - 1.21.2
Coupling Reagent (Equivalents) EDC: 1.2 - 1.5, NHS: 1.2 - 1.5HATU: 1.1
Base (Equivalents) DIPEA: 2 - 3 (if needed)DIPEA: 2 - 3
Solvent DMF, DMSO, or aqueous buffersAnhydrous DMF, DMSO
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2 - 24 hours[6]1 - 4 hours[12]

Visualizations

experimental_workflow_edc_nhs cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_purification Product Isolation prep_peg Dissolve this compound in anhydrous solvent activation Activate Carboxylic Acid (15-60 min, RT) prep_peg->activation prep_amine Dissolve amine substrate in coupling buffer coupling Amide Bond Formation (2-24 h, RT) prep_amine->coupling prep_reagents Prepare fresh EDC/NHS solutions in activation buffer prep_reagents->activation activation->coupling quenching Quench Reaction (15-30 min, RT) coupling->quenching purify Purify Product (HPLC, Chromatography) quenching->purify

Caption: Workflow for EDC/NHS mediated amide coupling.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Inactive Reagents start->cause1 cause2 Incorrect pH start->cause2 cause3 Poor Solubility start->cause3 cause4 Steric Hindrance start->cause4 sol1 Use Fresh Reagents/ Anhydrous Solvents cause1->sol1 sol2 Optimize Buffer pH cause2->sol2 sol3 Change Solvent System cause3->sol3 sol4 Switch to HATU/ Increase Reaction Time cause4->sol4

References

Technical Support Center: Purifying PROTACs with a BnO-PEG1-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a BnO-PEG1-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered when purifying PROTACs containing a this compound linker?

A1: PROTACs with a this compound linker, like many PROTACs, can present several purification challenges due to their hybrid nature, combining features of small molecules and larger, more complex structures. Specific challenges include:

  • Poor Chromatographic Resolution: The final PROTAC product may co-elute with unreacted starting materials (the E3 ligase ligand or the target protein binder) or reaction byproducts, making separation difficult.

  • Low Recovery/Yield: The hydrophilic nature of the PEG linker can lead to solubility issues in certain organic solvents used for chromatography, potentially causing precipitation on the column or poor recovery from fractions.[1][2] PROTACs can also be prone to non-specific binding to labware.[3]

  • Product Degradation: The linker or other components of the PROTAC may be sensitive to acidic or basic conditions sometimes used in chromatography, leading to degradation of the final product.

  • Aggregation: Due to their size and potential for intermolecular interactions, these PROTACs may form aggregates, which can complicate purification and analysis.

  • Multiple Conformations: The flexibility of the PEG linker can result in the PROTAC existing in multiple conformational states, which may lead to broad peaks in chromatography.[1]

Q2: I'm observing a broad peak for my PROTAC during HPLC purification. What could be the cause and how can I resolve it?

A2: A broad peak during HPLC purification of your PROTAC can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: The PROTAC may be interacting with the stationary phase in multiple ways, leading to peak tailing or broadening. Consider changing the mobile phase modifier (e.g., adding a small amount of trifluoroacetic acid or formic acid for reverse-phase chromatography) to minimize these interactions.

  • Multiple Conformations: The flexible this compound linker can allow the PROTAC to exist in different conformations that are in slow exchange on the chromatographic timescale.[1] Lowering the column temperature may help to resolve these conformers into distinct peaks or sharpen the single peak.

  • Sub-optimal Mobile Phase: The composition of the mobile phase may not be ideal for your PROTAC. Experiment with different solvent gradients and compositions to improve peak shape.

  • Column Degradation: The column itself may be degraded. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.

Q3: My PROTAC seems to be degrading during purification. How can I prevent this?

A3: Degradation during purification can be a significant issue. Here are some strategies to mitigate it:

  • Use Neutral pH Conditions: If your PROTAC is sensitive to acid or base, try to maintain a neutral pH in your mobile phase. Buffers such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) can be used.

  • Minimize Exposure Time: Limit the time your PROTAC is on the chromatography column and in solution. Speed up the purification process where possible.

  • Lower the Temperature: Performing the purification at a lower temperature can reduce the rate of degradation.

  • Alternative Purification Methods: If HPLC is causing degradation, consider other purification techniques like flash chromatography with a less harsh solvent system or size-exclusion chromatography.

Q4: I am struggling with low recovery of my PROTAC after purification. What steps can I take to improve it?

A4: Low recovery is a common problem. Here are some troubleshooting steps:

  • Check Solubility: Ensure your PROTAC is fully dissolved in the injection solvent. The PEG linker can increase aqueous solubility, so a mobile phase with a higher aqueous component might be necessary.[1][2]

  • Prevent Non-Specific Binding: PROTACs can adhere to glass and plastic surfaces.[3] Using low-binding tubes and glassware can help. Adding a small amount of a non-ionic surfactant to the collection tubes may also prevent adsorption.

  • Optimize Fraction Collection: Ensure that your fraction collector is set up correctly to collect the entire peak corresponding to your PROTAC.

  • Solvent Choice for Extraction: After purification, ensure you are using an appropriate solvent to extract your PROTAC from the collected fractions. It may be necessary to use a combination of solvents to ensure complete recovery.

Troubleshooting Guides

Guide 1: Poor Resolution in Reverse-Phase HPLC
Symptom Possible Cause Troubleshooting Steps
Co-elution of PROTAC with starting materials Inadequate separation on the column.1. Optimize the Gradient: Use a shallower gradient to increase the separation between peaks. 2. Change the Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column which may offer different selectivity. 3. Modify the Mobile Phase: Alter the organic solvent (e.g., switch from acetonitrile (B52724) to methanol) or the aqueous modifier (e.g., from formic acid to trifluoroacetic acid).
Broad or tailing peaks Secondary interactions with the column or column overload.1. Reduce Sample Load: Inject a smaller amount of your PROTAC. 2. Adjust Mobile Phase pH: Ensure the pH is appropriate for the ionization state of your PROTAC. 3. Use a Different Column: A high-purity silica (B1680970) column can reduce silanol (B1196071) interactions.
Presence of many closely eluting impurities Incomplete reaction or side reactions.1. Optimize the Reaction Conditions: Re-evaluate the coupling reaction to minimize byproduct formation. 2. Employ Orthogonal Purification: Use a different purification method (e.g., flash chromatography) before or after HPLC.
Guide 2: Low Yield After Flash Chromatography
Symptom Possible Cause Troubleshooting Steps
PROTAC not eluting from the column PROTAC is too polar for the chosen solvent system.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol (B129727) in dichloromethane). 2. Add a Modifier: A small amount of acetic acid or triethylamine (B128534) can help to elute acidic or basic compounds, respectively.
PROTAC streaks across many fractions Poor solubility in the mobile phase or interactions with the silica gel.1. Change the Solvent System: Test different solvent systems to find one that provides good solubility and sharp elution. 2. Use a Different Stationary Phase: Consider using alumina (B75360) or a C18-functionalized silica for reverse-phase flash chromatography.
Low mass balance after purification Precipitation on the column or irreversible adsorption.1. Pre-treat the Column: Flush the column with a high concentration of the polar solvent before loading the sample. 2. Check for Precipitation: After the run, try washing the column with a very strong solvent to see if the missing compound elutes.

Experimental Protocols

Protocol 1: General Purification of a PROTAC by Flash Chromatography
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or DMF). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Selection: Choose a silica gel column appropriate for the scale of your reaction.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good system will give your PROTAC an Rf value of approximately 0.2-0.3. A common starting point is a gradient of methanol in dichloromethane.

  • Packing and Equilibration: If packing manually, ensure the column is packed uniformly. Equilibrate the column with the starting solvent mixture.

  • Loading the Sample: Load the dissolved sample or the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the PROTAC using TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a PROTAC by Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent, typically the mobile phase or a solvent with similar or lower elution strength (e.g., DMSO, DMF, or acetonitrile/water). Filter the sample through a 0.45 µm filter.

  • Column Selection: Select a preparative C18 column with appropriate dimensions for your sample size.

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. A common system is 0.1% formic acid in water for A and 0.1% formic acid in acetonitrile for B.

  • Method Development: If an analytical method has not been developed, optimize the separation on an analytical scale first to determine the best gradient conditions.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the filtered sample.

    • Run the gradient method.

    • Monitor the elution using a UV detector at a wavelength where your PROTAC absorbs.

  • Fraction Collection: Collect fractions corresponding to the peak of your PROTAC.

  • Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (e.g., acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure PROTAC.

Data Presentation

Table 1: Representative Purification Data for a PROTAC with a this compound Linker

Purification StepStarting Material Purity (%)Final Purity (%)Yield (%)Method
Crude Reaction Mixture ~45---
Flash Chromatography 45~8560Silica Gel, DCM/MeOH gradient
Preparative HPLC 85>9875C18, Acetonitrile/Water with 0.1% Formic Acid

Table 2: Troubleshooting HPLC Peak Shape for a this compound PROTAC

ConditionPeak ShapePurity (%)Corrective Action
Initial Method (Fast Gradient) Broad, Tailing92Use a shallower gradient
Shallow Gradient Sharper, but still tailing95Add 0.1% TFA to mobile phase
Shallow Gradient with TFA Sharp, Symmetrical>98Method Optimized

Mandatory Visualization

PROTAC_Purification_Workflow crude Crude PROTAC Mixture flash Flash Chromatography crude->flash Initial Cleanup analysis1 Purity Check (LC-MS) flash->analysis1 hplc Preparative HPLC analysis2 Final Purity & Identity Confirmation (LC-MS, NMR) hplc->analysis2 pure Pure PROTAC (>98%) analysis1->hplc <95% Purity analysis1->pure >95% Purity & Sufficient analysis2->pure

Caption: A typical purification workflow for PROTACs.

Troubleshooting_Logic start Poor Purification Result low_yield Low Yield? start->low_yield poor_resolution Poor Resolution? start->poor_resolution degradation Degradation? start->degradation low_yield->poor_resolution No solubility Check Solubility Use Low-Binding Ware low_yield->solubility Yes poor_resolution->degradation No gradient Optimize Gradient Change Column/Mobile Phase poor_resolution->gradient Yes conditions Use Neutral pH Lower Temperature degradation->conditions Yes end Improved Purification degradation->end No, other issue solubility->end gradient->end conditions->end

Caption: Troubleshooting logic for PROTAC purification.

References

Technical Support Center: Enhancing Ternary Complex Formation with BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing BnO-PEG1-CH2COOH as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEG-based PROTAC linker.[1][2] Its primary application is in the synthesis of PROTACs, where it serves as a flexible tether to connect a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[1][3] This bifunctional nature of the resulting PROTAC molecule is essential for inducing the formation of a ternary complex, which ultimately leads to the degradation of the target protein.[4]

Q2: How does the linker, such as this compound, influence the formation and stability of the ternary complex?

A2: The linker plays a critical role in the stability and geometry of the ternary complex.[5] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[6] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[6] The composition and length of the linker, like that of this compound, are paramount for facilitating a stable and productive ternary complex.[6]

Q3: What is the "hook effect" and how does it relate to ternary complex formation?

A3: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high PROTAC concentrations.[7] This occurs because at high concentrations, the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the formation of the essential ternary complex (target protein-PROTAC-E3 ligase).[5][8] This can lead to a bell-shaped dose-response curve in assays measuring ternary complex formation or protein degradation.[9]

Q4: Why might I observe a stable ternary complex in a biochemical assay but poor degradation in a cellular context?

A4: This discrepancy can arise from several factors. While a stable ternary complex is necessary, its formation doesn't guarantee efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein, a situation referred to as an "unproductive" ternary complex.[7] Additionally, the cellular environment is more complex than an in vitro assay, with factors like protein concentrations, post-translational modifications, and the presence of competing endogenous molecules influencing the outcome.[7] Furthermore, the PROTAC's cell permeability and stability can be limiting factors in a cellular environment.[10][11]

Q5: What is "cooperativity" in the context of ternary complex formation?

A5: Cooperativity refers to the influence that the binding of one protein (e.g., the target protein) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is a key driver for potent protein degradation.[12] It signifies favorable interactions between the two proteins within the ternary complex, which can be influenced by the linker.[12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low target protein degradation observed. Inefficient ternary complex formation due to a suboptimal linker.Synthesize PROTAC analogs with varying linker lengths and compositions to improve cooperativity and complex stability.[5]
Low expression levels of the target protein or E3 ligase in the cell model.Verify protein expression levels using Western Blotting. Consider using a cell line with known higher expression of both proteins.[5]
Poor cell permeability or rapid metabolism of the PROTAC.Assess cell permeability using assays like the cellular thermal shift assay (CETSA). Evaluate compound stability with LC-MS/MS in cell lysates and media over time.[5]
"Hook effect" observed in dose-response curves. High PROTAC concentrations favoring binary complex formation.Perform a dose-response experiment with a wider range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and degradation.[5][14]
Inconsistent results between biochemical and cellular assays. Different experimental conditions and the complexity of the cellular environment.Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target engagement in a more physiologically relevant context.[5][15]
The ternary complex formed is not productive for ubiquitination.Consider redesigning the PROTAC with different linker attachment points or compositions to alter the geometry of the ternary complex.[7]
Difficulty interpreting SPR sensorgrams for ternary complex formation. Complex kinetics of a three-component system.Simplify the experiment by first characterizing the binary interactions (PROTAC-target and PROTAC-E3 ligase) independently before moving to the ternary system. Ensure high-quality, non-aggregated proteins are used.[7]

Experimental Protocols & Data Presentation

Quantitative Data Summary: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαCRBN12>1000<20[6]
ERαCRBN1610>95[6]
ERαCRBN2050040[6]
p38αVHL1325060[6]
p38αVHL1625>90[6]
p38αVHL1915075[6]

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data presented are representative examples.[6]

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step process for conjugating a target protein ligand (containing a suitable functional group, e.g., a primary amine) and an E3 ligase ligand (e.g., with a hydroxyl group) using this compound.

Step 1: Activation of this compound and Conjugation to the Target Protein Ligand

  • Activation: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or DMSO). Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA) to activate the carboxylic acid.

  • Conjugation: To the activated linker solution, add the target protein ligand containing a primary amine.

  • Reaction: Allow the reaction to proceed at room temperature with stirring for 2-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Step 2: Deprotection and Conjugation to the E3 Ligase Ligand

  • Debenzylation: The benzyl (B1604629) (BnO) protecting group on the PEG linker can be removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) to reveal a free hydroxyl group.

  • Activation of E3 Ligase Ligand: If the E3 ligase ligand has a carboxylic acid, it can be activated similarly to the linker in Step 1.

  • Conjugation: React the deprotected linker-target ligand conjugate with the activated E3 ligase ligand.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This protocol outlines a general procedure for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to detect the formation of the Target-PROTAC-E3 ligase ternary complex.

  • Reagent Preparation:

    • Prepare tagged recombinant proteins: for example, His-tagged Target Protein and GST-tagged E3 Ligase.

    • Prepare TR-FRET antibody pairs: e.g., Tb-conjugated anti-His antibody (donor) and FITC-conjugated anti-GST antibody (acceptor).

    • Prepare a serial dilution of the PROTAC synthesized with the this compound linker.

  • Assay Procedure:

    • In a suitable microplate, add the His-tagged Target Protein, GST-tagged E3 Ligase, and the PROTAC at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

    • Add the TR-FRET antibody pair to the wells.

    • Incubate for another defined period (e.g., 60 minutes) in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

    • Calculate the TR-FRET ratio. A bell-shaped dose-response curve is typically observed, indicating ternary complex formation at optimal PROTAC concentrations and the "hook effect" at higher concentrations.[9]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Recycling Recycling TernaryComplex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start Start: PROTAC Design synthesis PROTAC Synthesis (using this compound) start->synthesis biochem_assays Biochemical Assays synthesis->biochem_assays cellular_assays Cellular Assays synthesis->cellular_assays tr_fret TR-FRET / AlphaLISA (Ternary Complex Formation) biochem_assays->tr_fret spr SPR / ITC (Binding Kinetics & Affinity) biochem_assays->spr optimization Data Analysis & Optimization biochem_assays->optimization western_blot Western Blot / In-Cell Western (Protein Degradation - DC50, Dmax) cellular_assays->western_blot nanobret NanoBRET / CETSA (Target Engagement) cellular_assays->nanobret cellular_assays->optimization optimization->synthesis Iterative Redesign end Lead Candidate optimization->end

Caption: PROTAC Development and Evaluation Workflow.

References

BnO-PEG1-CH2COOH deprotection strategies in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of BnO-PEG1-CH2COOH in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyl (B1604629) (Bn) group in this compound?

The benzyl group serves as a protecting group for the terminal hydroxyl functionality of the PEG linker.[1] In multi-step synthesis, protecting groups are crucial for preventing a specific functional group from reacting while chemical modifications are made elsewhere in the molecule.[2] After the desired synthetic steps are completed, the benzyl group is removed (deprotected) to reveal the free hydroxyl group for subsequent reactions.

Q2: What are the primary methods for deprotecting a benzyl ether?

The most common methods for benzyl ether deprotection can be categorized as reductive, oxidative, or acidic cleavage.[3]

  • Reductive Cleavage: Catalytic hydrogenolysis is the most frequently used method, typically employing hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[3][4] An alternative, often milder, reductive method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) instead of pressurized hydrogen gas.[4][5]

  • Oxidative Cleavage: This provides an alternative for substrates sensitive to reductive conditions.[3] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can be used for oxidative deprotection.[5][6]

  • Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is generally limited to substrates that are not sensitive to acidic conditions.[5][7]

Q3: How do I choose the most suitable deprotection strategy for my synthesis?

The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.[8] An ideal protecting group strategy involves orthogonality, where specific protecting groups can be removed under conditions that do not affect others.[2][9]

  • For molecules without other reducible groups (e.g., alkenes, alkynes, azides, Cbz groups): Catalytic hydrogenation is often the method of choice due to its high efficiency.[3]

  • For molecules with other reducible groups: Consider oxidative cleavage (e.g., DDQ) or catalytic transfer hydrogenation with catalyst poisoning agents (e.g., pyridine, ammonia) that can selectively inhibit benzyl ether cleavage while allowing other reductions to proceed.[3][10]

  • For acid-sensitive molecules: Avoid strong acid cleavage methods.[5]

  • For base-sensitive molecules: Most benzyl ether deprotection methods are compatible, as benzyl ethers are generally stable in basic media.[3]

Troubleshooting Guide

Problem 1: My catalytic hydrogenation reaction is slow or incomplete.

  • Possible Cause 1: Catalyst Poisoning. Sulfur-containing compounds or other impurities can deactivate the palladium catalyst. Solution: Ensure all reagents and solvents are pure. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion. For substrates containing moieties like thiourea, standard hydrogenation may fail, necessitating alternative deprotection methods.[11]

  • Possible Cause 2: Inefficient Hydrogen Transfer. This can be due to poor mixing, low hydrogen pressure, or a partially deactivated catalyst. Solution: Ensure vigorous stirring to keep the catalyst suspended. Purge the reaction vessel thoroughly with hydrogen gas. If using a hydrogen balloon, ensure it remains inflated. Alternatively, switch to a transfer hydrogenation protocol, which does not require pressurized H₂ gas.[3]

  • Possible Cause 3: Solvent Choice. The choice of solvent can influence reaction rates.[4] Solution: Common solvents include ethanol, methanol (B129727), and ethyl acetate. Toluene (B28343) can sometimes be used to selectively reduce other functional groups while leaving the benzyl ether intact.[4] Consider screening different solvents to optimize the reaction.

Problem 2: My benzyl ether is being cleaved during a different reaction step.

  • Possible Cause 1: Reductive Conditions for Other Protecting Groups. Deprotection of groups like carboxybenzyl (Cbz) often uses catalytic hydrogenation, which will also cleave benzyl ethers.[10] Solution: Employ an orthogonal protecting group strategy.[9] For example, if you need to remove a Cbz group in the presence of a benzyl ether, consider using conditions that are less effective for benzyl ether cleavage, such as transfer hydrogenation with specific catalyst inhibitors.[10]

  • Possible Cause 2: Strongly Acidic Conditions. While generally stable, benzyl ethers can be cleaved by strong acids, especially at higher temperatures.[10] This can be an issue when removing acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers if conditions are too harsh. Solution: Use milder or buffered acidic conditions for the removal of the other protecting group. For example, using buffered fluoride (B91410) sources (like HF-pyridine) for silyl (B83357) ether deprotection is often compatible with benzyl ethers.[10]

Problem 3: The deprotection reaction results in a complex mixture of byproducts.

  • Possible Cause: Lack of Chemoselectivity. The reaction conditions are affecting other functional groups in your molecule. Solution: Re-evaluate your deprotection strategy based on the functional groups present. If reductive deprotection (hydrogenolysis) is reducing other groups like alkenes or alkynes, consider a milder method like transfer hydrogenation or switch to an orthogonal method like oxidative cleavage with DDQ.[3]

Comparison of Deprotection Strategies

Deprotection MethodReagents & Typical ConditionsAdvantagesDisadvantages & Potential Issues
Catalytic Hydrogenolysis H₂ gas, 10% Pd/C, in solvents like EtOH, MeOH, or EtOAc at room temperature.[3][4]High efficiency, clean reaction with toluene as the main byproduct.[5]Can reduce other functional groups (alkenes, alkynes, azides, nitro groups).[3] Catalyst can be pyrophoric. Potential for catalyst poisoning.[11]
Catalytic Transfer Hydrogenation 10% Pd/C with a hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) in MeOH or EtOH.[4][5]Avoids the need for pressurized hydrogen gas; can be milder and faster.[3]May still affect some reducible functional groups. The hydrogen donor may need to be removed during workup.
Oxidative Cleavage (DDQ) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent system like CH₂Cl₂/H₂O.[3]Good for substrates sensitive to reductive conditions. High yielding.[5]Can be less effective for simple benzyl ethers compared to p-methoxybenzyl (PMB) ethers, sometimes requiring photoirradiation.[5] DDQ byproducts must be removed via chromatography.[10]
Acidic Cleavage Strong acids like HBr, HI, or TFA.[5][7]Can be effective if other methods fail.Harsh conditions are not compatible with acid-sensitive functional groups.[5] Requires careful control to avoid side reactions.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods such as column chromatography if necessary.

Protocol 2: Deprotection via Oxidative Cleavage with DDQ

  • Preparation: Dissolve this compound (1 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically an 18:1 ratio).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution. The reaction mixture may turn dark.

  • Reaction: Stir the mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash chromatography to remove the quinone byproducts.[10]

Visual Guides

Deprotection_Reaction cluster_start Starting Material cluster_product Product start This compound reagents + Deprotection Reagents (e.g., H₂, Pd/C) start->reagents product HO-PEG1-CH2COOH byproduct + Toluene product->byproduct reagents->product

Caption: Chemical transformation during benzyl ether deprotection.

Deprotection_Workflow A 1. Reaction Setup Dissolve substrate and add catalyst/reagent B 2. Deprotection Reaction (e.g., Hydrogenation / Oxidation) Monitor by TLC or LC-MS A->B C 3. Reaction Work-up Quench reaction and remove catalyst B->C D 4. Extraction & Drying Isolate crude product from aqueous phase C->D E 5. Purification (e.g., Column Chromatography) D->E F 6. Characterization Confirm structure of pure product E->F

Caption: Standard experimental workflow for deprotection.

Troubleshooting_Flowchart decision decision start Start Deprotection Reaction check_completion Is reaction complete? start->check_completion incomplete Reaction Incomplete/Slow check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_poisoning Suspect Catalyst Poisoning? incomplete->check_poisoning yes_poisoning Increase catalyst load or use fresh catalyst. Purify starting material. check_poisoning->yes_poisoning Yes no_poisoning Optimize conditions: - Change solvent - Increase H₂ pressure - Switch to Transfer H₂-ation check_poisoning->no_poisoning No check_byproducts Are there byproducts? complete->check_byproducts no_byproducts Proceed to Work-up check_byproducts->no_byproducts No yes_byproducts Byproducts Observed check_byproducts->yes_byproducts Yes check_ortho Was another group affected? yes_byproducts->check_ortho yes_ortho Re-evaluate orthogonal strategy. Choose a more selective deprotection method (e.g., DDQ). check_ortho->yes_ortho Yes no_ortho Optimize reaction time and temperature to minimize degradation. check_ortho->no_ortho No

Caption: Troubleshooting decision tree for deprotection reactions.

References

Technical Support Center: Managing Aggregation of PROTACs Containing BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation of Proteolysis Targeting Chimeras (PROTACs) that contain the BnO-PEG1-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC, and how does it influence aggregation?

A1: The this compound linker is a hydrophilic, PEG-based linker used in the synthesis of PROTACs.[1][2] Its primary role is to connect the target protein-binding ligand and the E3 ligase-binding ligand.[3][4][5] The single polyethylene (B3416737) glycol (PEG) unit is incorporated to increase the water solubility of the PROTAC molecule.[6][7][8] While this hydrophilicity is intended to reduce aggregation, the overall physicochemical properties of the final PROTAC, including the properties of the two ligands it connects, can still lead to solubility challenges and aggregation.[9][10][11]

Q2: We are observing precipitation of our PROTAC in aqueous buffers. What are the likely causes?

A2: Precipitation of PROTACs in aqueous buffers is a common issue often stemming from their high molecular weight and the lipophilic nature of the constituent ligands, which can overcome the solubilizing effect of the PEG linker.[12] This can lead to the formation of aggregates and subsequent precipitation.[12] Factors such as concentration, buffer pH, and temperature can significantly influence this phenomenon.

Q3: How can I proactively prevent aggregation of my PROTAC during experimental setup?

A3: To prevent aggregation, it is crucial to optimize the handling and formulation of your PROTAC. This includes careful solvent selection for stock solutions (e.g., DMSO), utilizing co-solvents or surfactants in your aqueous buffers, and controlling the final concentration of the PROTAC in your assays. Preparing fresh dilutions for each experiment is also a recommended practice.

Q4: Can the aggregation of my PROTAC affect my experimental results?

A4: Yes, absolutely. PROTAC aggregation can lead to several experimental artifacts, including:

  • Inconsistent and non-reproducible data in cellular and biophysical assays.[12]

  • Reduced effective concentration of the active, monomeric PROTAC, leading to an underestimation of its potency.[12]

  • High background signals or artifacts in biophysical assays.[12]

  • Off-target effects due to non-specific interactions of the aggregates.

Troubleshooting Guides

Issue 1: Visible Precipitation in Aqueous Buffer

Symptoms:

  • Cloudiness or visible particles in the solution after diluting the PROTAC stock solution into an aqueous buffer.

  • Loss of active compound concentration upon centrifugation.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
Poor Aqueous Solubility 1. Decrease Final PROTAC Concentration: Perform serial dilutions to determine the concentration at which the PROTAC remains soluble.Many PROTACs have limited aqueous solubility despite the hydrophilic linker.[9][10][13]
2. Incorporate Co-solvents: Add organic solvents like DMSO or ethanol (B145695) to the final aqueous buffer (typically 0.1-1%).Co-solvents can help to keep hydrophobic molecules in solution.
3. Utilize Surfactants: Include non-ionic surfactants such as Tween-20 or Triton X-100 (typically 0.01-0.1%) in the buffer.Surfactants can prevent the formation of aggregates by forming micelles around the hydrophobic parts of the PROTAC.[12]
Buffer Incompatibility 1. Adjust Buffer pH: Test a range of pH values for your buffer.The charge state of your PROTAC can influence its solubility.[12]
2. Modify Salt Concentration: Vary the ionic strength of your buffer by adjusting the salt concentration (e.g., NaCl).Salts can modulate electrostatic interactions that may contribute to aggregation.[12]
Issue 2: Inconsistent Results in Cellular Assays

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves that do not fit standard models.

  • Bell-shaped or "hook effect" curves at lower than expected concentrations.[14]

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
PROTAC Aggregation in Media 1. Prepare Fresh Dilutions: Make fresh dilutions of the PROTAC in cell culture media for each experiment.PROTACs can aggregate over time in complex biological media.
2. Sonication: Briefly sonicate the final diluted PROTAC solution before adding it to the cells.Sonication can help to break up small, pre-formed aggregates.
3. Solubility-Enhanced Formulations: Consider using amorphous solid dispersions or lipid-based formulations for in vivo studies.[9][15]These formulations can improve the solubility and bioavailability of poorly soluble compounds.[13]
Cellular Uptake Issues 1. Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate permeability.[14]The this compound linker, while enhancing solubility, contributes to the overall size and polar surface area, which can impact cell permeability.[14]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a method to detect and quantify the presence of aggregates in your PROTAC solution.

Methodology:

  • Sample Preparation:

    • Prepare your PROTAC at the desired concentration in your experimental buffer.

    • Filter the buffer using a 0.22 µm filter before adding the PROTAC to remove any dust or particulate matter.

    • Prepare a blank sample containing only the buffer.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Measure the blank sample to establish a baseline.

    • Measure your PROTAC sample.

  • Data Analysis:

    • Analyze the size distribution profile. The presence of large particles (e.g., >100 nm) is indicative of aggregation.

    • The polydispersity index (PDI) will indicate the heterogeneity of the particle sizes in the solution. A higher PDI can suggest the presence of aggregates.

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to assess the efficacy of your PROTAC in a cellular context, which can be affected by aggregation.[16]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against your target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with an appropriate secondary antibody and visualize the bands.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Visualizations

PROTAC_Aggregation_Troubleshooting Troubleshooting Workflow for PROTAC Aggregation cluster_observation Observation cluster_initial_checks Initial Checks cluster_solutions Potential Solutions cluster_validation Validation Observation Precipitation or Inconsistent Results CheckConcentration Is PROTAC concentration too high? Observation->CheckConcentration CheckBuffer Is the buffer appropriate? Observation->CheckBuffer CheckStock Is the stock solution clear? Observation->CheckStock LowerConc Lower Concentration CheckConcentration->LowerConc Yes ChangeBuffer Optimize Buffer (pH, Salt) CheckBuffer->ChangeBuffer No AddCosolvent Add Co-solvent (e.g., DMSO) CheckStock->AddCosolvent No AddSurfactant Add Surfactant (e.g., Tween-20) CheckStock->AddSurfactant No DLS Dynamic Light Scattering (DLS) LowerConc->DLS AddCosolvent->DLS AddSurfactant->DLS ChangeBuffer->DLS WesternBlot Western Blot DLS->WesternBlot Aggregates Resolved

Caption: A troubleshooting workflow for addressing PROTAC aggregation issues.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action and Points of Failure PROTAC Monomeric PROTAC AggregatedPROTAC Aggregated PROTAC PROTAC->AggregatedPROTAC Aggregation (Point of Failure) Target Target Protein PROTAC->Target E3Ligase E3 Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC mechanism and how aggregation can be a critical point of failure.

References

Validation & Comparative

The Impact of Single Ethylene Glycol Unit Variation in PROTAC Linkers: A Comparative Analysis of BnO-PEG1-CH2COOH and BnO-PEG2-CH2COOH on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately governed by the synergy of its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the connecting linker. The linker, far from being a mere spacer, plays a pivotal role in dictating the PROTAC's potency and selectivity by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). This guide provides a comparative analysis of two closely related PEG-based linkers, BnO-PEG1-CH2COOH and BnO-PEG2-CH2COOH, to elucidate how a subtle change of a single ethylene (B1197577) glycol unit can significantly impact PROTAC performance.

The Critical Role of Linker Length and Composition

The length and composition of the linker are critical design parameters that determine the spatial orientation and proximity of the target protein and the E3 ligase.[1][2] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][3][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[5][6][7] The inclusion of PEG units can enhance the solubility and cell permeability of the PROTAC molecule, addressing common challenges associated with the large size and complex structures of these bifunctional molecules.[8][9]

This compound vs. BnO-PEG2-CH2COOH: A Structural and Functional Comparison

This compound and BnO-PEG2-CH2COOH are both heterobifunctional linkers featuring a benzyloxy (BnO) protected ether, a carboxylic acid (CH2COOH) for conjugation, and a short PEG chain. The key distinction lies in the number of ethylene glycol units: one in this compound and two in BnO-PEG2-CH2COOH. This seemingly minor difference in length can have profound effects on the resulting PROTAC's biological activity.

Quantitative Comparison of Linker Performance in PROTAC Efficacy

The following tables summarize experimental data from studies where linker length was systematically varied, illustrating the sharp dependence of PROTAC activity on this parameter. These examples serve as a proxy for the expected differences in performance between PROTACs synthesized with this compound and BnO-PEG2-CH2COOH.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [5]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data from a study by Cyrus et al. showcases that a 16-atom linker provided the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[5]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [5]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study by Arvinas on TBK1-targeting PROTACs demonstrated that a 21-atom linker had the highest potency, while linkers shorter than 12 atoms were inactive.[5]

These data underscore that the optimal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization. The transition from a PEG1 to a PEG2 linker represents a discrete step in this optimization process and can lead to a significant improvement or loss of activity.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

PROTAC Synthesis with BnO-PEG-CH2COOH Linkers

General Procedure for Amide Coupling:

  • Activation of the Carboxylic Acid: To a solution of the BnO-PEGn-CH2COOH linker (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated linker solution, add the amine-containing warhead or E3 ligase ligand (1.0 equivalent). The amine should have any other reactive functional groups appropriately protected.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

  • Deprotection (if necessary): The benzyloxy (BnO) group can be removed by catalytic hydrogenation (e.g., H2, Pd/C) to liberate the alcohol, or the final deprotection strategy will depend on the protecting groups on the warhead and E3 ligase ligand.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the target protein levels. Quantify the band intensities using densitometry software. The degradation percentage (Dmax) and the half-maximal degradation concentration (DC50) can be calculated from a dose-response curve.[10]

Cell Viability Assay (e.g., MTS or MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs or a positive control (e.g., a known inhibitor) for a specified period (e.g., 72 hours).

  • Assay Procedure: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC (BnO-PEGn-CH2COOH linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Comparing PROTAC Linker Efficacy cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Linker1 This compound PROTAC1 Synthesize PROTAC 1 Linker1->PROTAC1 Linker2 BnO-PEG2-CH2COOH PROTAC2 Synthesize PROTAC 2 Linker2->PROTAC2 Warhead Warhead (POI binder) Warhead->PROTAC1 Warhead->PROTAC2 E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC1 E3_Ligand->PROTAC2 QC Purification & QC (HPLC, LC-MS, NMR) PROTAC1->QC PROTAC2->QC Treatment Treat cells with PROTAC 1 vs PROTAC 2 QC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50 Comparison Compare Efficacy: PROTAC 1 vs PROTAC 2 DC50_Dmax->Comparison IC50->Comparison

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Conclusion

The choice between this compound and BnO-PEG2-CH2COOH as a linker in PROTAC design is a critical decision that can significantly influence the final compound's efficacy. While both are valuable tools for introducing hydrophilicity and providing a conjugation handle, the seemingly minor difference of a single ethylene glycol unit can dramatically alter the PROTAC's ability to induce protein degradation. As the presented data from analogous studies demonstrate, linker optimization is an empirical process that requires the synthesis and evaluation of a series of linkers with varying lengths and compositions. A systematic approach, employing robust and quantitative biological assays, is essential for identifying the optimal linker that facilitates potent and selective degradation of the target protein. Researchers should consider the synthesis of PROTACs with both this compound and BnO-PEG2-CH2COOH to determine the optimal linker length for their specific target and E3 ligase system.

References

Bridging the Gap: A Comparative Guide to BnO-PEG1-CH2COOH and Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the hydrophilic BnO-PEG1-CH2COOH linker against traditional hydrophobic alkyl chain linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex, dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2][] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or poor pharmacokinetic properties, thereby compromising degradation efficiency.[1][4] This guide explores the performance of the short, hydrophilic this compound linker in comparison to the widely used flexible alkyl chain linkers.

At a Glance: Key Differences

FeatureThis compoundAlkyl Chain Linkers
Composition Contains a single polyethylene (B3416737) glycol (PEG) unit, a benzyl (B1604629) ether, and a carboxylic acid.Composed of saturated or unsaturated hydrocarbon chains.[2]
Solubility Generally enhances the aqueous solubility of the PROTAC molecule.[2]Tend to be hydrophobic, which can limit aqueous solubility.[2]
Cell Permeability The hydrophilic nature may present a challenge for passive diffusion across cell membranes, although the short PEG length mitigates this.Hydrophobicity generally favors better cell permeability.
Ternary Complex Formation The flexible and polar nature can influence the conformation and stability of the ternary complex.The flexibility of the alkyl chain allows for multiple binding orientations to facilitate ternary complex formation.[4]
Metabolic Stability PEG linkers may have reduced metabolic stability in vivo compared to alkyl chains.[2]Generally considered more metabolically stable.[2]
Synthetic Accessibility Readily available as a building block for PROTAC synthesis.[5][6]Synthetically accessible and easily modified.[2]

Performance Data: A Comparative Analysis

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[1]

Table 1: Flexible Linkers - Alkyl vs. PEG

Flexible linkers, predominantly alkyl and PEG chains, are often the first choice in PROTAC design due to their synthetic tractability.[1]

TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
TBK1Alkyl/Ether< 12No degradation--
TBK1Alkyl/Ether21396-
TBK1Alkyl/Ether2929276-
CRBNAlkyl9Effective Degradation-HEK293T
CRBNPEG3 unitsWeak Degradation-HEK293T

Key Observations:

  • Linker length is critical: For certain targets like TBK1, a minimum linker length is necessary to observe any degradation, with a clear optimal length for maximal potency.[7]

  • Composition Matters: A study on CRBN degradation showed that a nine-atom alkyl linker was effective, while replacing it with a three-unit PEG linker resulted in weak activity. This suggests that for some target-E3 ligase pairs, the increased hydrophilicity of a PEG linker may not be favorable for ternary complex formation.[7]

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation

A study systematically varying the linker length in ER-targeting PROTACs highlights the critical nature of this parameter.[8]

PROTACLinker Length (atoms)ER Degradation at 10 µM (%)
1 9~50
2 12~75
3 16>90
4 19~60
5 21~40

This data clearly demonstrates that there is an optimal linker length for achieving maximal protein degradation, with linkers that are too short or too long being less effective.[8]

Signaling Pathways and Experimental Workflows

To understand the context in which these linkers operate, it is essential to visualize the underlying biological processes and the experimental procedures used for their evaluation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptide Fragments) Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

The above diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis of PROTAC with This compound or Alkyl Linker TR_FRET Ternary Complex Formation Assay (TR-FRET) Synthesis->TR_FRET Western_Blot Target Protein Degradation Assay (Western Blot) Synthesis->Western_Blot Analysis Determine DC50 and Dmax TR_FRET->Analysis Viability Cell Viability Assay (e.g., MTS/MTT) Western_Blot->Viability Western_Blot->Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

This workflow outlines the key experimental steps for evaluating the efficacy of newly synthesized PROTACs, from biochemical validation of ternary complex formation to cellular assessment of protein degradation and viability.

Linker_Comparison cluster_bno This compound cluster_alkyl Alkyl Chain Linkers bno_node Hydrophilic + Improved Solubility - Potential for Lower Permeability - Potential for Lower Metabolic Stability PROTAC_Performance PROTAC Performance (DC50, Dmax) bno_node->PROTAC_Performance Impacts alkyl_node Hydrophobic + Improved Permeability + Improved Metabolic Stability - Potential for Lower Solubility alkyl_node->PROTAC_Performance Impacts

Caption: Linker Properties Impact on PROTAC Performance.

This diagram illustrates the trade-offs in physicochemical properties between this compound and alkyl chain linkers and their subsequent impact on overall PROTAC performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance.

Protocol 1: PROTAC Synthesis via Amide Coupling with this compound

This protocol describes a general method for coupling the this compound linker to an amine-functionalized protein of interest (POI) ligand.[11]

Materials:

  • Amine-functionalized POI ligand

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired PROTAC intermediate.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13][14][15]

Materials:

  • Adherent cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[16][17][18][19]

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)

  • Assay buffer

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI, tagged E3 ligase, and the donor- and acceptor-labeled antibodies in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Initiate Reaction: Add the protein/antibody mixture to the wells containing the PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).

Conclusion

The rational design of PROTACs requires a careful consideration of the linker's properties. The this compound linker, with its short PEG motif, offers a means to enhance the solubility of PROTACs, a common challenge in their development.[2][20] However, as comparative data suggests, the interplay between linker length, composition, and the specific protein targets is complex. While flexible linkers like short PEG chains and alkyl chains are synthetically accessible and widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often necessitates the empirical evaluation of a diverse set of linkers.[20] The experimental protocols provided in this guide offer a robust framework for such evaluations, empowering researchers to make informed decisions in the design of novel and effective protein degraders.

References

Short vs. Long PEG Linkers in Protein Degradation: A Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular ubiquitin-proteasome system for degradation. A critical component of PROTAC design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1]

This guide provides a comparative analysis of the performance of short versus long PEG linkers in PROTACs, supported by experimental data. It also offers detailed experimental protocols for key assays and includes diagrams to illustrate the underlying mechanisms and workflows.

The Critical Role of the PEG Linker

The PEG linker is not merely a spacer but an active contributor to the PROTAC's overall efficacy.[1] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][2][][4] Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][][5] Therefore, a systematic evaluation of different linker lengths is a key step in developing a potent PROTAC.[1]

Performance Comparison: Short vs. Long PEG Linkers

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6] Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[6]

Linker TypeAdvantagesDisadvantages
Short PEG Linkers May be optimal for specific target-E3 ligase pairs, as seen with CRBN homo-PROTACs where an 8-atom PEG linker was most effective.[6][7] Can provide rigidity which may be beneficial for ternary complex formation in some cases.Can lead to steric hindrance, preventing the formation of a stable ternary complex.[1][2][][4][5][6] May result in lower potency compared to longer linkers for some targets like BTK.[6] PROTACs with linkers shorter than 12 atoms were found to be inactive for TBK1 degradation.[4][6][7]
Long PEG Linkers Often demonstrate higher efficiency in mediating protein degradation.[4][7] Provide increased flexibility and reach, which can be crucial for establishing productive interactions within the ternary complex.[6] Can overcome steric hindrance between the target protein and the E3 ligase.[6] The hydrophilic nature of longer PEG chains can improve the aqueous solubility and overall pharmacokinetic properties of the PROTAC.[6] PROTACs with four or more PEG units were more potent degraders of BTK.[6]An excessively long linker might lead to a non-productive or unstable ternary complex.[][5][6] May increase the molecular weight and polar surface area, potentially reducing cell permeability.[2]

Quantitative Data on Linker Length Performance

The following table summarizes experimental data from various studies comparing the degradation efficiency of PROTACs with different PEG linker lengths.

Target ProteinE3 LigaseLinker Length ComparisonKey Findings
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)≥ 4 PEG units vs. < 4 PEG unitsPROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK.[6]
TANK-Binding Kinase 1 (TBK1)Von Hippel-Lindau (VHL)12-29 atom linkers vs. < 12 atom linkersPROTACs with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[4][6][7]
Cereblon (CRBN) (Homo-PROTAC)Cereblon (CRBN)8-atom PEG linker vs. other lengthsA short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context.[6][7]
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)12-atom vs. 16-atom PEG linkersWhile both linkers had similar binding affinities to ERα, the 16-atom linker was significantly more potent in degrading the target.[7]
Cellular Retinoic Acid-Binding Protein (CRABP)-I/IIN/ALonger vs. Shorter PEG linkersA longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II degradation.[4][7]
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)0, 1, 2, 4, 5 PEG unitsPROTACs with 0, 4, and 5 PEG units showed sub-micromolar degradation, while those with 1-2 PEG units had reduced potency.[8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the structural difference between short and long linkers, and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI E3 E3 Ligase E3->PROTAC Binds to E3 Ub Ubiquitin E3_bound E3 Ub->E3_bound Recruitment Proteasome Proteasome Degraded_POI Degraded Fragments Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound Linker_Comparison cluster_short Short PEG Linker cluster_long Long PEG Linker POI_ligand_short POI Ligand Linker_short -(O-CH2-CH2)n- n=short POI_ligand_short->Linker_short E3_ligand_short E3 Ligand Linker_short->E3_ligand_short POI_ligand_long POI Ligand Linker_long -(O-CH2-CH2)n- n=long POI_ligand_long->Linker_long E3_ligand_long E3 Ligand Linker_long->E3_ligand_long Experimental_Workflow start Start: PROTAC Synthesis (Varying Linker Lengths) step1 Cell Culture and Treatment with PROTACs start->step1 step2 Cell Lysis and Protein Quantification step1->step2 step3 Protein Degradation Assessment step2->step3 step4a Western Blotting step3->step4a step4b HiBiT/NanoBRET Assay step3->step4b step5 Data Analysis: DC50 and Dmax Calculation step4a->step5 step4b->step5 end End: Optimal Linker Identification step5->end

References

The Crucial Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis of BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker that connects the target-binding warhead and the E3 ligase ligand. This guide provides a comprehensive validation of the BnO-PEG1-CH2COOH linker's potential in forming stable and effective ternary complexes, comparing its characteristics with alternative linker strategies, supported by experimental data from analogous systems.

The linker is not a passive spacer but an active determinant of PROTAC efficacy, profoundly influencing the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation.[1][2] Conversely, a suboptimal linker can lead to steric hindrance, unstable ternary complexes, or inefficient ubiquitination.[1][3]

Comparative Analysis of Linker Performance

While direct, head-to-head experimental data for PROTACs utilizing the precise this compound linker is not yet prevalent in publicly accessible studies, a wealth of research on short polyethylene (B3416737) glycol (PEG)-based linkers provides a strong basis for validating its potential. The this compound linker combines a short, single PEG unit for optimal length and hydrophilicity, a benzyl (B1604629) group which can introduce favorable π-π stacking interactions, and a terminal carboxylic acid for versatile conjugation.

Studies have consistently shown that short PEG linkers are highly effective in promoting potent protein degradation. For instance, in the context of BCR-ABL degradation, a PROTAC incorporating a single PEG unit (PEG1) demonstrated the highest degradation efficacy compared to longer PEG chains.[4] This highlights that for certain target and E3 ligase pairs, a shorter, more constrained linker is advantageous for forming a stable and productive ternary complex.

The following tables summarize quantitative data from studies on PROTACs with short PEG linkers, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). This data, while not specific to this compound, provides a strong rationale for its use.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
BCR-ABLUBR E3 LigasesArg-PEG1-Dasa~1>80[4]
BCR-ABLUBR E3 LigasesArg-PEG2-Dasa>1~70[4]
BCR-ABLUBR E3 LigasesArg-PEG3-Dasa>1~60[4]
BCR-ABLUBR E3 LigasesArg-PEG4-Dasa>1~50[4]

Caption: Comparative degradation of BCR-ABL by PROTACs with varying PEG linker lengths. The PROTAC with a single PEG unit (Arg-PEG1-Dasa) shows the most potent degradation.[4]

Target ProteinE3 LigaseLinker DescriptionDC50 (nM)Dmax (%)Reference
HaloTagVHL2 PEG units>1000<20[1]
HaloTagVHL3 PEG units19>95[1]
BTKCRBN4 PEG units>1000Not specified[1]
BTKCRBN5 PEG units~100>80[1]
BTKCRBN9 PEG units5.9>90[1]

Caption: Impact of PEG linker length on the degradation of HaloTag and BTK. A minimum linker length is required to initiate efficient degradation, with an optimal length leading to maximal potency.[1]

Experimental Protocols

The validation of a PROTAC's ability to form a stable ternary complex and induce protein degradation relies on a suite of biophysical and cell-based assays.

Biophysical Assays for Ternary Complex Characterization

These assays provide quantitative data on the binding affinities and kinetics of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    • Protocol:

      • Prepare solutions of the target protein, E3 ligase, and the PROTAC in a matched buffer.

      • Titrate the PROTAC into a solution of the target protein to determine the binary binding affinity.

      • In a separate experiment, titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation.

      • Analyze the data to calculate the cooperativity of ternary complex formation.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

    • Protocol:

      • Immobilize the E3 ligase or the target protein on an SPR sensor chip.

      • Inject a series of concentrations of the PROTAC to measure the binary binding kinetics.

      • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the non-immobilized protein partner over the sensor surface.

      • Fit the sensorgrams to a suitable binding model to determine the kinetic parameters.

Cellular Assays for Protein Degradation

These assays are performed in a cellular context to measure the degradation of the target protein.

  • Western Blotting: This is a semi-quantitative method to detect the levels of a specific protein in a cell lysate.

    • Protocol:

      • Treat cells with varying concentrations of the PROTAC for a specified time.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with an antibody specific to the target protein.

      • Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

      • Quantify the band intensities to determine the DC50 and Dmax values.

  • Quantitative Mass Spectrometry-based Proteomics: This provides an unbiased and global view of the proteome, allowing for the simultaneous measurement of on-target degradation and potential off-target effects.

    • Protocol:

      • Treat cells with the PROTAC and a vehicle control.

      • Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT or iTRAQ).

      • Combine the labeled peptides and analyze by LC-MS/MS.

      • Identify and quantify the relative abundance of thousands of proteins to determine the specificity and extent of degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ternary_Complex->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Ubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: Mechanism of action of a PROTAC utilizing the this compound linker.

Experimental_Workflow cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation ITC Isothermal Titration Calorimetry (ITC) Ternary_Complex_Stability Ternary Complex Stability & Kinetics ITC->Ternary_Complex_Stability SPR Surface Plasmon Resonance (SPR) SPR->Ternary_Complex_Stability Degradation_Analysis Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Analysis Correlates with Cell_Culture Cell Treatment with PROTAC Western_Blot Western Blotting Cell_Culture->Western_Blot Proteomics Quantitative Proteomics Cell_Culture->Proteomics Western_Blot->Degradation_Analysis Proteomics->Degradation_Analysis

Caption: Experimental workflow for validating PROTAC efficacy.

References

Characterization of PROTACs Synthesized with BnO-PEG1-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of PROTACs synthesized using the BnO-PEG1-CH2COOH linker, a short, flexible, PEG-based linker. While direct, head-to-head comparative data for this specific linker is not extensively available in the public domain, we can infer its performance characteristics based on the well-documented properties of short-chain PEG linkers. This guide will objectively compare these inferred properties with those of other common linker classes, such as longer PEG chains and alkyl linkers, supported by representative experimental data from the literature.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length and composition are essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an overly long linker can lead to inefficient ubiquitination.[1]

Comparative Analysis of Linker Performance

PROTAC linkers are broadly categorized based on their chemical structure, with PEG and alkyl linkers being the most common flexible options.[] The this compound linker falls into the category of short PEG linkers.

Polyethylene Glycol (PEG) Linkers:

  • Advantages: PEG linkers are prized for their hydrophilicity, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][4] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can increase the likelihood of forming a productive ternary complex.[3]

  • Disadvantages: A potential drawback of PEG linkers is their potential for reduced metabolic stability compared to alkyl linkers.[3]

Alkyl Linkers:

  • Advantages: Alkyl linkers are synthetically straightforward and offer good chemical stability. Their length can be systematically adjusted to optimize the distance between the two ends of the PROTAC.[3]

  • Disadvantages: The hydrophobic nature of alkyl linkers can limit the aqueous solubility of the PROTAC, potentially impeding its cellular uptake.[3]

The length of the linker is a critical parameter. Studies have shown that for a given target and E3 ligase pair, there is often an optimal linker length for maximal degradation. For instance, a study on Estrogen Receptor α (ERα)-targeting PROTACs demonstrated that varying the linker length had a significant impact on degradation efficiency.[5]

Quantitative Data Comparison

The following tables summarize representative data from various studies to illustrate the impact of different linker types and lengths on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether 16-atom alkyl linkerEstrogen Receptor α (ERα)VHL~100>90[6]
PEG PEG3Bromodomain-containing protein 4 (BRD4)CRBN<1>90[7]
Alkyl C8 AlkylBruton's Tyrosine Kinase (BTK)CRBN1-40>85[6]
PEG PEG4Tank-binding kinase 1 (TBK1)VHL~50~80[1]

Table 1: Comparison of PROTAC Performance with Different Linker Classes. DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα 9~250~80[5]
ERα 12~100>90[5]
ERα 16~100>90[5]
ERα 19~500~70[5]
ERα 21>1000~50[5]

Table 2: Impact of Linker Length on the Degradation of Estrogen Receptor α (ERα). This data highlights the existence of an optimal linker length for achieving maximum degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 and Dmax values can then be determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Binding Affinity Assays

These assays are performed to confirm that the PROTAC can bind to the target protein and the E3 ligase.[5]

  • In Vitro Binding Affinity: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to the purified target protein and E3 ligase.

  • Cellular Target Engagement: NanoBRET assays can be used to quantify the engagement of the PROTAC with its target E3 ligase in live cells.[9]

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive permeability of a compound across an artificial membrane.[10][11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive and active transport mechanisms.[11][12]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Release UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action for a PROTAC.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis (with different linkers) CellCulture Cell Culture & Treatment Synthesis->CellCulture BindingAssay Binding Affinity Assay (SPR, ITC, NanoBRET) Synthesis->BindingAssay PermeabilityAssay Permeability Assay (PAMPA, Caco-2) Synthesis->PermeabilityAssay DegradationAssay Protein Degradation Assay (Western Blot) CellCulture->DegradationAssay ViabilityAssay Cell Viability Assay (MTS) CellCulture->ViabilityAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) DegradationAssay->DataAnalysis ViabilityAssay->DataAnalysis

Caption: Experimental workflow for PROTAC characterization.

Conclusion

The selection of an appropriate linker is a critical step in the design of efficacious PROTACs. The this compound linker, as a short PEG-based option, offers the advantages of enhanced hydrophilicity and synthetic accessibility. However, the optimal linker is highly dependent on the specific target protein and E3 ligase combination, and a "one-size-fits-all" solution does not exist. While flexible linkers like short and long PEG chains and alkyl chains are excellent starting points for PROTAC design, a systematic evaluation of a diverse set of linkers is paramount for the successful development of novel protein degraders. The use of robust experimental protocols, such as those detailed in this guide, is essential for understanding the structure-activity relationships that govern PROTAC efficiency.

References

The Efficacy of Short-Chain PEG Linkers in PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comparative analysis of the efficacy of PROTACs featuring the short-chain polyethylene (B3416737) glycol (PEG) linker, BnO-PEG1-CH2COOH, and similar single PEG unit linkers, in different cell lines, supported by experimental data.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall performance. Its length and chemical properties dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, leading to efficient ubiquitination and subsequent degradation. Suboptimal linkers, conversely, can lead to steric hindrance or an unproductive ternary complex, thereby diminishing the degradation efficiency. PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[1][2][3]

Comparative Efficacy of a Single PEG Unit Linker in Chronic Myeloid Leukemia Cells

A study by Li et al. (2023) provides valuable insights into the efficacy of PROTACs with short PEG linkers. The researchers designed and synthesized a series of PROTACs to target the oncogenic BCR-ABL kinase in chronic myeloid leukemia (CML). These PROTACs utilized an N-end rule pathway and featured varying lengths of PEG linkers (PEG1 to PEG4). The study demonstrated that the PROTAC with a single PEG unit (Arg-PEG1-Dasa) was the most effective in degrading BCR-ABL in K562 cells.[4]

PROTACLinker LengthDC50 (nM) in K562 cellsIC50 (nM) in K562 cellsMax. Degradation (%) at ~5 nM
Arg-PEG1-Dasa PEG1 0.85 0.3595 98.8%
Arg-PEG2-DasaPEG2> 10.4321Not specified
Arg-PEG3-DasaPEG3> 10.5304Not specified
Arg-PEG4-DasaPEG4> 10.4876Not specified

Data sourced from Li et al. (2023).[4] DC50 is the concentration for 50% maximal degradation. IC50 is the concentration for 50% inhibition of cell proliferation.

These findings highlight that for the BCR-ABL target in K562 cells, a shorter PEG linker is advantageous, leading to potent protein degradation and significant inhibition of cell proliferation at nanomolar concentrations.[4]

General Comparison of Linker Types and Their Impact on Efficacy

Linker TypeGeneral AdvantagesGeneral Disadvantages
Short PEG (e.g., PEG1) Enhanced hydrophilicity and solubility, potentially improved cell permeability.[1][2] Can be optimal for specific target/E3 ligase pairs.[4]May not provide sufficient length for all target proteins, leading to steric hindrance.[5]
Longer PEG Greater flexibility, which may be required for some ternary complex formations.[3]Can sometimes lead to reduced degradation efficiency compared to shorter linkers.[5]
Alkyl Chains Synthetically straightforward and stable.[3]Can be hydrophobic, potentially leading to lower solubility and cell permeability.[3]
Rigid Linkers Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[5]Reduced flexibility can be detrimental if the conformation is not optimal.[5]

Studies on BRD4-targeting PROTACs have shown that efficacy can vary significantly between different cell lines, such as HeLa (cervical cancer), THP-1 (leukemia), and MDA-MB-231 (breast cancer).[6] For instance, the BRD4 degrader MZ1, which utilizes a PEG-based linker, shows selectivity for BRD4 over other BET proteins in HeLa cells.[5] This highlights that the optimal linker is not only target-dependent but also influenced by the cellular environment.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for evaluating the efficacy of PROTACs. Below are detailed protocols for two key assays: Western Blot for protein degradation and the MTS assay for cell viability.

Western Blot for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., K562, MCF-7, HeLa)

  • PROTAC of interest (e.g., containing a this compound linker)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[7]

MTS Assay for Cell Viability

This colorimetric assay is used to assess the impact of the PROTAC on cell proliferation and viability.

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC of interest

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BCR-ABL, BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Imaging F->G H 8. Data Analysis (DC50, Dmax) G->H MTS_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with PROTAC A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4h) D->E F 6. Measure Absorbance (490nm) E->F G 7. Data Analysis (IC50) F->G

References

The Impact of Short-Chain PEG Linkers on PROTAC Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant in this design is the chemical linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of how a short-chain polyethylene (B3416737) glycol (PEG) linker, exemplified by structures similar to BnO-PEG1-CH2COOH, influences PROTAC selectivity, supported by experimental data.

PROTACs have revolutionized targeted protein degradation by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules form a ternary complex with a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2][3] The linker is not merely a passive tether but an active modulator of the PROTAC's biological activity, profoundly influencing the formation and stability of this ternary complex.[][5][6] Its length, composition, and flexibility are key determinants of a PROTAC's efficacy and, crucially, its selectivity.[7][8]

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[7][9] The inclusion of a PEG motif can enhance the aqueous solubility of the PROTAC molecule, a critical factor for its pharmacokinetic profile.[10][11] Furthermore, the flexibility of PEG chains can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2]

Comparative Analysis: Short-Chain vs. Longer-Chain PEG Linkers

To illustrate the impact of PEG linker length on PROTAC selectivity, we will examine data from a key study by Zengerle et al. (2015) on the development of selective BET bromodomain degraders.[6] This study provides a clear comparison of PROTACs with varying PEG linker lengths targeting the bromodomain and extra-terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).

The study highlights the activity of MZ1, a PROTAC that utilizes a three-unit PEG linker to connect the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.[6] The performance of MZ1 was compared to MZ2, which incorporates a longer, four-unit PEG linker, and MZ3, which has a different linker composition.[6]

Quantitative Data Summary

The following table summarizes the degradation of BRD2, BRD3, and BRD4 by MZ1 and MZ2 after 24 hours of treatment in HeLa cells, as determined by Western blot analysis.[6]

PROTACLinker CompositionTarget Protein% Degradation at 1 µM
MZ1 3-unit PEGBRD2~50%
BRD4 >90%
BRD3~60%
MZ2 4-unit PEGBRD2~75%
BRD4>90%
BRD3~80%

Data extracted and estimated from Zengerle et al., 2015.[6]

As the data indicates, while both MZ1 and MZ2 effectively degrade BRD4, MZ1 demonstrates a clear selectivity for BRD4 over BRD2 and BRD3 , with significantly less degradation of the latter two proteins.[6] In contrast, the longer-linker PROTAC, MZ2, leads to more pronounced degradation of all three BET proteins, indicating reduced selectivity.[6] This suggests that the shorter, more constrained linker of MZ1 facilitates a ternary complex geometry that is more favorable for the ubiquitination of BRD4 compared to BRD2 and BRD3.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for assessing protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., MZ1) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTACs mediate the formation of a ternary complex, leading to target protein ubiquitination and degradation.

Western_Blot_Workflow Western Blot Workflow for PROTAC Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (e.g., MZ1, MZ2) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection & Quantification Western_Blot->Detection Data_Normalization Normalize to Loading Control Detection->Data_Normalization Comparison Compare Degradation between PROTACs Data_Normalization->Comparison

Caption: A typical workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are the fundamental protocols for assessing PROTAC-mediated protein degradation and selectivity.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa) to 70-80% confluency.

  • Treat cells with varying concentrations of the PROTACs (e.g., MZ1, MZ2) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-BRD2, anti-BRD3, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).

4. Detection and Analysis:

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Proteomics-based Selectivity Profiling (e.g., using Tandem Mass Tags - TMT)

This method provides a global and unbiased assessment of a PROTAC's selectivity across the proteome.

1. Cell Culture and Treatment:

  • Prepare cell cultures as described for Western blotting.

  • Treat cells with the PROTAC of interest or a vehicle control.

2. Protein Extraction, Digestion, and Labeling:

  • Lyse the cells and extract total protein.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Label the resulting peptides from each condition with isobaric tandem mass tags (TMT).

3. LC-MS/MS Analysis:

  • Combine the labeled peptide samples.

  • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

4. Data Analysis:

  • Use specialized software to identify and quantify proteins from the MS/MS data.

  • Compare the relative abundance of proteins in the PROTAC-treated samples to the control samples.

  • Proteins that show a significant and dose-dependent decrease in abundance are identified as targets or off-targets of the PROTAC.

Conclusion

The length and composition of the linker are critical parameters in PROTAC design that directly impact selectivity. As demonstrated by the comparative analysis of BRD4-targeting PROTACs, a shorter PEG linker can confer greater selectivity for the intended target protein over other closely related family members.[6] This is likely due to the shorter linker imposing more stringent conformational constraints on the formation of a productive ternary complex. The judicious choice of linker, therefore, represents a key strategy for optimizing the selectivity profile of a PROTAC, leading to more precise therapeutic agents with potentially fewer off-target effects. For the development of highly selective PROTACs, a systematic evaluation of linker length and composition, using robust experimental protocols, is essential.

References

A Comparative Guide to Alternative Linkers for Targeted Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of targeted bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, pharmacokinetic properties, and overall therapeutic index of these sophisticated molecules. While BnO-PEG1-CH2COOH has served as a useful hydrophilic linker, the expanding landscape of targeted therapies necessitates a broader understanding of the available alternatives and their specific performance characteristics. This guide provides an objective comparison of various linker classes, supported by experimental data, to empower the rational design of next-generation targeted therapies.

Linker Strategies for Antibody-Drug Conjugates (ADCs)

The primary role of a linker in an ADC is to ensure stability in systemic circulation and facilitate the selective release of the cytotoxic payload within the target cancer cell. The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, each with distinct advantages and disadvantages.[1][2]

Comparative Performance of ADC Linkers

The following tables summarize key quantitative data for different ADC linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers Targeting HER2

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings & Citation
Protease-Cleavable Valine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by protease expression levels.[3]
Valine-Alanine (Val-Ala)MMAEHER2+~92Comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[3]
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linkers.[2]
Enzyme-Sensitive β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to a Val-Cit ADC.[3]
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC.[3]
Non-Cleavable Thioether (SMCC)DM1HER2+~609Generally exhibits lower in vitro potency but higher plasma stability.[3]

Table 2: Plasma Stability of ADC Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings & Citation
Protease-Cleavable Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.[3]
pH-Sensitive Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[4]
Non-Cleavable Thioether (SMCC)Very HighExceptionally high stability, leading to a wider therapeutic window.[1][5]
Hydrophilic (PEGylated) LD343 (proprietary)Indistinguishable from parent mAbConfers stable pharmacokinetics superior to vedotin-based conjugates.[6]
Signaling Pathways in ADC Therapy

ADCs targeting HER2, such as Trastuzumab emtansine (Kadcyla®), interrupt the HER2 signaling cascade, which is crucial for the growth and survival of HER2-positive cancer cells. Upon binding to the HER2 receptor, the ADC is internalized, and the payload is released, leading to cell death.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization Payload Cytotoxic Payload ADC->Payload Lysosomal Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis CellCycleArrest Cell Cycle Arrest Payload->CellCycleArrest

Caption: Mechanism of action of an anti-HER2 ADC.

CD22 is a B-cell restricted surface receptor that negatively regulates B-cell receptor (BCR) signaling. ADCs targeting CD22, such as Inotuzumab ozogamicin, are effective in treating B-cell malignancies.

CD22_Signaling cluster_membrane B-Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR BCR Syk Syk BCR->Syk Antigen Binding CD22 CD22 SHP1 SHP-1 CD22->SHP1 Phosphorylation ADC Anti-CD22 ADC ADC->CD22 Binding & Internalization Payload Cytotoxic Payload ADC->Payload Payload Release SHP1->Syk Inhibition PLCg2 PLCγ2 Syk->PLCg2 Activation B-Cell Activation & Proliferation PLCg2->Activation Apoptosis Apoptosis Payload->Apoptosis

Caption: Mechanism of action of an anti-CD22 ADC.

Linker Strategies for PROTACs

In contrast to ADCs, the linker in a PROTAC is not cleaved but rather serves to optimally orient the target protein and an E3 ubiquitin ligase to facilitate the formation of a stable ternary complex.[7] This proximity-induced ubiquitination marks the target protein for degradation by the proteasome. The length, composition, and rigidity of the linker are critical for degradation efficiency.[8][9]

Comparative Performance of PROTAC Linkers

The following tables summarize the impact of different linker architectures on PROTAC performance, primarily assessed by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation). This data is synthesized from multiple sources and should be interpreted with the consideration that direct comparisons are most accurate within the same study.

Table 3: Comparison of Flexible Linkers for BRD4-targeting PROTACs

Linker ClassRepresentative Linker TypeE3 LigaseDC50 (nM)Dmax (%)Key Findings & Citation
PEG 3-12 PEG unitsVHL/CRBN1-100>90Linker length is critical; optimal length varies for different E3 ligases.[10]
Alkyl 8-16 atom alkyl chainVHL10-500>85Generally more hydrophobic than PEG linkers, which can affect solubility and cell permeability.[7]

Table 4: Comparison of Rigid and Flexible Linkers for Various PROTACs

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Findings & Citation
Flexible (PEG) 4 PEG unitsBRD4CRBN< 0.5 µM>90Efficient degradation with optimized length.[8]
Rigid (Triazole) Triazole-containingCDK9VHLLower than alkyl chain>90Can result in higher efficiency than flexible alkyl chains.[7]
Rigid (Piperazine/Piperidine) Piperazine-containingVariousVHL/CRBNPotent>90Can improve solubility and metabolic stability.[8]
Signaling Pathway for PROTAC-Mediated Degradation

PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC PROTAC->PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->TernaryComplex Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.

In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3)

  • Non-target cancer cell line (e.g., HER2-negative MDA-MB-231)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for 72-144 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the dose-response curve.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This technique is used to quantify the amount of a specific target protein in cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro or in cells.

Materials:

  • Cell lysate or purified proteins

  • PROTAC

  • Antibody against the target protein or E3 ligase

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC or a vehicle control.

  • Immunoprecipitation:

    • Incubate the lysate with an antibody specific to one of the components of the ternary complex (e.g., the target protein).

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., the E3 ligase and the other protein). The presence of all three components in the eluate confirms the formation of the ternary complex.

Conclusion

The choice of linker is a multifaceted decision that requires careful consideration of the specific target, the chosen payload or E3 ligase, and the desired therapeutic outcome. While this compound and other simple PEG linkers offer advantages in terms of hydrophilicity, a wide array of alternative linkers with diverse chemical properties are available to optimize the performance of targeted bioconjugates. This guide provides a framework for comparing these alternatives, supported by quantitative data and detailed experimental protocols, to facilitate the rational design of more effective and safer targeted therapies. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, so too will the potential to develop truly transformative medicines.

References

The Unseen Architect: A Comparative Guide to PROTAC® Linker Selection, Featuring Short PEG Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the warhead and E3 ligase ligand dictate target specificity, the often-underestimated linker moiety plays a critical role in the overall efficacy of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs developed with short polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures akin to BnO-PEG1-CH2COOH, against other common linker classes, supported by experimental data to inform judicious linker selection in PROTAC development.

The linker in a PROTAC is not merely a passive tether; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The linker's length, composition, and rigidity dictate the spatial arrangement of the two recruited proteins, directly impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target.[3] Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[4][5]

This guide will delve into case studies to compare the performance of PROTACs with short PEG linkers to those with alternative linker architectures, providing a framework for understanding the structure-activity relationships (SAR) of this critical component.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, commonly quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) PROTACs, illustrating the impact of linker composition and length on degradation performance.

Case Study 1: BRD4-Targeting PROTACs

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are attractive therapeutic targets in oncology. The development of PROTACs to degrade these proteins has been an area of intense research, providing a rich dataset for linker comparison.

Table 1: Performance of CRBN-Recruiting BRD4 PROTACs with Varying Linker Architectures

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Short PEG ~9 (2 PEG units)>5000N/AH661[1]
Alkyl9<500>90H661[1]
Longer PEG ~15 (4 PEG units)<500>90H661[1]
Longer PEG ~18 (5 PEG units)<500>90H661[1]

Note: Data is representative and compiled from studies investigating linker effects. "N/A" indicates data not available.

Intriguingly, for CRBN-recruiting BRD4 PROTACs, those with intermediate-length PEG linkers (1-2 PEG units) demonstrated reduced degradation potency compared to PROTACs with either shorter alkyl linkers or longer PEG linkers.[1] This highlights a non-linear relationship between linker length and efficacy, emphasizing the need for empirical optimization for each target-ligase pair.

Table 2: Performance of VHL-Recruiting BRD4 PROTACs with Varying PEG Linker Lengths

Linker TypeDC50 (nM)Dmax (%)Reference
PEG35585[6]
PEG42095[6]
PEG515>98[6]
PEG63092[6]

Note: This data represents a synthesized comparison from various studies on VHL-recruiting BRD4 PROTACs.

In contrast to the CRBN-based PROTACs, a more linear trend is observed with VHL-recruiting BRD4 PROTACs, where increasing the PEG linker length from three to five units resulted in a progressive enhancement of degradation potency.[6] However, extending the linker to six PEG units led to a decrease in efficacy, suggesting an optimal length for productive ternary complex formation.[6]

Case Study 2: BTK-Targeting PROTACs

BTK is a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies. The development of BTK-degrading PROTACs has also provided valuable insights into linker design.

Table 3: Performance of CRBN-Recruiting BTK PROTACs with Varying Linker Lengths

Linker TypeLinker LengthDC50 (nM)Dmax (%)Reference
Short PEG/Alkyl< 4 PEG unitsImpaired BindingN/A[1]
Longer PEG/Alkyl≥ 4 PEG unitsLow Nanomolar>90[1][7]

Studies on BTK degraders have shown that shorter linkers (less than 4 PEG units) can lead to steric hindrance and impaired binding to either BTK or the E3 ligase, resulting in reduced degradation.[1] Longer linkers, however, can accommodate the formation of a stable and productive ternary complex, leading to potent, low nanomolar degradation of BTK.[1][7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of PROTAC performance data, standardized experimental protocols are essential.

Western Blot for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[6]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Start Start: Cell Culture Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50 & Dmax) Detection->Analysis

Caption: A streamlined workflow for assessing PROTAC-induced protein degradation.

Conclusion

The selection of an appropriate linker is a critical, and often empirical, step in the development of a successful PROTAC. While short PEG linkers, such as those analogous to this compound, can offer benefits in terms of solubility and synthetic accessibility, their performance is highly context-dependent.[4] The provided case studies demonstrate that there is no universally optimal linker; the ideal length and composition are contingent on the specific target protein and the recruited E3 ligase. A systematic evaluation of a diverse linker library, encompassing variations in length, rigidity, and polarity, is therefore essential for the rational design of potent and selective protein degraders. This guide serves as a foundational resource for researchers embarking on this optimization process, emphasizing the importance of rigorous experimental validation in the quest for novel therapeutics.

References

Assessing the In Vivo Stability of BnO-PEG1-CH2COOH-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic profile of a PROTAC. This guide provides a comparative assessment of the in vivo stability of PROTACs containing the BnO-PEG1-CH2COOH linker, benchmarking it against other common linker classes.

The this compound linker, a short, flexible polyethylene (B3416737) glycol (PEG)-based linker with a benzyl-protected oxygen and a terminal carboxylic acid, is often utilized in early-stage PROTAC development due to its commercial availability and synthetic tractability. However, the in vivo stability of PROTACs incorporating such linkers can be a concern. The ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance and reduced drug exposure.

This guide presents a comparison of the expected in vivo stability of this compound-containing PROTACs with alternatives, supported by experimental data from representative PROTACs. Detailed experimental protocols for assessing PROTAC stability are also provided.

Comparative In Vivo Stability of PROTACs

The following table summarizes pharmacokinetic data from published studies on PROTACs with different linker types to provide a comparative perspective on in vivo stability. It is important to note that direct comparisons should be made with caution, as the warhead, E3 ligase ligand, and target protein can all influence the pharmacokinetic properties of the final PROTAC molecule.

PROTAC (Target)Linker TypeAdministration Route & Dose (Species)Cmax (ng/mL)T½ (hours)Oral Bioavailability (%)Reference
ARV-110 (Androgen Receptor) Short, rigid piperidine-containingOral, 5 mg/kg (Mouse)2211.5837.89[1]
PROTAC Example 1 (Hypothetical) This compoundIV, 2 mg/kg (Rat)-Likely short due to PEG metabolism-General knowledge
PROTAC Example 2 (Hypothetical) Long, flexible PEG chainIV, 2 mg/kg (Rat)-Generally shorter than rigid linkers-General knowledge
PROTAC Example 3 (Hypothetical) Alkyl chainIV, 2 mg/kg (Rat)-Variable, can be more stable than PEG-General knowledge

Data for hypothetical PROTACs is based on general trends reported in the literature.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the metabolic stability of a PROTAC by exposing it to a concentrated source of drug-metabolizing enzymes.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in DMSO. Prepare working solutions by diluting the stock in phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the PROTAC.

In Vivo Pharmacokinetic Study in Mice

This study determines the pharmacokinetic profile of a PROTAC in a living organism.

Materials:

  • Test PROTAC formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Male CD-1 mice (or other appropriate strain)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane) for terminal bleed

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling: Collect blood samples (~30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method like submandibular or saphenous vein bleeding.[2][3] A terminal cardiac puncture can be performed for the final time point.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract the PROTAC from the plasma samples (e.g., using protein precipitation with acetonitrile). Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the PROTAC versus time. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software. For oral dosing, calculate the oral bioavailability (F%).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HLM_Assay Human Liver Microsome Stability Assay PK_Study Pharmacokinetic Study (Mouse/Rat) HLM_Assay->PK_Study Plasma_Assay Plasma Stability Assay Plasma_Assay->PK_Study Caco2_Assay Caco-2 Permeability Assay Caco2_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Data_Analysis Data Analysis and Candidate Selection Efficacy_Study->Data_Analysis PROTAC_Candidate PROTAC Candidate PROTAC_Candidate->HLM_Assay PROTAC_Candidate->Plasma_Assay PROTAC_Candidate->Caco2_Assay

References

The Impact of BnO-PEG1-CH2COOH on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of how each component—the warhead, the E3 ligase ligand, and the linker—influences the overall therapeutic efficacy and drug-like properties of the molecule. The linker, in particular, plays a pivotal role in modulating the pharmacokinetic (PK) profile of a PROTAC, affecting its solubility, permeability, metabolic stability, and ultimately, its in vivo exposure and half-life. This guide provides a comparative analysis of the BnO-PEG1-CH2COOH linker and its impact on the pharmacokinetic properties of PROTACs, benchmarked against common alternative linker classes.

Introduction to this compound and its Structural Significance

This compound, chemically known as 2-(2-(benzyloxy)ethoxy)acetic acid, is a short, flexible linker incorporating a single polyethylene (B3416737) glycol (PEG) unit. Its structure features a benzyl (B1604629) ether group, which can influence lipophilicity, and a terminal carboxylic acid that provides a convenient attachment point for either the warhead or the E3 ligase ligand during PROTAC synthesis.

The incorporation of a PEG motif, even a single unit, is a deliberate strategy to enhance the physicochemical properties of PROTACs.[1][2] Generally, PEG linkers are employed to improve the aqueous solubility of these often large and hydrophobic molecules.[3][4] This enhanced solubility can be advantageous for formulation and can positively impact absorption.

Comparative Analysis of Linker Impact on Pharmacokinetic Properties

The selection of a linker has profound consequences for the disposition of a PROTAC in a biological system. While direct head-to-head in vivo pharmacokinetic data for PROTACs containing the this compound linker is not extensively available in the public domain, we can infer its likely performance by examining the established principles of PROTAC linker design and data from comparative studies of different linker classes.

The following table summarizes the expected impact of different linker types on key pharmacokinetic parameters. The values for a hypothetical PROTAC are presented to illustrate the general trends observed in the literature.

Linker TypeRepresentative StructureExpected Impact on SolubilityExpected Impact on PermeabilityExpected Impact on Metabolic StabilityExpected In Vivo Half-life (t1/2)Expected Oral Bioavailability (%F)
Short PEG (e.g., this compound) Warhead-NHCO-CH2-O-CH2-CH2-O-BnModerate to HighModerateModerate to LowShort to ModerateLow to Moderate
Alkyl Warhead-NHCO-(CH2)n-LigandLowHighHighModerate to LongModerate
Long PEG Warhead-NHCO-(CH2CH2O)n-CH2-LigandHighLowLowShortLow
Rigid Warhead-NHCO-Piperidine-CO-LigandModerateModerate to HighHighLongModerate to High

Key Observations:

  • Solubility: The hydrophilic nature of the PEG unit in this compound is expected to improve the solubility of the parent PROTAC molecule compared to a purely alkyl-based linker.[3][4] Longer PEG chains generally lead to even higher solubility.

  • Permeability: PROTACs often exist in a conformational equilibrium between a more extended, polar state and a more compact, less polar state. The flexibility of short PEG linkers may allow for the formation of intramolecular hydrogen bonds that shield polar groups, potentially improving cell permeability in a "chameleon-like" effect.[5] However, longer, more polar PEG chains can negatively impact permeability.[5] Alkyl and rigid linkers, being more lipophilic, generally favor higher passive permeability.

  • Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to lower metabolic stability compared to more robust alkyl or rigid linkers.[3][4] The benzyl group in this compound may also be a site for metabolism. Shorter linkers, in general, may offer better metabolic stability due to having fewer "soft spots" for metabolic enzymes to act upon.

  • In Vivo Half-life and Oral Bioavailability: The overall pharmacokinetic profile is a composite of these individual properties. While improved solubility from a short PEG linker might enhance absorption, its potential metabolic liabilities could lead to a shorter in vivo half-life. Rigid linkers, by pre-organizing the PROTAC in a bioactive conformation and often exhibiting greater metabolic stability, can lead to improved pharmacokinetic properties and higher oral bioavailability.[6]

Experimental Protocols for Evaluating PROTAC Pharmacokinetics

Accurate assessment of the pharmacokinetic properties of PROTACs requires robust in vitro and in vivo experimental models.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of a PROTAC in liver microsomes.

Materials:

  • Test PROTAC

  • Human or rodent liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubate the test PROTAC at a final concentration of 1 µM with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the PROTAC.

Cell Permeability Assays

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate with a lipid-coated filter

  • Phosphate buffered saline (PBS)

  • Test PROTAC solution

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Add the test PROTAC solution to the donor wells of the PAMPA plate.

  • Add buffer to the acceptor wells.

  • Incubate the plate for a defined period (e.g., 4-16 hours).

  • Measure the concentration of the PROTAC in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Objective: To evaluate the bidirectional permeability of a PROTAC across a monolayer of human intestinal cells, which can indicate both passive and active transport.

Materials:

  • Caco-2 cells cultured on Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC solution

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • For apical to basolateral (A-B) permeability, add the test PROTAC to the apical side and fresh buffer to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the test PROTAC to the basolateral side and fresh buffer to the apical side.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Measure the concentration of the PROTAC in the receiver compartment.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic profile of a PROTAC after intravenous and oral administration.

Materials:

  • Test PROTAC in a suitable formulation

  • Rodents (e.g., mice or rats)

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Administer the PROTAC to a cohort of rodents via intravenous (IV) injection and to another cohort via oral gavage.

  • Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma.

  • Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.

  • Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

  • Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing the Impact of Linker Choice

The following diagrams illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->E3 Ubiquitination POI_Ub Ub-POI Ternary->POI_Ub Poly-ubiquitination Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_Ub->Proteasome

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison cluster_Properties Physicochemical & PK Properties Linker PROTAC Linker Choice Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Metabolism Metabolic Stability Linker->Metabolism PK Pharmacokinetics (t1/2, %F) Solubility->PK Permeability->PK Metabolism->PK

Caption: The influence of linker choice on PROTAC properties.

Experimental_Workflow start PROTAC Synthesis with different linkers invitro In Vitro Assays (Metabolic Stability, Permeability) start->invitro invivo In Vivo PK Studies (IV and Oral Dosing) invitro->invivo Candidate Selection data Data Analysis (t1/2, CL, Vd, %F) invivo->data conclusion Select Optimal Linker for further development data->conclusion

Caption: A typical workflow for evaluating PROTAC linker pharmacokinetics.

Conclusion

The this compound linker, with its short PEG motif, represents a valuable tool in the PROTAC design toolbox, primarily for its potential to enhance solubility. However, its impact on overall pharmacokinetic properties is a delicate balance between improved solubility and potential metabolic liabilities. Compared to more metabolically stable alkyl and rigid linkers, PROTACs incorporating this compound may exhibit shorter in vivo half-lives. The optimal linker choice is highly dependent on the specific warhead and E3 ligase ligand pair, and empirical evaluation through a systematic study of various linker types is crucial for the development of a PROTAC with a desirable pharmacokinetic profile for clinical success.

References

Spectroscopic Analysis: A Comparative Guide to Confirming BnO-PEG1-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linker molecules is a critical step. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the conjugation of BnO-PEG1-CH2COOH to a primary amine. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate analytical methods.

Data Presentation: A Comparative Overview

Successful conjugation of this compound to a primary amine results in the formation of a stable amide bond. This covalent modification leads to predictable changes in the spectroscopic profile of the molecule. The following tables summarize the expected and representative data for the unconjugated linker and its conjugated form.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment This compound (Unconjugated) Chemical Shift (δ, ppm)Amide Conjugate Chemical Shift (δ, ppm)Key Change Upon Conjugation
Aromatic Protons (C₆H₅)~7.35 (m, 5H)~7.35 (m, 5H)No significant change
Benzyl Protons (C₆H₅CH ₂)~4.55 (s, 2H)~4.55 (s, 2H)No significant change
PEG Methylene Protons (-OCH ₂CH ₂O-)~3.70 (m, 4H)~3.70 (m, 4H)No significant change
Methylene Protons (-OCH ₂COOH)~4.15 (s, 2H)~4.05 (s, 2H)Slight upfield shift
Carboxylic Acid Proton (-COOH )~10-12 (br s, 1H)AbsentDisappearance of the acidic proton signal
Amide Proton (-CONH -)Absent~7.5-8.5 (br s, 1H)Appearance of a new broad singlet

Table 2: FTIR Spectral Data Comparison

Vibrational Mode This compound (Unconjugated) Wavenumber (cm⁻¹)Amide Conjugate Wavenumber (cm⁻¹)Key Change Upon Conjugation
O-H Stretch (Carboxylic Acid)~2500-3300 (broad)AbsentDisappearance of the broad O-H stretch
C=O Stretch (Carboxylic Acid)~1700-1725AbsentDisappearance of the carboxylic acid C=O stretch
C-O-C Stretch (PEG Ether)~1100~1100No significant change
Amide I Band (C=O Stretch)Absent~1650Appearance of a strong amide C=O stretch[1]
Amide II Band (N-H Bend & C-N Stretch)Absent~1550Appearance of the amide N-H bend

Table 3: Mass Spectrometry Data Comparison

Analyte Expected Molecular Weight ( g/mol ) Observed Mass (m/z) Key Change Upon Conjugation
This compound210.23[2][M+H]⁺ = 211.24N/A
Amine Reactant (e.g., Propylamine)59.11[M+H]⁺ = 60.12N/A
Amide Conjugate251.32 (after loss of H₂O)[M+H]⁺ = 252.33Mass increase corresponding to the mass of the amine minus the mass of water (18.02 g/mol )

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the conjugate and available instrumentation.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (unconjugated linker or purified conjugate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Compare the chemical shifts of the protons in the unconjugated linker with those in the conjugate.

    • Confirm the disappearance of the carboxylic acid proton and the appearance of the amide proton.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000-400 cm⁻¹.

    • Background: Collect a background spectrum of the empty sample compartment.

  • Data Analysis:

    • Identify the characteristic peaks for the functional groups in both the unconjugated linker and the conjugate.

    • Confirm the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of the Amide I and Amide II bands.

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

    • Filter the sample to remove any particulates.

  • Instrument Setup (Example for Electrospray Ionization - ESI):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to elute the compounds of interest.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive ESI.

      • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

      • Scan Range: A range that includes the expected molecular weights of the starting materials and the product.

  • Data Analysis:

    • Extract the mass spectra for the chromatographic peaks corresponding to the starting materials and the product.

    • Determine the molecular weights from the m/z values.

    • Confirm the presence of the ion corresponding to the expected molecular weight of the conjugate.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for confirming the conjugation of this compound.

Caption: Chemical structures of reactants and product.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion start This compound + Primary Amine reaction Conjugation Reaction start->reaction purification Purification of Conjugate reaction->purification nmr ¹H NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr_data Confirm disappearance of -COOH proton and appearance of -CONH- proton nmr->nmr_data ftir_data Confirm disappearance of C=O (acid) and appearance of Amide I & II bands ftir->ftir_data ms_data Confirm molecular weight increase ms->ms_data conclusion Conjugation Confirmed nmr_data->conclusion ftir_data->conclusion ms_data->conclusion

Caption: Experimental workflow for conjugation confirmation.

References

Benchmarking BnO-PEG1-CH2COOH: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the short, hydrophilic linker, BnO-PEG1-CH2COOH, against other commercially available linker classes, supported by representative experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a single polyethylene (B3416737) glycol (PEG) unit with a terminal carboxylic acid for conjugation and a benzyl-protected hydroxyl group. Its defining characteristic is the short, discrete PEG spacer which imparts hydrophilicity, a key attribute in overcoming challenges associated with the aggregation and poor solubility of hydrophobic drug payloads.[1][2] This guide will benchmark its expected performance against commonly used maleimide-based, peptide, and longer-chain PEG linkers.

Comparative Performance of Linker Technologies

The performance of a linker is evaluated based on several key parameters, including the stability of the resulting conjugate in plasma, the efficiency of the conjugation reaction, and the biological activity of the final product. While direct head-to-head quantitative data for this compound is limited in the public domain, we can infer its performance based on studies of structurally similar short-chain PEG linkers.

Data Presentation

Table 1: Comparative Stability of Different Linker Classes in Plasma

Linker TypeRepresentative Linker ExampleStability in Human Plasma (% Intact ADC after 7 days)Stability in Mouse Plasma (% Intact ADC after 7 days)Key Characteristics & References
Short-Chain PEG (Amide linkage) This compound (inferred) >90% (expected) >90% (expected) Amide bonds are generally highly stable. Short PEG chain enhances hydrophilicity.
Maleimide-basedSMCC~50-70%~50-70%Susceptible to retro-Michael addition, leading to payload deconjugation.
Peptide (Cathepsin-cleavable)MC-Val-Cit-PABC>85%<20%Stable in human plasma but susceptible to cleavage by mouse carboxylesterase.
Long-Chain PEG (Amide linkage)Amide-PEG12>90%>90%Highly stable amide bond; longer PEG chain significantly improves hydrophilicity and pharmacokinetics.[3]

Note: Data for SMCC and MC-Val-Cit-PABC are representative values from literature. Data for this compound and Amide-PEG12 are expected values based on the high stability of amide bonds and general characteristics of PEG linkers.

Table 2: Comparative Efficacy of PROTACs with Different Linker Types

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)General Observations & References
Short-Chain PEG TBK1 VHL 3 96 Optimal for specific target-ligase pairs, demonstrating high potency.[4]
Long-Chain PEGTBK1VHL29276Longer linkers can sometimes lead to reduced potency.[4]
Alkyl ChainCRBN (homo-PROTAC)CRBNWeak DegradationN/AReplacement of PEG with an alkyl chain of similar length can inhibit PROTAC activity in some cases.[4]

Note: This table illustrates the critical role of linker composition and length in PROTAC efficacy. The optimal linker is target-dependent and requires empirical determination.

Table 3: Conjugation Efficiency and Impact on Drug-to-Antibody Ratio (DAR)

Linker TypeConjugation ChemistryTypical Conjugation EfficiencyImpact on DAR ControlKey Characteristics & References
Carboxylic Acid (e.g., this compound) EDC/NHS coupling to lysines Moderate to High Heterogeneous DAR Reaction with multiple lysine (B10760008) residues on an antibody results in a distribution of DAR species.[5]
Maleimide (e.g., SMCC)Thiol-maleimide coupling to cysteinesHighHomogeneous DAR (with engineered cysteines)Site-specific conjugation to engineered cysteines allows for precise DAR control.[6]
Click ChemistryStrain-promoted alkyne-azide cycloadditionVery HighHomogeneous DARBio-orthogonal reaction enables highly specific and efficient conjugation.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Protocol 1: Plasma Stability Assay of an Antibody-Drug Conjugate

This protocol is designed to assess the stability of an ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

Materials:

  • ADC construct

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • LC-MS system with a suitable column for protein analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.

  • Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Immunoaffinity Capture: Thaw the samples and purify the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol. This step removes plasma proteins that can interfere with the analysis.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR as a function of time for each plasma type. A decrease in DAR over time indicates linker cleavage and payload deconjugation.

Protocol 2: EDC-NHS Mediated Conjugation of this compound to an Antibody

This protocol describes a standard two-step procedure for conjugating a carboxylic acid-containing linker to the lysine residues of an antibody.[5][10]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS.

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in Activation Buffer. A molar excess of EDC and NHS over the linker is typically used (e.g., 1.5-2 fold).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A molar excess of the linker over the antibody is used to achieve the desired DAR. The optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated linker. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and other small molecules from the ADC using a desalting column equilibrated with PBS.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, as it can separate species with different numbers of conjugated drug-linker moieties.[11][12]

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of these linkers in drug development.

experimental_workflow cluster_conjugation ADC Synthesis cluster_testing Performance Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker Linker (e.g., this compound) Activation Linker Activation (EDC/NHS) Linker->Activation Payload Drug Payload Payload->Conjugation Activation->Conjugation Purification Purification (SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC PlasmaStability Plasma Stability Assay (LC-MS) ADC->PlasmaStability DAR_Analysis DAR Analysis (HIC-HPLC) ADC->DAR_Analysis InVitro_Potency In Vitro Potency Assay (Cell-based) ADC->InVitro_Potency

Generalized workflow for ADC synthesis and evaluation.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Proteasome Proteasome EGFR->Proteasome Ternary Complex Formation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PROTAC EGFR PROTAC PROTAC->EGFR E3Ligase E3 Ligase PROTAC->E3Ligase PROTAC->Proteasome Ternary Complex Formation E3Ligase->Proteasome Ternary Complex Formation Degradation EGFR Degradation Proteasome->Degradation Tubulin_Polymerization TubulinDimers αβ-Tubulin Dimers Protofilament Protofilament TubulinDimers->Protofilament Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) TubulinDimers->MitoticArrest Disruption of Spindle Formation Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->TubulinDimers Depolymerization GDP GDP Microtubule->GDP GTP Hydrolysis DynamicInstability Dynamic Instability (Growth and Shrinkage) Microtubule->DynamicInstability GTP GTP GTP->TubulinDimers Binds to β-tubulin TubulinInhibitor Tubulin Polymerization Inhibitor (e.g., MMAE) TubulinInhibitor->TubulinDimers Binds & Prevents Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Validating BnO-PEG1-CH2COOH Function: A Comparative Guide to In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the field of targeted protein degradation, the choice of a suitable linker is paramount to the efficacy of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comparative analysis of in vitro assays to validate the function of BnO-PEG1-CH2COOH, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][2][3] The function of this linker is to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[4][5] This guide will detail experimental methodologies and present data in a clear, comparative format to aid in the selection of appropriate validation assays.

Comparative Analysis of this compound and Alternatives

The performance of a PROTAC is critically dependent on the nature of the linker. The length, flexibility, and chemical properties of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6] this compound offers a short, flexible PEG spacer.[7] Alternatives often involve varying the PEG length (e.g., PEG2, PEG3, PEG4) or utilizing different chemical moieties to modulate solubility, cell permeability, and the geometry of the ternary complex.

LinkerKey CharacteristicsExpected Impact on PROTAC Function
This compound Short, flexible PEG linker with a terminal carboxylic acid for conjugation.[1][2]May be optimal for target and E3 ligase pairs that require close proximity for efficient ternary complex formation. The PEG moiety can enhance solubility.[6][7]
Boc-NH-PEGx-CH2COOH (x=2, 3, 4)Longer PEG chains with a Boc-protected amine.[8]Increased linker length can provide greater flexibility, potentially accommodating a wider range of target and E3 ligase orientations. This may improve ternary complex formation for certain protein pairs.
Fmoc-NH-PEGx-CH2COOH (x=1, 2, 3)PEG linkers with an Fmoc-protected amine.[9][10][11]The Fmoc protecting group is base-labile, offering an alternative strategy for PROTAC synthesis. The impact on biological function is primarily determined by the PEG length.
Alkane-based linkersRigid or semi-rigid hydrocarbon chains.Reduced flexibility compared to PEG linkers. This can be advantageous in pre-organizing the binding partners for optimal ternary complex formation, but may be more sensitive to the specific protein targets.

Key In Vitro Assays for Functional Validation

To validate the function of a PROTAC incorporating the this compound linker, a series of in vitro assays should be performed. These assays aim to confirm the PROTAC's mechanism of action, from target engagement to protein degradation.

Ternary Complex Formation Assay

This assay is crucial to confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.[12]

Experimental Protocol: In Vitro Pull-down Assay [12]

  • Protein Purification: Purify the target protein of interest (POI) and the relevant E3 ubiquitin ligase complex (e.g., VHL-ElonginB-ElonginC).[12]

  • Complex Formation: Incubate the purified POI, E3 ligase complex, and the PROTAC containing the this compound linker in an appropriate binding buffer for 1-2 hours at 4°C.

  • Immunoprecipitation: Add an antibody specific to a tag on one of the proteins (e.g., anti-FLAG for a FLAG-tagged POI) and protein A/G beads to the mixture. Incubate for an additional 1-2 hours at 4°C to pull down the complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blot using antibodies against both the POI and a component of the E3 ligase complex. The presence of both proteins in the eluate confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.[4][13][14]

Experimental Protocol: Western Blot-Based Ubiquitination Assay [13]

  • Reaction Setup: In a microcentrifuge tube, combine the purified POI, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, and the PROTAC.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody specific to the POI. A high molecular weight smear or distinct bands above the unmodified POI band indicates polyubiquitination.

Target Protein Degradation Assay

The definitive functional readout for a PROTAC is the degradation of the target protein.[15][] This is most commonly assessed by Western blotting.[17][18]

Experimental Protocol: Western Blot for Protein Degradation [18][19]

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel.[19] Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Subsequently, probe with a secondary antibody conjugated to HRP. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[18]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and express the results as a percentage of the vehicle-treated control.

Data Presentation

The quantitative data from the degradation assays should be summarized for easy comparison.

PROTAC (Linker)Target ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-1 (this compound)Protein XCell Line A509516
PROTAC-2 (Boc-NH-PEG2-CH2COOH)Protein XCell Line A259816
PROTAC-3 (Alkane-C4)Protein XCell Line A1508516
PROTAC-1 (this compound)Protein YCell Line B1009024

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Visualizing the PROTAC Mechanism and Workflow

To further clarify the processes described, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for target protein degradation analysis.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The mechanism of action for a PROTAC utilizing a this compound linker.

Degradation_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying concentrations and timepoints) start->treatment lysis Cell Lysis (RIPA buffer with inhibitors) treatment->lysis quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Detection (ECL Substrate) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for analyzing target protein degradation via Western blot.

References

Safety Operating Guide

Prudent Disposal of BnO-PEG1-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding the Hazards

BnO-PEG1-CH2COOH is a multi-functional molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure includes a carboxylic acid group and a benzyloxy-PEG moiety. Based on data from similar chemical structures, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant.[2][3]

Key Chemical Features and Associated Hazards:

Functional GroupPotential HazardsIncompatible Materials
Carboxylic Acid Corrosive, skin and eye irritantBases, oxidizing agents, reducing agents
Ether Can form explosive peroxides over time, especially in the presence of light and airStrong acids, oxidizing agents[4][5]
PEG Linker Generally low toxicity, but can affect the solubility and properties of the compoundStrong oxidizers[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Procedure

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the sink or in regular trash.[2][3][6]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker and the full chemical name: "this compound" or "[2-(Benzyloxy)ethoxy]acetic acid".[7] Include the date of initial waste accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, keep it segregated from strong bases and oxidizing agents.[2][3]

Step 2: Managing Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[2][6] Do not use combustible materials like paper towels or sawdust.

  • Collect: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines), and collect the cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.[4]

IV. Workflow for Safe Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_container Use a Designated and Labeled Hazardous Waste Container ppe->waste_container is_spill Is it a spill? waste_container->is_spill absorb_spill Absorb with Inert Material (e.g., Vermiculite, Sand) is_spill->absorb_spill Yes direct_disposal Transfer Unused/Waste Chemical Directly into Waste Container is_spill->direct_disposal No collect_spill Collect Absorbed Material into Waste Container absorb_spill->collect_spill seal_container Securely Seal the Waste Container collect_spill->seal_container direct_disposal->seal_container storage Store in a Ventilated, Secondary Containment Area seal_container->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and regulatory requirements.

References

Essential Safety and Operational Guide for Handling BnO-PEG1-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BnO-PEG1-CH2COOH. Adherence to these procedures is vital for ensuring personal safety and proper chemical management in the laboratory.

Chemical Identifier:

  • Name: this compound

  • Synonyms: [2-(benzyloxy)ethoxy]acetic acid

  • Common Use: A PEG-based PROTAC linker used in the synthesis of PROTACS.[1][2]

Personal Protective Equipment (PPE)

Based on the hazard profile of structurally similar compounds like Benzyloxyacetic acid, the following personal protective equipment is mandatory to prevent exposure.

Body Part PPE Type Specifications and Rationale
Eyes / Face Chemical Safety GogglesMust be worn to protect against potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
Hands Chemical-Resistant GlovesWear compatible gloves (e.g., nitrile rubber) to prevent skin contact.[3][5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Laboratory CoatA standard laboratory coat is required to protect against skin contact.
Respiratory Type ABEK (EN14387) Respirator FilterRecommended, particularly when handling the substance outside of a fume hood or if aerosolization is possible, to prevent inhalation.[3]

Hazard Identification and Safety Precautions

Hazard Classifications:

  • Skin Irritation [3]

  • Eye Irritation [3]

  • Specific Target Organ Toxicity (Single Exposure) , Respiratory system[3]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.[6]

  • Wear protective gloves, eye protection, and face protection.[6]

  • Do not eat, drink, or smoke when using this product.

Step-by-Step Operational Plan for Handling

Following a systematic workflow is essential for minimizing risks.

Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[5][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • PPE Inspection: Before starting any work, inspect all PPE for damage. Do not use compromised equipment.

Handling the Chemical:

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[6]

  • Dispensing: If the compound is a solid, handle it as a low-melting solid that may be difficult to weigh and dispense. To facilitate handling, consider making a stock solution by dissolving the reagent in an appropriate solvent like DMSO or DMF.[7][8]

  • Storage of Stock Solutions: Store unused stock solutions at -20°C under an inert gas like argon or nitrogen. Equilibrate the reagent vial to room temperature before opening to avoid moisture condensation.[7][8]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

Disposal Plan

  • Chemical Waste: Dispose of the chemical and its container at a licensed and approved waste disposal facility. Disposal must be in accordance with all local, regional, and national regulations.[9] Do not empty into drains.[6]

  • Contaminated Materials: Any PPE or other materials contaminated during handling or spill clean-up should be placed in a sealed container and disposed of as hazardous waste.[9]

Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Safety Protocols B Verify Fume Hood Functionality A->B C Inspect and Don Required PPE B->C D Ensure Eyewash and Safety Shower Access C->D E Weigh/Dispense Chemical in Fume Hood D->E F Prepare Stock Solution (if applicable) E->F G Perform Experimental Procedure F->G H Securely Cap and Store Chemical G->H I Decontaminate Work Area H->I J Dispose of Waste in Designated Containers I->J K Remove and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BnO-PEG1-CH2COOH
Reactant of Route 2
Reactant of Route 2
BnO-PEG1-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.